Propionylcarnitine
説明
Propionylcarnitine has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
RN given refers to cpd without isomeric designation
特性
IUPAC Name |
3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHZIUFPNSHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938255 | |
| Record name | 3-(Propanoyloxy)-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17298-37-2 | |
| Record name | Propionylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17298-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl-L-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Propanoyloxy)-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propanoyloxy-4-trimethylammonio-butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONYL-L-CARNITINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Propionyl-L-Carnitine: A Technical Guide to its Mechanism of Action in Cardiac Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
The heart requires a constant and substantial supply of energy, primarily derived from the mitochondrial oxidation of fatty acids and glucose. Pathological conditions such as ischemia, hypertrophy, and heart failure are often characterized by profound metabolic derangements, including impaired substrate utilization, depleted energy reserves, and accumulation of toxic intermediates. Propionyl-L-carnitine (PLC) is a naturally occurring ester of L-carnitine that has emerged as a promising metabolic modulator for the treatment of cardiovascular diseases. Its mechanism of action is multifaceted, extending beyond the general role of carnitine in fatty acid transport. This technical guide provides an in-depth exploration of PLC's core mechanisms in cardiac metabolism, focusing on its anaplerotic effects, its role in modulating the balance between fatty acid and carbohydrate oxidation, and its impact on the cardiac energy state. We present quantitative data from key studies, detail relevant experimental protocols, and provide graphical representations of the underlying biochemical pathways.
Core Mechanisms of Action
Propionyl-L-carnitine exerts its beneficial effects on the heart through several interconnected mechanisms that collectively enhance the efficiency of energy production, particularly under conditions of metabolic stress.
Anaplerosis: Replenishing Krebs Cycle Intermediates
A primary and distinguishing mechanism of PLC is its anaplerotic function. Anaplerosis refers to the replenishment of intermediates of the tricarboxylic acid (TCA), or Krebs, cycle. In states of high energy demand or ischemia, TCA cycle intermediates can be depleted, compromising the cycle's oxidative capacity and, consequently, ATP production.
The propionyl moiety of PLC is cleaved and can be converted to succinyl-CoA, a key intermediate of the TCA cycle. This occurs via a three-step pathway involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. By providing a direct, energy-sparing source of succinyl-CoA, PLC helps maintain the integrity and flux of the TCA cycle.[1][2] This is particularly crucial during hypoxia when the entry of acetyl-CoA from pyruvate is limited.[2]
References
Propionylcarnitine: A Deep Dive into Endogenous Biosynthesis and Production Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionylcarnitine (PLC) is a naturally occurring short-chain acylcarnitine that plays a pivotal role in intermediary metabolism. It is an ester of L-carnitine and propionic acid. The primary function of this compound is intrinsically linked to the metabolism of fatty acids and certain amino acids, serving as a crucial molecule for the transport of propionyl groups across mitochondrial membranes. This guide provides a comprehensive technical overview of the biosynthesis of this compound, its endogenous production pathways, and the methodologies used for its study, tailored for professionals in research and drug development.
This compound Biosynthesis: The Core Reaction
The synthesis of this compound is a reversible enzymatic reaction that occurs within the mitochondrial matrix and peroxisomes. The reaction involves the transfer of a propionyl group from propionyl-coenzyme A (propionyl-CoA) to L-carnitine.
Key Enzyme: Carnitine Acetyltransferase (CrAT)
This reaction is primarily catalyzed by the enzyme Carnitine Acetyltransferase (CrAT), encoded by the CRAT gene.[1][2] CrAT exhibits broad substrate specificity, catalyzing the transfer of short- and medium-chain acyl groups between coenzyme A and L-carnitine.[1][2] The reaction can be summarized as follows:
Propionyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A
The reversible nature of this reaction allows CrAT to buffer the intramitochondrial acyl-CoA/CoA ratio.[3] Under conditions of high propionyl-CoA accumulation, the reaction shifts towards the formation of this compound, which can then be transported out of the mitochondria, thus freeing up coenzyme A for other metabolic processes.[4][5]
Endogenous Production Pathways of Propionyl-CoA
The biosynthesis of this compound is directly dependent on the availability of its precursor, propionyl-CoA. Propionyl-CoA is a key intermediate in the catabolism of various molecules. The primary sources of endogenous propionyl-CoA are:
-
Catabolism of Branched-Chain Amino Acids (BCAAs): The degradation of the essential amino acids isoleucine and valine is a major contributor to the propionyl-CoA pool.[6][7][8][9]
-
Catabolism of Other Amino Acids: Methionine and threonine catabolism also yield propionyl-CoA.[6][8][9]
-
Beta-Oxidation of Odd-Chain Fatty Acids: The final round of β-oxidation of fatty acids with an odd number of carbon atoms produces one molecule of propionyl-CoA and one molecule of acetyl-CoA.[6][8][10]
-
Catabolism of Cholesterol: The degradation of the cholesterol side chain can also generate propionyl-CoA.[6]
The relative contribution of these pathways to the overall propionyl-CoA pool can vary depending on the tissue type and metabolic state.[7]
Cellular and Physiological Roles of this compound
This compound is not merely a byproduct of metabolism; it serves several important physiological functions:
-
Mitochondrial Acyl-CoA/CoA Homeostasis: By converting propionyl-CoA to this compound, CrAT helps maintain a healthy balance between acylated and free coenzyme A in the mitochondria, which is crucial for the optimal functioning of the Krebs cycle and fatty acid oxidation.[3][4]
-
Transport of Propionyl Groups: this compound can be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) and subsequently out of the cell.[3][6] This allows for the removal of excess propionyl groups from the mitochondria, preventing their toxic accumulation.[5][6]
-
Anaplerotic Role: Propionyl-CoA, the precursor of this compound, can be converted to succinyl-CoA, an intermediate of the Krebs cycle.[3] This anaplerotic function is particularly important in tissues like the heart, where it can help replenish Krebs cycle intermediates and support energy production, especially under ischemic conditions.[3][11][12][13]
-
Biomarker of Disease: Elevated levels of this compound in blood and urine are a key diagnostic marker for certain inborn errors of metabolism, such as propionic acidemia and methylmalonic acidemia.[5][8][14][15] In these disorders, the downstream metabolism of propionyl-CoA is impaired, leading to its accumulation and subsequent conversion to this compound.
Quantitative Data on this compound Levels
The concentration of this compound in biological fluids and tissues can vary depending on the physiological and pathological state. The following table summarizes representative quantitative data from the literature.
| Biological Matrix | Condition | Species | Concentration | Reference |
| Plasma | Healthy | Human | 0.25 - 1.28 nmol/mL | [16],[17] |
| Urine | Propionic Acidemia | Human | Significantly elevated | [15],[5],[18] |
| Heart Tissue | Hypoxic | Pig | Increased | [19] |
| Liver | Alloxan Diabetes | Sheep | Increased ~100-fold | [19] |
Note: These values are for reference only and can vary significantly based on the analytical method, individual's metabolic state, and other factors.
Experimental Protocols for the Study of this compound
The analysis of this compound is crucial for both basic research and clinical diagnostics. The most common methodologies involve chromatographic separation coupled with mass spectrometry.
Quantification of this compound by Tandem Mass Spectrometry (MS/MS)
Principle: This is the gold standard method for the quantification of acylcarnitines, including this compound, in biological samples. The method relies on the unique mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation pattern.
Detailed Methodology:
-
Sample Preparation (from Dried Blood Spots - DBS):
-
A 3 mm punch from a dried blood spot is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing internal standards (isotopically labeled carnitines, e.g., d3-propionylcarnitine) in methanol is added to each well.
-
The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is then transferred to a new plate for analysis.
-
-
Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS):
-
The extracted sample is injected into the mass spectrometer without prior chromatographic separation.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
A precursor ion scan for m/z 85 (a characteristic fragment of all carnitine esters) is performed to detect all acylcarnitines.
-
Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification, monitoring the specific transition for this compound (e.g., m/z 218 -> 85) and its internal standard.
-
-
Data Analysis:
-
The concentration of this compound is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.
-
Calibration curves are generated using standards of known this compound concentrations.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: This method provides chromatographic separation of different acylcarnitines before their detection, which can be beneficial for resolving isomers and reducing matrix effects.
Detailed Methodology:
-
Sample Preparation (from Plasma):
-
Plasma proteins are precipitated by adding a solvent like acetonitrile or methanol.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be derivatized to enhance detection by UV or fluorescence detectors. A common derivatizing agent is 1-aminoanthracene.[16]
-
-
HPLC Separation:
-
The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18).
-
A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection:
-
UV/Vis Detection: If the acylcarnitines have been derivatized with a UV-absorbing chromophore.
-
Fluorescence Detection: If a fluorescent derivatizing agent was used.[16]
-
Mass Spectrometry (LC-MS): HPLC can be directly coupled to a mass spectrometer for highly sensitive and specific detection without the need for derivatization.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in this compound biosynthesis and its metabolic context.
Caption: Biosynthesis of this compound from various metabolic precursors.
Caption: Metabolic fate of this compound within the cell.
Conclusion
This compound is a vital metabolite at the crossroads of amino acid and fatty acid metabolism. Its biosynthesis, primarily from the catabolism of specific amino acids and odd-chain fatty acids, is crucial for maintaining mitochondrial homeostasis and cellular energy production. The quantification of this compound serves as an important diagnostic tool for several inborn errors of metabolism. A thorough understanding of its endogenous production pathways and the factors that regulate its synthesis is essential for researchers and clinicians working in the fields of metabolic disorders, cardiology, and drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into the complex roles of this compound in health and disease.
References
- 1. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. L-carnitine enhances excretion of propionyl coenzyme A as this compound in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionic Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 10. cephamls.com [cephamls.com]
- 11. L-propionyl-carnitine protection of mitochondria in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical profile of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C10H19NO4 | CID 107738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.unipd.it [research.unipd.it]
- 17. Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. d.lib.msu.edu [d.lib.msu.edu]
The Physiological Role of Propionyl-L-Carnitine in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-L-carnitine (PLC) is a naturally occurring acylcarnitine that plays a pivotal role in intermediary metabolism, particularly in the energetic balance of cells. This technical guide provides a comprehensive overview of the physiological functions of PLC, focusing on its intricate involvement in cellular energy production. We will delve into its mechanisms of action, including its impact on fatty acid and glucose oxidation, its anaplerotic role in the Krebs cycle, and its influence on endothelial function and nitric oxide signaling. This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Cellular energy metabolism is a complex network of biochemical reactions essential for maintaining cellular function and viability. Propionyl-L-carnitine, a propionyl ester of L-carnitine, has emerged as a significant modulator of these processes. Its dual role in both transporting fatty acids for β-oxidation and providing a substrate for the Krebs cycle positions it as a key player in cellular bioenergetics. This guide will explore the multifaceted physiological roles of PLC, with a particular focus on its therapeutic potential in conditions characterized by impaired energy metabolism, such as cardiovascular diseases and metabolic syndrome.
Mechanism of Action in Cellular Energy Metabolism
Propionyl-L-carnitine exerts its effects on cellular energy metabolism through several key mechanisms:
-
Facilitation of Fatty Acid Oxidation: PLC, like L-carnitine, is crucial for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This process is a major source of ATP in many tissues, particularly the heart and skeletal muscle.
-
Anaplerotic Role in the Krebs Cycle: The propionyl moiety of PLC can be converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the Krebs cycle, and its replenishment (anaplerosis) can enhance the cycle's activity, especially under conditions of metabolic stress or ischemia. This leads to increased substrate flux and ATP production.[1][2]
-
Modulation of Carbohydrate Metabolism: By influencing the intramitochondrial acetyl-CoA/CoA ratio, PLC can indirectly stimulate the activity of pyruvate dehydrogenase, the key enzyme that links glycolysis to the Krebs cycle. This promotes the oxidation of glucose, providing an alternative energy source.
-
Endothelial Function and Nitric Oxide Production: PLC has been shown to improve endothelial function by stimulating the production of nitric oxide (NO), a potent vasodilator. This effect is mediated through the activation of a signaling cascade involving AMP-activated protein kinase (AMPK), Src, phosphatidylinositol 3-kinase (PI3K), and Akt, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).
Quantitative Data on the Effects of Propionyl-L-Carnitine
The following tables summarize the quantitative effects of PLC on various physiological and metabolic parameters as reported in key clinical and preclinical studies.
Table 1: Effects of Propionyl-L-Carnitine on Exercise Performance in Patients with Intermittent Claudication
| Study | Dosage | Duration | Primary Outcome | Result |
| Brevetti et al. (1995) | 2 g/day | 24 weeks | Maximal Walking Distance | 73% ± 9% improvement with PLC vs. 46% ± 6% with placebo (p=0.03)[3] |
| Brass et al. (2013) (Meta-analysis) | 2 g/day | - | Peak Walking Distance | Net 16-meter improvement with PLC vs. placebo (95% CI, 8-20 meters; p=0.002)[4] |
| Loffredo et al. (2021) (Systematic Review) | - | - | Absolute Claudication Distance | 50.86 meters (26%) farther than placebo[5][6] |
| Loffredo et al. (2021) (Systematic Review) | - | - | Initial Claudication Distance | 32.98 meters (31%) farther than placebo[5][6] |
Table 2: Effects of Propionyl-L-Carnitine on Myocardial ATP Levels in Ischemia-Reperfusion Models
| Study | Model | PLC Concentration | Condition | Result |
| Di Lisa et al. (1991) | Isolated perfused rat heart | 10 mM | 30 min ischemia, 20 min reperfusion | Prevented the 77% loss of ATP observed in controls[1] |
| Paulson et al. (1991) | Isolated perfused rat heart | 5.5 and 11 mM | 90 min ischemia, 15 min reperfusion | Significantly higher ATP concentrations compared to controls[7] |
| Bertelli et al. (1991) | Isolated rabbit heart | 10⁻⁷ M | 60 min low-flow ischemia, 30 min reperfusion | Reduced the depletion of tissue stores of ATP[8] |
Table 3: Effects of Propionyl-L-Carnitine on Exercise-Induced Lactate Accumulation
| Study | Population | Dosage | Exercise Protocol | Result |
| Jacobs et al. (2009) | Resistance-trained males | 4.5 g (Glycine PLC) | 5 x 10-second Wingate sprints | 16.2% less lactate accumulation at 14 min post-exercise (p < 0.05)[9] |
| Huang et al. (2022) (Meta-analysis of L-Carnitine) | Athletes | Chronic supplementation | - | Significantly lower post-exercise blood lactate levels (SMD = –0.69 mmol/L)[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effects of propionyl-L-carnitine.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from methodologies used to assess mitochondrial function in isolated mitochondria or intact cells.[11][12][13][14]
Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial Stress Test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Isolated mitochondria or cultured cells
-
Poly-D-lysine (for coating plates with isolated mitochondria)
Procedure:
-
Cell/Mitochondria Plating:
-
Cells: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Isolated Mitochondria: Coat the microplate wells with poly-D-lysine. Add a suspension of isolated mitochondria to each well and centrifuge gently to adhere them to the bottom.
-
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the injector ports of the hydrated sensor cartridge with the Mitochondrial Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate.
-
Initiate the assay protocol, which will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the stress test compounds.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: (Initial OCR) - (OCR after Rotenone/Antimycin A)
-
ATP-linked Respiration: (Initial OCR) - (OCR after Oligomycin)
-
Proton Leak: (OCR after Oligomycin) - (OCR after Rotenone/Antimycin A)
-
Maximal Respiration: (OCR after FCCP) - (OCR after Rotenone/Antimycin A)
-
-
Western Blot Analysis of eNOS Phosphorylation
This protocol outlines the steps for detecting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Serine 1177, a key indicator of its activation.[15][16][17][18]
Objective: To quantify the relative levels of phosphorylated eNOS (p-eNOS) and total eNOS in cell lysates.
Materials:
-
Cultured endothelial cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eNOS (Ser1177)
-
Mouse anti-total eNOS
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat endothelial cells with PLC or control vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eNOS (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total eNOS to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The ratio of p-eNOS to total eNOS represents the level of eNOS activation.
-
Measurement of Nitric Oxide Production using the Griess Assay
This colorimetric assay is a common method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).[19][20][21][22][23]
Objective: To determine the concentration of nitrite and nitrate in cell culture supernatants as an indicator of NO production.
Materials:
-
Griess Reagent System:
-
Sulfanilamide solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Nitrate Reductase
-
NADPH
-
Nitrite and Nitrate standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from endothelial cells treated with PLC or control.
-
Nitrate Reduction (for total NO measurement):
-
To a set of wells, add the cell culture supernatant, nitrate reductase, and NADPH.
-
Incubate to allow the enzymatic conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
To all wells (including those for nitrite-only measurement and the nitrate-reduced samples), add the sulfanilamide solution and incubate.
-
Add the NED solution and incubate to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
For total NO, the calculated value represents the sum of nitrite and the original nitrate. The nitrate concentration can be determined by subtracting the nitrite-only value from the total NO value.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the action of propionyl-L-carnitine.
References
- 1. Protection of the reperfused heart by L-propionylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Propionyl-L-carnitine in intermittent claudication: double-blind, placebo-controlled, dose titration, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review and meta-analysis of propionyl-L-carnitine effects on exercise performance in patients with claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionyl-L-carnitine for intermittent claudication | Cochrane [cochrane.org]
- 6. Propionyl‐L‐carnitine for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of the ischaemic myocardium by L-propionylcarnitine: effects on the recovery of cardiac output after ischaemia and reperfusion, carnitine transport, and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine propionyl-L-carnitine produces enhanced anaerobic work capacity with reduced lactate accumulation in resistance trained males - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 16. lornajane.net [lornajane.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. nacalai.com [nacalai.com]
- 19. Nitric Oxide Griess Assay [bio-protocol.org]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. woongbee.com [woongbee.com]
Propionylcarnitine and its Impact on Mitochondrial Function: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Propionyl-L-carnitine (PLC) is a naturally occurring derivative of L-carnitine that plays a critical role in mitochondrial energy metabolism. This technical guide provides a comprehensive overview of the mechanisms by which PLC impacts mitochondrial function, with a focus on its effects on substrate utilization, respiratory chain activity, and relevant signaling pathways. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical and signaling pathways to support further research and drug development efforts in areas where mitochondrial dysfunction is a key pathological feature.
Core Mechanisms of Action
Propionyl-L-carnitine exerts its effects on mitochondria through several key mechanisms:
-
Facilitation of Fatty Acid Transport : PLC, like its parent compound L-carnitine, is crucial for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[1][2] It serves as a substrate for carnitine acyltransferases, which are essential for this process.[3]
-
Anaplerotic Replenishment of the Krebs Cycle : A unique feature of PLC is its ability to provide a propionyl group, which can be converted to propionyl-CoA and subsequently to succinyl-CoA.[3][4][5] This anaplerotic pathway replenishes Krebs cycle intermediates, enhancing its efficiency, particularly under conditions of metabolic stress such as hypoxia.[4][5]
-
Modulation of the Acyl-CoA/CoA Ratio : By donating its carnitine moiety and facilitating the removal of excess acyl groups from the mitochondria, PLC helps to maintain a healthy intramitochondrial ratio of acyl-CoA to free CoA.[3][4] An elevated acyl-CoA/CoA ratio can inhibit key metabolic enzymes, including pyruvate dehydrogenase (PDH).[4]
-
Stimulation of Pyruvate Dehydrogenase : By lowering the acetyl-CoA/CoA ratio, PLC can lead to the stimulation of pyruvate dehydrogenase activity, thereby enhancing the oxidation of glucose and pyruvate.[4][5][6]
-
Antioxidant Effects : Evidence suggests that PLC possesses antioxidant properties, which can help to mitigate mitochondrial oxidative stress and protect against damage to mitochondrial components.[2]
Quantitative Data on the Effects of Propionylcarnitine
The following tables summarize the quantitative effects of propionyl-L-carnitine on various parameters of mitochondrial function as reported in the scientific literature.
Table 1: Effects of Propionyl-L-carnitine on Substrate Oxidation Rates
| Model System | Condition | Treatment | Substrate | Change in Oxidation Rate | Reference |
| Hypertrophied Rat Hearts | Perfused isolated hearts | 1 mmol/L PLC | Glucose | Increased from 137±25 to 627±110 nmol·min⁻¹·g dry wt⁻¹ | [7][8] |
| Hypertrophied Rat Hearts | Perfused isolated hearts | 1 mmol/L PLC | Lactate | Increased from 119±17 to 252±47 nmol·min⁻¹·g dry wt⁻¹ | [7][8] |
| Cardiac Myocytes | Adriamycin (0.5 mM) induced inhibition | 5 mM PLC | Palmitate | 79% reversal of inhibition | [9] |
| Cardiac Myocytes | Normal | 5 mM PLC | Palmitate | 49% stimulation | [9] |
| Hepatocytes | Propionate (10 mM) induced inhibition | L-carnitine | Butyrate | Partial reversal of 81% inhibition | [10] |
| Hepatocytes | Propionate (10 mM) induced inhibition | L-carnitine | Hexanoate | Partial reversal of 53% inhibition | [10] |
Table 2: Effects of Propionyl-L-carnitine on Mitochondrial Respiration and Energy Status
| Model System | Condition | Treatment | Parameter | Observed Effect | Reference |
| Ischemic/Reperfused Diabetic Rat Hearts | Ischemia/Reperfusion | Oral PLC (6 weeks) | State 3 Respiration (with pyruvate and glutamate) | Prevented depression | [11] |
| Ischemic/Reperfused Diabetic Rat Hearts | Ischemia/Reperfusion | Oral PLC (6 weeks) | State 3 Respiration (with palmitoylcarnitine) | Improved | [11] |
| Ischemic Rabbit Hearts | Ischemia | PLC infusion | Tissue ATP levels | Reduced depletion | [12] |
| Ischemic Rabbit Hearts | Reperfusion | PLC infusion | Replenishment of ATP stores | Improved recovery | [12] |
| Rat Heart Slices | Adriamycin-induced toxicity | PLC | ATP levels | Reduced the 65% decrease to 17% | [9] |
| Ischemic Rat Hearts | Ischemia | 11 mM PLC | Tissue ATP and Creatine Phosphate | Increased compared to controls | [13] |
Table 3: Clinical Effects of Propionyl-L-carnitine on Ischemia-Related Parameters
| Population | Condition | Treatment | Parameter | Observed Effect | Reference |
| Men with Angina Pectoris | Pacing-induced ischemia | 15 mg/kg LPC | ST-segment depression | 12% reduction | [6] |
| Men with Angina Pectoris | Pacing-induced ischemia | 15 mg/kg LPC | Left ventricular end-diastolic pressure | 50% reduction | [6] |
| Men with Angina Pectoris | Pacing-induced ischemia | 15 mg/kg LPC | Left ventricular ejection fraction | 18% increase | [6] |
Signaling Pathways Modulated by this compound
Propionyl-L-carnitine has been shown to influence key signaling pathways that regulate mitochondrial function and cellular metabolism.
Anaplerotic Pathway of Propionyl-L-carnitine
The anaplerotic function of PLC is a key differentiator from other carnitine derivatives. The propionyl moiety of PLC can enter the Krebs cycle as succinyl-CoA, thereby replenishing the pool of cycle intermediates.
Caption: Anaplerotic entry of this compound into the Krebs cycle.
AMPK/SIRT1 Signaling Pathway
While direct evidence for PLC is still emerging, related compounds and the metabolic shifts induced by PLC suggest a potential role in modulating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways. AMPK acts as a master regulator of cellular energy homeostasis, and its activation can stimulate mitochondrial biogenesis and fatty acid oxidation. SIRT1, an NAD+-dependent deacetylase, works in concert with AMPK to improve mitochondrial function. PLC, by influencing cellular energy status (ATP/ADP ratio), may indirectly activate AMPK.
Caption: Potential involvement of PLC in the AMPK/SIRT1 signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of propionyl-L-carnitine's effects on mitochondrial function.
Isolation of Cardiac Mitochondria
This protocol is adapted for the isolation of highly coupled mitochondria from rat heart tissue.
Materials:
-
Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: Same as I, but with 0.5% (w/v) BSA (fatty acid-free).
-
Homogenizer (glass/Teflon).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal and rapidly excise the heart, placing it in ice-cold Isolation Buffer I.
-
Mince the heart tissue into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Homogenize the minced tissue in Isolation Buffer I with a Teflon pestle.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 5 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of the appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard tool for assessing mitochondrial respiration in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96).
-
Seahorse XF cell culture microplates.
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4.
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
-
Isolated mitochondria or cultured cells treated with PLC.
Procedure (for isolated mitochondria):
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Adhere isolated mitochondria (e.g., 5-10 µ g/well ) to the bottom of the XF plate by centrifugation.
-
Add the appropriate substrates for the desired respiratory state (e.g., pyruvate and malate for Complex I-driven respiration).
-
Place the plate in the Seahorse XF Analyzer and perform the mitochondrial stress test.
-
Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).
-
Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Experimental workflow for a Seahorse mitochondrial stress test.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is commonly used to measure ΔΨm.
Materials:
-
TMRM stock solution (in DMSO).
-
Fluorescence microscope or plate reader.
-
Cultured cells treated with PLC.
-
FCCP (as a control for depolarization).
Procedure:
-
Culture cells to the desired confluency in a suitable imaging plate or dish.
-
Treat the cells with PLC for the desired time and concentration.
-
Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC).
-
Quantify the fluorescence intensity in the mitochondrial regions.
-
As a control, add FCCP to a parallel set of wells to induce mitochondrial depolarization and measure the resulting decrease in TMRM fluorescence.
-
The difference in TMRM fluorescence between PLC-treated and control cells, relative to the FCCP-induced depolarization, provides a measure of the effect of PLC on ΔΨm.
Conclusion
Propionyl-L-carnitine demonstrates a multifaceted positive impact on mitochondrial function. Its ability to enhance fatty acid oxidation, provide anaplerotic support to the Krebs cycle, and potentially modulate key metabolic signaling pathways makes it a compound of significant interest for conditions characterized by mitochondrial dysfunction. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of propionyl-L-carnitine. Future research should focus on elucidating the precise signaling mechanisms and conducting well-controlled clinical trials to translate these promising preclinical findings into tangible therapeutic benefits.
References
- 1. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of L-propionylcarnitine on ischemia-induced myocardial dysfunction in men with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of propionate and carnitine on the hepatic oxidation of short- and medium-chain-length fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of propionyl-L-carnitine during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Significance of Propionyl-L-Carnitine in Amino Acid Catabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-L-carnitine, a naturally occurring acylcarnitine, plays a pivotal role in intermediary metabolism, particularly in the catabolism of several essential amino acids. This technical guide provides a comprehensive overview of the biochemical significance of propionyl-L-carnitine, focusing on its function in the metabolic breakdown of valine, isoleucine, threonine, and methionine. The document details the enzymatic pathways leading to the formation of propionyl-CoA from these amino acids, its subsequent conversion to the Krebs cycle intermediate succinyl-CoA, and the indispensable role of the carnitine shuttle in these processes. Furthermore, this guide elucidates the clinical relevance of propionyl-L-carnitine, especially in the context of inherited metabolic disorders known as organic acidemias, such as propionic acidemia and methylmalonic aciduria. Detailed experimental protocols for the analysis of key metabolites are provided, alongside visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of these complex biochemical processes.
Introduction: The Intersection of Amino Acid Catabolism and Carnitine Metabolism
The catabolism of amino acids is a fundamental process for energy production and the synthesis of essential biomolecules. A key intermediate in the breakdown of the branched-chain amino acids (BCAAs) valine and isoleucine, as well as the amino acids methionine and threonine, is propionyl-coenzyme A (propionyl-CoA).[1][2] The accumulation of propionyl-CoA can be toxic to cells, and its efficient metabolism is crucial for maintaining cellular homeostasis.
L-carnitine and its derivatives, such as propionyl-L-carnitine, are essential for the transport of acyl groups across the inner mitochondrial membrane.[1][3] Propionyl-L-carnitine is formed through the reversible reaction of propionyl-CoA and L-carnitine, catalyzed by the enzyme carnitine acetyltransferase.[1] This conversion serves two primary purposes: it buffers the intramitochondrial CoA pool by sequestering propionyl groups, and it facilitates the transport of these three-carbon units out of the mitochondria for excretion or use in other tissues.[1][4] This guide delves into the intricate biochemical mechanisms underpinning the role of propionyl-L-carnitine in amino acid catabolism, its impact on cellular energy metabolism, and its therapeutic implications.
The Metabolic Fate of Propionyl-CoA from Amino Acid Catabolism
The catabolism of valine, isoleucine, methionine, and threonine converges on the production of propionyl-CoA within the mitochondrial matrix.[2] The subsequent metabolic pathway is a three-step process that converts propionyl-CoA into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
Key Enzymatic Steps:
-
Carboxylation of Propionyl-CoA: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[5]
-
Epimerization of D-methylmalonyl-CoA: Methylmalonyl-CoA epimerase (racemase) converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.
-
Conversion to Succinyl-CoA: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.
The succinyl-CoA produced can then enter the TCA cycle to contribute to ATP production.[1]
The Role of Propionyl-L-Carnitine in Cellular Metabolism
Propionyl-L-carnitine plays a multifaceted role in cellular energetics and detoxification.
-
Buffering the Acyl-CoA/CoA Ratio: In conditions of high amino acid catabolism, the production of propionyl-CoA can exceed the capacity of the downstream metabolic pathway. This leads to an accumulation of propionyl-CoA and a depletion of free coenzyme A (CoASH). The sequestration of propionyl groups as propionyl-L-carnitine helps to maintain a healthy acyl-CoA/CoASH ratio, which is essential for the continued function of other mitochondrial dehydrogenases.[1]
-
Mitochondrial Efflux and Inter-tissue Transport: Propionyl-L-carnitine can be transported across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase.[1] Once in the cytosol, it can be transported out of the cell and into the bloodstream, allowing for its excretion in the urine or uptake by other tissues.[1]
-
Anaplerotic Role: By facilitating the production of succinyl-CoA, propionyl-L-carnitine contributes to the replenishment of TCA cycle intermediates, a process known as anaplerosis.[6] This is particularly important in energy-demanding tissues like the heart.[1][7]
Clinical Significance: Propionic Acidemia and the Therapeutic Use of L-Carnitine
Genetic defects in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase lead to the inherited metabolic disorders propionic acidemia (PA) and methylmalonic aciduria (MMA), respectively.[5][8] These conditions result in the toxic accumulation of propionyl-CoA and its metabolites.
L-carnitine supplementation is a cornerstone of therapy for these disorders.[2][9] By providing a substrate for the formation of propionyl-L-carnitine, L-carnitine facilitates the detoxification of propionyl groups by promoting their excretion in the urine.[4][8] This helps to alleviate the toxic effects of propionyl-CoA accumulation and restore mitochondrial function.
Quantitative Data on the Effects of Propionyl-L-Carnitine
Table 1: Effects of L-Carnitine Supplementation on Urinary Metabolites in Propionic Acidemia
| Metabolite | Change with L-Carnitine Supplementation | Reference(s) |
| Propionylcarnitine | Markedly Increased | [4] |
| 3-Hydroxypropionate | Decreased | [5] |
| Methylcitrate | Decreased | [5] |
Table 2: Effects of Propionyl-L-Carnitine on Cardiac Mitochondrial Function During Ischemia/Reperfusion
| Parameter | Change with Propionyl-L-Carnitine | Reference(s) |
| ATP Levels | Increased/Restored | [10] |
| Mitochondrial Oxidative Phosphorylation | Improved | [10] |
| Mitochondrial Calcium Overload | Reduced | [10] |
Table 3: Kinetic Parameters of Carnitine Acetyltransferase
| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference(s) |
| L-Carnitine | Varies with pH (apparent pK 7.2) | Constant between pH 6.0 and 8.8 | [11] |
| Acetyl-CoA | Varies with pH (apparent pK 8.25) | Constant between pH 6.0 and 8.8 | [11] |
| Propionyl-CoA | Data not specifically found, but the enzyme is known to act on short-chain acyl-CoAs. | Data not specifically found. | [1][12] |
Experimental Protocols
Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is crucial for diagnosing and monitoring organic acidemias.
Methodology:
-
Sample Preparation: A urine sample is normalized to its creatinine concentration. Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.
-
Oximation: Keto-acids are derivatized to their oxime forms using hydroxylamine.
-
Extraction: Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.
-
Derivatization: The extracted acids are converted to their volatile trimethylsilyl (TMS) derivatives using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. Quantification is achieved by comparing the peak areas of the analytes to those of the internal standards.[3][13]
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This is the gold standard for acylcarnitine profiling in plasma and dried blood spots, essential for newborn screening and the diagnosis of fatty acid oxidation disorders and organic acidemias.
Methodology:
-
Sample Preparation: Plasma proteins are precipitated with acetonitrile. For dried blood spots, a methanol-based extraction is performed.
-
Derivatization (Optional but common): Acylcarnitines are often derivatized to their butyl esters to improve ionization efficiency.
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): The prepared sample is introduced into the mass spectrometer. A precursor ion scan is typically used to detect all acylcarnitines based on a common fragment ion (m/z 85). Specific acylcarnitines are identified by their unique parent ion masses. Quantification is performed using isotopically labeled internal standards.[6]
Metabolic Flux Analysis using Stable Isotope Tracers
This powerful technique allows for the tracing of the metabolic fate of amino acids and the quantification of flux through specific pathways.
Methodology:
-
Tracer Administration: A stable isotope-labeled amino acid (e.g., ¹³C-valine or ¹³C-isoleucine) is administered to the biological system (cell culture, animal model, or human subject).
-
Sample Collection: Biological samples (e.g., plasma, tissue) are collected at various time points.
-
Metabolite Extraction and Analysis: Metabolites of interest, such as amino acids and acylcarnitines, are extracted and their isotopic enrichment is determined using mass spectrometry.
-
Metabolic Modeling: The isotopic labeling patterns are used in computational models to calculate the rates of metabolic reactions (fluxes) through the catabolic pathways.[13][14]
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Catabolic pathway of propiogenic amino acids to succinyl-CoA.
Caption: Role of the carnitine shuttle in propionyl group metabolism.
Experimental Workflows
Caption: Workflow for urinary organic acid analysis by GC-MS.
Caption: Workflow for acylcarnitine analysis by tandem mass spectrometry.
Conclusion
Propionyl-L-carnitine is a vital molecule at the crossroads of amino acid catabolism and fatty acid metabolism. Its roles in buffering the mitochondrial acyl-CoA pool, facilitating the transport and excretion of propionyl groups, and contributing to anaplerosis underscore its importance in maintaining cellular metabolic homeostasis. A thorough understanding of its biochemical significance is paramount for researchers and clinicians working on inborn errors of metabolism, as well as for drug development professionals exploring therapeutic interventions for metabolic and cardiovascular diseases. The experimental protocols and metabolic pathway visualizations provided in this guide offer a foundational resource for further investigation into this critical area of biochemistry.
References
- 1. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. L-carnitine enhances excretion of propionyl coenzyme A as this compound in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical profile of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Parameters in Urine from Patients with Disorders of Propionate Metabolism: a Beneficial Effect of l-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Management of Propionic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-dependence of carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.tau.ac.il [cris.tau.ac.il]
Propionylcarnitine: A Key Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Propionylcarnitine (C3) is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is formed from the esterification of L-carnitine with propionyl-CoA, a key intermediate in the catabolism of odd-chain fatty acids and several amino acids. In recent years, this compound has emerged as a significant biomarker for a range of metabolic disorders, reflecting underlying dysregulation in fatty acid and amino acid metabolism. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biochemical significance, associated pathologies, and the analytical methods for its quantification.
Biochemical Significance and Metabolic Pathways
This compound is central to mitochondrial fuel metabolism. Its precursor, propionyl-CoA, is primarily derived from the breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as from the oxidation of odd-chain fatty acids.[1] In a healthy metabolic state, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.[2]
The formation of this compound from propionyl-CoA is catalyzed by carnitine acetyltransferase (CrAT).[3] This reaction is reversible and serves several important functions:
-
Buffering of intramitochondrial acyl-CoA pools: When propionyl-CoA accumulates, its conversion to this compound frees up coenzyme A (CoA), which is essential for other metabolic reactions, including the Krebs cycle and fatty acid β-oxidation.[3]
-
Transport of propionyl units: this compound can be transported out of the mitochondria and into the circulation, allowing for the removal of excess propionyl groups from the cell.[3]
Disruptions in these pathways, due to genetic defects in enzymes like PCC or other metabolic stresses, can lead to the accumulation of propionyl-CoA and, consequently, elevated levels of this compound.
Signaling Pathways and Metabolic Interplay
The accumulation of this compound and its precursor, propionyl-CoA, can have significant downstream effects on cellular signaling and metabolism.
This compound as a Biomarker in Metabolic Disorders
Elevated or altered levels of this compound in blood and urine are indicative of several metabolic disorders.
Organic Acidemias
Propionic Acidemia (PA): This is an autosomal recessive disorder caused by a deficiency in the PCC enzyme.[4][5] The enzymatic block leads to a massive accumulation of propionyl-CoA, resulting in highly elevated levels of this compound in the blood.[6][7] Newborn screening programs routinely measure this compound levels in dried blood spots to detect this life-threatening condition.[8]
Methylmalonic Aciduria (MMA): This group of disorders is characterized by the accumulation of methylmalonic acid.[9] Defects in the enzyme methylmalonyl-CoA mutase or in the metabolism of its cofactor, vitamin B12, lead to a buildup of methylmalonyl-CoA, which can be retroconverted to propionyl-CoA.[10] Consequently, patients with MMA also exhibit elevated levels of this compound.[11][12]
Cardiovascular Disease
Recent studies have implicated altered this compound levels in cardiovascular disease. One study found that lower plasma this compound concentrations were associated with an increased risk of heart failure and all-cause mortality in patients with stable coronary artery disease.[2][13][14][15] The proposed mechanism involves impaired mitochondrial function and energy metabolism in the heart.[16][17]
Insulin Resistance and Type 2 Diabetes
The role of this compound in insulin resistance and type 2 diabetes is an active area of research. Some studies suggest that elevated serum this compound levels are positively associated with metabolic syndrome and insulin resistance.[15][18] This may reflect mitochondrial dysfunction and incomplete fatty acid oxidation, which are known to contribute to insulin resistance.[18] However, other research indicates that propionyl-L-carnitine supplementation may have beneficial effects on glucose metabolism.[19][20][21]
Quantitative Data Presentation
The following tables summarize the reported concentrations of this compound in plasma/serum in various conditions. It is important to note that reference ranges and patient values can vary between laboratories and analytical methods.
| Condition | Analyte | Matrix | Concentration (µmol/L) | Reference/Citation |
| Healthy Individuals | This compound (C3) | Plasma | 0.16 - 0.62 | [7] |
| Plasma | 0 - 0.90 (>1 Month) | [22] | ||
| Propionic Acidemia | This compound (C3) | Plasma | 23.93 | [6][23] |
| Plasma | 11.028 | [6][23] | ||
| Methylmalonic Aciduria | This compound (C3) | Plasma | >10 (cutoff) | [24] |
| Cardiovascular Disease (Stable CAD with subsequent HF/death) | This compound (C3) | Plasma | 0.0322 | [2][13][14][15] |
| Cardiovascular Disease (Stable CAD without subsequent HF/death) | This compound (C3) | Plasma | 0.0649 | [2][13][14][15] |
| Metabolic Syndrome/Insulin Resistance | This compound (C3) | Serum | Positively associated with risk | [15][18] |
Experimental Protocols
Accurate quantification of this compound is critical for its use as a biomarker. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Dried Blood Spots by LC-MS/MS
This protocol is commonly used in newborn screening programs.
1. Sample Preparation:
-
A 3.2 mm disk is punched from a dried blood spot (DBS) card.[25]
-
The disk is placed in a well of a microtiter plate.
-
100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d3-propionylcarnitine) is added to each well.[25]
-
The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.[25]
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[25]
-
The dried extract is derivatized with 100 µL of butanolic-HCl at 60°C for 30 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[25]
-
The derivatized sample is again evaporated to dryness and reconstituted in a suitable solvent (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.[25]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: A reverse-phase C18 or a HILIC column is typically used for separation.[3][26] A gradient elution with mobile phases consisting of water and acetonitrile with additives like formic acid or ammonium acetate is employed.
-
Tandem Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM). The precursor ion for butylated this compound is selected, and a specific product ion (typically m/z 85) is monitored. Quantification is achieved by comparing the peak area of the analyte to that of the isotopically labeled internal standard.
Propionyl-CoA Carboxylase (PCC) Enzyme Assay
This assay measures the activity of the PCC enzyme in patient samples (e.g., lymphocytes or fibroblasts) to confirm a diagnosis of propionic acidemia.
1. Principle: The assay measures the conversion of propionyl-CoA to methylmalonyl-CoA. This can be done using either a radiometric or a non-radiometric method.
2. Non-Radiometric HPLC Method:
-
Phytohemagglutinin (PHA)-stimulated lymphocytes are isolated from a whole blood sample.
-
The cells are lysed to release the mitochondrial enzymes.
-
The cell lysate is incubated with a reaction mixture containing propionyl-CoA, ATP, bicarbonate, and other necessary cofactors.
-
The reaction is stopped, and the proteins are precipitated.
-
The supernatant, containing the product methylmalonyl-CoA, is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The amount of methylmalonyl-CoA produced is proportional to the PCC enzyme activity.
3. Radiometric Method:
-
This method uses radiolabeled bicarbonate ([¹⁴C]NaHCO₃) as a substrate.[9]
-
The [¹⁴C] is incorporated into methylmalonyl-CoA.
-
After the reaction, the amount of radioactivity incorporated into the product is measured using a scintillation counter.[9]
Carnitine Acetyltransferase (CrAT) Enzyme Assay
This assay measures the activity of the CrAT enzyme, which is responsible for the formation of this compound.
1. Principle: The assay measures the rate of the reaction between acetyl-CoA (or another short-chain acyl-CoA like propionyl-CoA) and L-carnitine to form acetylcarnitine and free CoA. The release of free CoA is monitored spectrophotometrically.
2. Spectrophotometric Method:
-
A cell lysate or purified enzyme is added to a reaction mixture containing acetyl-CoA and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]
-
The reaction is initiated by the addition of L-carnitine.[14]
-
The free CoA produced in the reaction reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.[14]
-
The rate of color change is proportional to the CrAT enzyme activity.
Conclusion
This compound has established itself as a valuable and versatile biomarker for a range of metabolic disorders. Its quantification, primarily through LC-MS/MS, provides crucial diagnostic information for inherited metabolic diseases like propionic acidemia and methylmalonic aciduria. Furthermore, emerging research highlights its potential role in the pathophysiology and risk stratification of more common complex conditions such as cardiovascular disease and type 2 diabetes. A deeper understanding of the metabolic pathways and signaling events influenced by this compound will be instrumental for the development of novel therapeutic strategies targeting these debilitating diseases. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of metabolic disorders and leverage biomarkers like this compound for improved patient outcomes.
References
- 1. L-propionyl-carnitine protection of mitochondria in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expansion of the Phenotypic Spectrum of Propionic Acidemia with Isolated Elevated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylmalonic and Propionic Acidemias: Clinical Management Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteopedia.org [proteopedia.org]
- 12. Metabolic response to carnitine in methylmalonic aciduria. An effective strategy for elimination of propionyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Plasma Levels of this compound Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Propionyl-L-carnitine improves hemodynamics and metabolic markers of cardiac perfusion during coronary surgery in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 24. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oaanews.org [oaanews.org]
- 26. microbenotes.com [microbenotes.com]
The Role of Propionylcarnitine in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-L-carnitine (PLC) is a naturally occurring short-chain acylcarnitine that plays a pivotal role in intermediary metabolism, particularly in the oxidation of fatty acids. This technical guide provides an in-depth analysis of the multifaceted functions of PLC, moving beyond its traditional role as a simple carnitine donor. We will explore its anaplerotic effects on the Krebs cycle, its ability to modulate the intramitochondrial acyl-CoA/CoA ratio, and its impact on both fatty acid and glucose metabolism. This guide synthesizes quantitative data from key experimental studies, presents detailed methodologies for relevant assays, and visualizes the complex signaling and metabolic pathways influenced by propionylcarnitine.
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, especially in high-energy-demand tissues such as the heart and skeletal muscle. The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a rate-limiting step, exquisitely dependent on the carnitine shuttle. Propionyl-L-carnitine, a derivative of L-carnitine, has emerged as a significant modulator of this process and overall mitochondrial function. Its unique biochemical properties offer therapeutic potential in various metabolic and cardiovascular diseases characterized by impaired energy metabolism.
This whitepaper will provide a comprehensive overview of the mechanisms by which this compound influences fatty acid oxidation, supported by experimental evidence. We will delve into its direct and indirect effects on mitochondrial respiration, ATP production, and the intricate balance of metabolic substrate utilization.
Mechanism of Action
This compound's influence on fatty acid oxidation is multifaceted, involving several key mechanisms:
-
Donation of L-carnitine: PLC serves as a readily available source of L-carnitine, which is essential for the carnitine palmitoyltransferase (CPT) system that facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane.
-
Anaplerosis of the Krebs Cycle: The propionyl moiety of PLC can be converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the Krebs cycle, and its replenishment (anaplerosis) can enhance the cycle's activity, thereby increasing the oxidative capacity for acetyl-CoA derived from fatty acid β-oxidation.[1]
-
Modulation of the Acyl-CoA/CoA Ratio: By converting to propionyl-CoA and subsequently entering the Krebs cycle, PLC can help to maintain a healthy intramitochondrial ratio of free Coenzyme A (CoA) to acyl-CoA.[2] An accumulation of acyl-CoAs can inhibit key enzymes in β-oxidation.
-
Stimulation of Pyruvate Dehydrogenase Complex (PDC): By reducing the acetyl-CoA/CoA ratio, PLC can indirectly stimulate the activity of PDC, the gatekeeper enzyme for glucose oxidation.[3] This can lead to a more balanced substrate utilization for energy production.
Quantitative Effects of this compound on Fatty Acid Oxidation and Energy Metabolism
The following tables summarize the quantitative data from various experimental studies investigating the effects of this compound on key metabolic parameters.
Table 1: Effect of this compound on Fatty Acid Oxidation Rates
| Experimental Model | Condition | Treatment | Fatty Acid Substrate | Change in Oxidation Rate | Reference |
| Isolated Rat Heart Myocytes | Adriamycin-induced toxicity | 5 mM PLC | Palmitate | ↑ 49% stimulation | [4][5] |
| Isolated Rat Heart Mitochondria | Adriamycin-induced toxicity | 5 mM PLC | Palmitoyl-CoA | > 2.5-fold increase | [4][5] |
| Isolated Rat Heart Mitochondria | Adriamycin-induced toxicity | 5 mM PLC | Palmitoylcarnitine | > 2.5-fold increase | [4][5] |
| Hypertrophied Rat Hearts | - | 1 mmol/L PLC | Palmitate (1.2 mmol/L) | ↑ Small increase | [6][7] |
| Hypertrophied Rat Hearts (Chronic) | - | 60 mg/kg/day PLC | Palmitate | ↓ Contribution to ATP from 35% to 26% | [8] |
| Diabetic Rat Hearts | - | 1 mg/ml PLC in drinking water | Palmitate | ↑ Marked increase | [9] |
Table 2: Effect of this compound on Mitochondrial Respiration
| Experimental Model | Condition | Treatment | Substrate(s) | Effect on State 3 Respiration | Reference |
| Ischemic-reperfused Diabetic Rat Heart Mitochondria | Ischemia-Reperfusion | Oral PLC | Pyruvate, Glutamate | Prevented depression | [10] |
| Ischemic-reperfused Diabetic Rat Heart Mitochondria | Ischemia-Reperfusion | Oral PLC | Palmitoylcarnitine | Improved | [10] |
| Diabetic Rat Heart Mitochondria | Diabetes | 1 mg/ml PLC in drinking water | Not specified | Prevented depression | [9] |
Table 3: Effect of this compound on ATP Levels
| Experimental Model | Condition | Treatment | Change in ATP Levels | Reference |
| Rat Heart Slices | Adriamycin-induced toxicity | PLC | Reduced ATP decrease from 65% to 17% | [4][5] |
| Ischemic-reperfused Rabbit Myocardium | Ischemia-Reperfusion | 10⁻⁷ M PLC | Reduced depletion of ATP stores |
Table 4: Effect of this compound on Acylcarnitine and Krebs Cycle Intermediates
| Experimental Model | Condition | Treatment | Metabolite | Change in Level | Reference |
| Ischemic Rat Hearts | Ischemia | 1.5 mM PLC | Propionyl-CoA | Became detectable | [1] |
| Ischemic Rat Hearts | Ischemia | 1.5 mM PLC | Succinyl-CoA | Prevented decrease | [1] |
| Ischemic Rat Hearts | Ischemia | 1.5 mM PLC | Acetyl-CoA | Decreased | [1] |
| Hypertrophied Rat Hearts | - | 1 mmol/L PLC | Myocardial Carnitine | ↑ from 4155±383 to 7081±729 nmol/g dry wt | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation of Heart Mitochondria
This protocol is adapted from studies investigating mitochondrial function.[10]
Materials:
-
Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2.
-
Homogenizer (e.g., Kontes glass homogenizer with Teflon pestle).
-
Refrigerated centrifuge.
Procedure:
-
Excise the heart and place it in ice-cold isolation buffer.
-
Mince the tissue finely with scissors.
-
Homogenize the minced tissue in 10 volumes of ice-cold isolation buffer with a few strokes of the homogenizer at low speed.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the centrifugation step (step 5) to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Measurement of Fatty Acid Oxidation Rate in Isolated Mitochondria
This protocol is based on respirometry techniques.
Materials:
-
Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
Oxygen electrode system (e.g., Clark-type electrode or high-resolution respirometry system).
-
Substrates: Palmitoyl-L-carnitine (or palmitoyl-CoA + L-carnitine), malate.
-
ADP solution.
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria (e.g., 0.2-0.5 mg protein/mL) to the respiration chamber containing pre-warmed respiration buffer.
-
Record the basal respiration rate (State 2).
-
Add the fatty acid substrate (e.g., 40 µM palmitoyl-L-carnitine) and a source of oxaloacetate (e.g., 2 mM malate) to initiate fatty acid oxidation.
-
After a stable respiration rate is achieved, add a saturating amount of ADP (e.g., 1-2 mM) to stimulate State 3 respiration.
-
Calculate the rate of oxygen consumption from the slope of the oxygen concentration trace. The rate is typically expressed as nmol O₂/min/mg mitochondrial protein.
-
The effect of this compound can be assessed by pre-incubating the mitochondria with PLC before the addition of the fatty acid substrate.
Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This is a generalized protocol for acylcarnitine profiling.
Materials:
-
Tandem mass spectrometer coupled with a liquid chromatography system.
-
Internal standards (isotopically labeled carnitine and acylcarnitines).
-
Methanol for extraction.
-
Derivatization agent (e.g., acidified butanol, if required by the method).
Procedure:
-
Sample Preparation:
-
For plasma or serum, precipitate proteins with an organic solvent like methanol containing the internal standards.
-
For tissue samples, homogenize the tissue in a suitable buffer and then extract with methanol containing internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
-
Derivatization (Optional): Some methods employ derivatization (e.g., butylation) to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis:
-
Inject the supernatant (or derivatized sample) into the LC-MS/MS system.
-
Separate the acylcarnitines using a suitable chromatography column (e.g., C8 or C18 reversed-phase).
-
Detect the acylcarnitines using the mass spectrometer in a precursor ion scan mode (e.g., scanning for the precursor ions of m/z 85, a characteristic fragment of carnitine esters) or in multiple reaction monitoring (MRM) mode for specific acylcarnitine transitions.
-
-
Quantification:
-
Identify and quantify each acylcarnitine species by comparing its peak area to that of its corresponding internal standard.
-
Concentrations are typically expressed in µmol/L for plasma/serum or nmol/g for tissue.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the role of this compound in fatty acid oxidation.
References
- 1. L-propionyl-carnitine protection of mitochondria in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl-L-carnitine as potential protective agent against adriamycin-induced impairment of fatty acid beta-oxidation in isolated heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Propionyl L-carnitine improvement of hypertrophied heart function is accompanied by an increase in carbohydrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionyl L-carnitine improvement of hypertrophied rat heart function is associated with an increase in cardiac efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-propionylcarnitine enhancement of substrate oxidation and mitochondrial respiration in the diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Propionylcarnitine's Anaplerotic Role in the Tricarboxylic Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionylcarnitine, a naturally occurring acylcarnitine, plays a crucial role in cellular energy metabolism through its direct involvement in the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning this compound's anaplerotic function, its impact on cardiac and muscle metabolism, and the analytical methodologies used to quantify its effects. Detailed experimental protocols for the analysis of acylcarnitines and TCA cycle intermediates are provided, alongside quantitative data from key studies. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and comprehensive understanding of this compound's metabolic significance.
Introduction
Propionyl-L-carnitine (PLC) is an ester of L-carnitine and propionic acid that is essential for the transport of short-chain fatty acids into the mitochondrial matrix. Beyond its role in fatty acid transport, this compound serves as a significant anaplerotic substrate for the tricarboxylic acid (TCA) cycle. Anaplerosis, the replenishment of TCA cycle intermediates, is vital for maintaining the cycle's oxidative capacity and supporting biosynthetic pathways. The propionyl moiety of this compound is converted to propionyl-CoA, which then enters a three-step enzymatic pathway to yield succinyl-CoA, a key intermediate of the TCA cycle.[1][2] This process is particularly important in tissues with high energy demands, such as cardiac and skeletal muscle.[3][4]
This guide will delve into the core aspects of this compound's interaction with the TCA cycle, presenting quantitative data on its metabolic effects, detailed experimental protocols for its study, and visual representations of the involved pathways.
Biochemical Pathway of this compound in the TCA Cycle
The entry of this compound into the TCA cycle is a multi-step process that begins with its conversion to propionyl-CoA. This conversion is facilitated by carnitine acyltransferases.[4] Propionyl-CoA is derived from the catabolism of several sources, including odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[5][6]
The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA involves the following key enzymatic reactions:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[1][2][7]
-
Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .[1][8]
-
Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA .[1][2]
Succinyl-CoA then directly enters the TCA cycle, contributing to the pool of cycle intermediates and enhancing its capacity for ATP production.[3][9]
Quantitative Data Presentation
The administration of propionyl-L-carnitine has been shown to significantly alter the metabolic profile of cardiac and muscle tissues. The following tables summarize key quantitative findings from studies investigating the effects of PLC treatment.
Table 1: Effect of Propionyl-L-Carnitine (PLC) on Myocardial Metabolism in Hypertrophied Rat Hearts
| Parameter | Control | Hypertrophied | Hypertrophied + PLC |
| Myocardial Carnitine (nmol/g dry wt) | 5924 ± 570 | 4155 ± 383 | 7081 ± 729 |
| Glucose Oxidation (nmol/min/g dry wt) | 216.6 ± 26.1 | 137 ± 25 | 627 ± 110 |
| Lactate Oxidation (nmol/min/g dry wt) | 194.4 ± 25.2 | 119 ± 17 | 252 ± 47 |
| Palmitate Oxidation (nmol/min/g dry wt) | 429.1 ± 59.1 | 379.6 ± 32.1 | 529.9 ± 56.7 |
| ATP Production from Glucose Oxidation (%) | 11.6 | 11.6 | 21.6 |
Data extracted from a study on hypertrophied rat hearts, demonstrating that PLC treatment restores myocardial carnitine levels and significantly increases carbohydrate oxidation.[2][5]
Table 2: Changes in Acyl-CoA and Acylcarnitine Concentrations in Perfused Rat Hearts with Propionate
| Metabolite (nmol/g) | Control | Propionate (3 mM) | Propionate (3 mM) + L-Carnitine (3 mM) |
| Free CoA | 10.2 ± 1.1 | 4.8 ± 0.6 | 6.5 ± 0.7 |
| Propionyl-CoA | 0.04 ± 0.01 | 4.0 ± 0.5 | 2.1 ± 0.3 |
| Methylmalonyl-CoA | 0.05 ± 0.01 | 1.8 ± 0.2 | 1.9 ± 0.3 |
| Succinyl-CoA | 0.45 ± 0.05 | 0.25 ± 0.04 | 0.35 ± 0.04 |
| This compound | 0.12 ± 0.02 | 1.5 ± 0.2 | 3.1 ± 0.4 |
This table illustrates the impact of propionate perfusion on mitochondrial CoA trapping and the partial mitigation by L-carnitine supplementation.[10]
Experimental Protocols
Accurate quantification of this compound's metabolic effects requires robust analytical methods. Below are detailed protocols for the analysis of acylcarnitines and TCA cycle intermediates.
Quantification of Acylcarnitines in Plasma by LC-MS/MS
This protocol describes a method for the simultaneous analysis of multiple acylcarnitines in plasma using liquid chromatography-tandem mass spectrometry.
4.1.1. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of methanol containing an appropriate internal standard mix (e.g., deuterated carnitine and acylcarnitine standards).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new vial.
-
Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and vortex for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
4.1.2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the acylcarnitines of interest. A typical run time is 9-15 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its internal standard.
Quantification of TCA Cycle Intermediates in Tissue by GC-MS
This protocol outlines a method for the analysis of TCA cycle intermediates in tissue samples using gas chromatography-mass spectrometry, which requires derivatization to increase the volatility of the analytes.
4.2.1. Sample Preparation and Extraction
-
Homogenize approximately 50 mg of frozen tissue in a mixture of 0.5 mL of 0.5 N HCl and 0.5 mL of methanol.
-
Shake the homogenate for 3 hours at 4°C.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
To the supernatant, add 300 µL of methanol and 100 µL of 50% sulfuric acid.
-
Incubate overnight in a water bath at 60°C for esterification.[3]
-
Cool the mixture to room temperature.
-
Add 800 µL of chloroform and 400 µL of distilled water, then vortex for 1 minute for liquid-liquid extraction.
-
The lower chloroform layer containing the esterified organic acids is collected for derivatization.
4.2.2. Derivatization and GC-MS Analysis
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: 1-2 µL of the derivatized sample is injected in split or splitless mode.
-
Oven Program: A temperature gradient is used to separate the different TCA cycle intermediates.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: The analytes are identified and quantified by comparing their mass spectra and retention times to those of known standards.
Mandatory Visualizations
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of metabolites from biological samples, as detailed in the experimental protocols.
References
- 1. Propionyl L-carnitine improvement of hypertrophied rat heart function is associated with an increase in cardiac efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propionyl L-carnitine improvement of hypertrophied heart function is accompanied by an increase in carbohydrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Glucose oxidation rates in fatty acid-perfused isolated working hearts from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postprandial changes in plasma acylcarnitine concentrations as markers of fatty acid flux in overweight and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of inhibition of fatty acid oxidation on myocardial kinetics of 11C-labeled palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Propionylcarnitine: A Comprehensive Technical Guide on its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl-L-carnitine (PLC) is a naturally occurring short-chain acylcarnitine that has garnered significant scientific interest for its multifaceted physiological roles and therapeutic potential, particularly in the realm of cardiovascular and metabolic diseases. This technical guide provides an in-depth exploration of the discovery and scientific history of propionylcarnitine, detailing its initial identification, chemical synthesis, and the seminal experimental studies that have elucidated its mechanisms of action. This document presents a comprehensive overview of the key signaling pathways influenced by this compound, supported by detailed experimental protocols and quantitative data from pivotal preclinical and clinical studies.
Discovery and Scientific History
The journey to understanding this compound is intrinsically linked to the discovery of its parent molecule, L-carnitine. The foundation for our current knowledge was laid in the mid-20th century with the pioneering work of scientists like I. B. Fritz, who were instrumental in elucidating the crucial role of carnitine in the mitochondrial oxidation of long-chain fatty acids. These early investigations established the "carnitine shuttle" system, a fundamental process for cellular energy production.
While the broader family of acylcarnitines was known to exist for over seven decades, the specific identification and characterization of this compound came later. A significant milestone in its scientific history was the 1984 study by C. R. Roe and colleagues, who identified elevated levels of this compound in patients with propionic acidemia, an inborn error of metabolism.[1] This discovery was pivotal, as it not only highlighted this compound as a key biomarker for this disease but also suggested a therapeutic role for L-carnitine supplementation to facilitate the removal of toxic propionyl-CoA by converting it to the more readily excretable this compound.
Subsequent research in the late 1980s and 1990s began to uncover the broader pharmacological effects of exogenous this compound, particularly its beneficial effects on the cardiovascular system. These studies demonstrated its ability to improve cardiac function, enhance exercise capacity in patients with heart failure and peripheral artery disease, and protect against ischemia-reperfusion injury.
Chemical Synthesis of Propionyl-L-carnitine
The chemical synthesis of propionyl-L-carnitine is essential for its availability for research and therapeutic use. Several methods have been developed, with a common approach involving the esterification of L-carnitine with a propionylating agent.
Representative Synthesis Protocol
A widely cited method for the synthesis of propionyl-L-carnitine hydrochloride involves the reaction of L-carnitine hydrochloride with propionyl chloride in the presence of a catalyst, such as p-toluenesulfonic acid, using propionic acid as a solvent.[2][3][4]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve L-carnitine hydrochloride and p-toluenesulfonic acid in propionic acid with stirring.
-
Acylation: Slowly add propionyl chloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 50°C) and maintain for a defined period (e.g., 20 hours) to allow for the acylation reaction to complete.[2][3][4]
-
Precipitation and Isolation: After cooling the reaction mixture to room temperature, add acetone to precipitate the product. Filter the crude product.
-
Purification: Add diethyl ether to the filtrate to further precipitate the propionyl-L-carnitine hydrochloride. The precipitate is then collected by filtration and dried.
-
Inner Salt Formation (Optional): To obtain the inner salt (zwitterionic form), the hydrochloride salt can be dissolved in ethanol and treated with ammonia gas to neutralize the hydrochloride, followed by precipitation and filtration.
Key Experimental Protocols in the Scientific History of this compound
The elucidation of the physiological roles of this compound has been dependent on a variety of experimental techniques.
Quantification of this compound and Other Acylcarnitines
Early methods for the detection and quantification of acylcarnitines relied on chromatographic techniques such as paper chromatography and thin-layer chromatography, often coupled with mass spectrometry for identification. Modern approaches predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Experimental Protocol: LC-MS/MS for Acylcarnitine Profiling
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation, typically with methanol containing internal standards (deuterium-labeled acylcarnitines).
-
Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to their butyl esters to improve chromatographic separation and ionization efficiency.[5]
-
LC Separation: The derivatized sample is injected into a liquid chromatography system, typically using a reversed-phase C18 column, for separation of the different acylcarnitine species.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Acylcarnitines are typically detected in positive ion mode using precursor ion scanning for the common fragment ion at m/z 85 or multiple reaction monitoring (MRM) for specific acylcarnitine transitions.[6]
-
Quantification: The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.
Measurement of Carnitine Acetyltransferase Activity
Carnitine acetyltransferase (CrAT) is the enzyme responsible for the reversible transfer of acyl groups between coenzyme A and carnitine, including the formation of this compound from propionyl-CoA.
Experimental Protocol: Spectrophotometric Assay for CrAT Activity
This assay measures the rate of Coenzyme A (CoA) release when acetyl-CoA and L-carnitine are converted to acetylcarnitine and CoA.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, EDTA, acetyl-CoA, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Baseline Measurement: The absorbance of the reaction mixture with the enzyme source (e.g., tissue homogenate) is measured at 412 nm to establish a baseline rate of DTNB reduction by endogenous thiols.
-
Initiation of Reaction: The reaction is initiated by the addition of L-carnitine.
-
Measurement: The increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the newly formed CoA, is monitored over time.
-
Calculation: The enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of the reduced DTNB.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from seminal studies on this compound, illustrating its therapeutic effects.
Table 1: Preclinical Studies on the Cardiovascular Effects of Propionyl-L-carnitine
| Study Focus | Animal Model | Treatment Group | Control Group | Outcome Measure | Result |
| Myocardial Infarction | Dogs | Propionyl-L-carnitine | Saline | Infarct size (% of ventricle) | 7.4% |
| Myocardial Infarction | Dogs | Propionyl-L-carnitine + Tiapamil | Saline | Infarct size (% of ventricle) | 6.7% |
| Congestive Heart Failure | Rats | Propionyl-L-carnitine | Untreated | Left Ventricular Function | Marked improvement |
| Endothelial Dysfunction | Spontaneously Hypertensive Rats | Propionyl-L-carnitine | Untreated | Endothelium-dependent relaxation | Improved |
Table 2: Clinical Studies on the Cardiovascular Effects of Propionyl-L-carnitine
| Study Population | Treatment Group | Placebo Group | Outcome Measure | Result |
| Congestive Heart Failure | Propionyl-L-carnitine (1.5 g/day for 30 days) | Placebo | Peak Oxygen Consumption | +45% |
| Congestive Heart Failure | Propionyl-L-carnitine (1.5 g/day for 30 days) | Placebo | Exercise Time | +21% |
| Peripheral Arterial Disease | Propionyl-L-carnitine (1-3 g/day ) | Placebo | Maximum Walking Distance | 33-73% improvement |
| Peripheral Arterial Disease | Placebo | - | Maximum Walking Distance | 21-50% improvement |
Signaling Pathways and Mechanisms of Action
This compound exerts its physiological effects through multiple mechanisms, primarily by influencing cellular energy metabolism and modulating key signaling pathways.
Anaplerosis and the Krebs Cycle
One of the primary mechanisms of action of this compound is its role in anaplerosis, the replenishment of Krebs cycle intermediates. Propionyl-L-carnitine can be converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA. Succinyl-CoA is a key intermediate of the Krebs cycle, and its replenishment can enhance the cycle's activity, leading to increased ATP production.[7][8] This is particularly beneficial in ischemic conditions where the availability of other substrates for the Krebs cycle may be limited.
Nitric Oxide Signaling Pathway
This compound has been shown to have beneficial effects on endothelial function, at least in part, by stimulating the production of nitric oxide (NO), a potent vasodilator. This effect is mediated through a signaling cascade involving AMP-activated protein kinase (AMPK), Src kinase, phosphatidylinositol 3-kinase (PI3K), and Akt (protein kinase B), ultimately leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1]
Conclusion
The scientific journey of this compound, from its initial identification as a metabolic byproduct to its recognition as a therapeutically relevant molecule, is a testament to the intricate and interconnected nature of cellular metabolism. Early research, driven by the need to understand inborn errors of metabolism, laid the groundwork for a broader appreciation of its pharmacological effects. Subsequent preclinical and clinical studies have provided a substantial body of evidence supporting its role in improving cardiovascular health and metabolic function. The elucidation of its mechanisms of action, including its anaplerotic effects on the Krebs cycle and its ability to stimulate nitric oxide production, has provided a rational basis for its therapeutic application. As research continues, a deeper understanding of the signaling pathways and molecular targets of this compound will undoubtedly open new avenues for its use in the prevention and treatment of a range of diseases.
References
- 1. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine propionyl-L-carnitine modulates lipid peroxidation and nitric oxide in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. CN1865231A - Propionyl-L-carnitine inner salt synthesis method - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN1651402A - Propionyl-L-carnitine synthesis process and related substances and content detection methods - Google Patents [patents.google.com]
- 7. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Propionylcarnitine using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propionyl-L-carnitine (PLC) is a crucial endogenous compound involved in intermediary metabolism, particularly in the transport of short-chain fatty acids into the mitochondria for beta-oxidation. Its quantification in biological matrices is essential for diagnosing certain metabolic disorders and for pharmacokinetic studies in drug development. This document provides detailed protocols for the quantification of propionylcarnitine in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.
Experimental Protocols
Several methods have been established for the determination of this compound. The choice of method often depends on the required sensitivity and the available equipment. Below are detailed protocols for two common approaches: HPLC with fluorescence detection after pre-column derivatization and UHPLC-MS/MS.
Protocol 1: HPLC with Fluorescence Detection
This method involves the derivatization of this compound to a fluorescent compound, allowing for sensitive detection.
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: For initial sample clean-up, protein precipitation can be performed.
-
Solid-Phase Extraction (SPE):
-
For method validation using dialyzed plasma:
-
Dialyze plasma against a Krebs-Ringer phosphate buffer for approximately 36 hours at 4°C, with at least three buffer changes.[1]
-
2. Pre-column Derivatization
-
To the collected eluate, sequentially add 20 µL of 1 M HCl, 100 µL of 1-aminoanthracene (1-AA) solution, and 100 µL of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) solution with continuous vortexing.[1]
-
Incubate the mixture at 25°C for 20 minutes.[1]
-
Remove excess reagent by washing the sample with 5 mL of diethyl ether.[1]
-
Dilute 500 µL of the final aqueous phase with 500 µL of 0.01 M NaH2PO4 (pH 3.5).[1]
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Hypersil C18).[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate (28:72, v/v).[2] Another reported mobile phase is 700 ml of 0.1 M ammonium acetate pH 3.5 mixed with 300 ml of acetonitrile.[1]
-
Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.[1][2]
-
Injection Volume: 20 µL.[1]
Protocol 2: UHPLC-MS/MS for Acylcarnitine Profiling
This method offers high selectivity and sensitivity for the quantification of a range of acylcarnitines, including this compound.
1. Sample Preparation
-
Isolate carnitine and acylcarnitines from the biological matrix (e.g., plasma, urine, tissue homogenates) using ion-exchange solid-phase extraction.[3]
-
Elute the analytes, evaporate the solvent, and proceed to derivatization.[4]
2. Derivatization
3. UHPLC-MS/MS Conditions
-
Chromatography: Utilize a UHPLC system for separation. The acylcarnitines are eluted in a 14-minute chromatogram.[4]
-
Mass Spectrometry:
-
Internal Standards: Use appropriate stable isotope-labeled internal standards, such as d3-propionylcarnitine, for accurate quantification.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described HPLC methods for this compound.
Table 1: HPLC with Fluorescence Detection - Method Performance [1][2]
| Parameter | Value |
| Linearity Range | 0.25 - 8 nmol/mL (or µmol/L) |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Quantitation (LOQ) | 0.25 nmol/mL |
| Recovery | 82.6% - 95.4% |
| Precision (RSD) | 0.3% - 16.8% |
| Accuracy | < 10.6% |
Table 2: HPLC-MS/MS - Method Performance [3]
| Parameter | Value |
| Recovery (for various acylcarnitines) | 69.4% - 107.2% |
| Imprecision (Within-run, RSD) | Varies by analyte |
| Imprecision (Between-run, RSD) | Varies by analyte |
Visualizations
Experimental Workflow for HPLC with Fluorescence Detection
Caption: Workflow for this compound quantification by HPLC with fluorescence detection.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. research.unipd.it [research.unipd.it]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Propionylcarnitine: A Comprehensive Guide to Mass Spectrometry Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propionylcarnitine (C3) is a critical biomarker for monitoring several inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia.[1][2] Its accurate and sensitive quantification in biological matrices is paramount for newborn screening, disease diagnosis, and therapeutic monitoring.[3][4] Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or flow injection analysis (FIA), has become the gold standard for the analysis of this compound due to its high specificity, sensitivity, and throughput.[1][4][5] This document provides detailed application notes and protocols for the analysis of this compound in dried blood spots (DBS) and plasma using LC-MS/MS.
I. Core Concepts and Methodologies
The primary analytical approach for this compound quantification involves stable isotope dilution tandem mass spectrometry.[1] This method utilizes a stable isotope-labeled internal standard (e.g., d3-propionylcarnitine) to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.
Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
II. Analysis of this compound in Dried Blood Spots (DBS) for Newborn Screening
This protocol is optimized for high-throughput newborn screening to identify elevated levels of this compound, a primary marker for certain metabolic disorders.[2]
Experimental Protocol
1. Sample Preparation
-
Place the disk into a well of a 96-well microplate.
-
Add 100 µL of extraction solution containing the stable isotope-labeled internal standard (e.g., d3-propionylcarnitine) in methanol or a mixture of acetonitrile and water (e.g., 85:15 v/v).[8]
-
Seal the plate and incubate on a shaker for 30 minutes to allow for efficient extraction.
-
Centrifuge the plate to pellet any debris.
-
Transfer the supernatant to a new 96-well plate for analysis. Some methods may include a drying step followed by reconstitution.
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system is typically used.[7][9]
-
Chromatography: While flow injection analysis (FIA-MS/MS) is common for high-throughput screening, LC-MS/MS provides enhanced specificity by separating this compound from isomers.[8][10]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[1][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for this compound and its internal standard. A common transition for this compound is the precursor ion at m/z 218 fragmenting to a product ion at m/z 85.[5]
-
Data Presentation: Quantitative Parameters for DBS Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.25 - 8 nmol/ml | [12] |
| Limit of Quantitation (LOQ) | 0.25 nmol/ml | [12] |
| Intra-assay Precision (%CV) | < 10% | [6] |
| Inter-assay Precision (%CV) | < 15% | [6] |
| Recovery | 82.6% - 95.4% | [12] |
III. Analysis of this compound in Plasma for Clinical and Research Applications
This protocol is designed for the accurate quantification of this compound in plasma, often required for clinical diagnostics, patient monitoring, and research studies.
Signaling Pathway: Role of this compound in Metabolism
Caption: Metabolic origin of this compound.
Experimental Protocol
1. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (d3-propionylcarnitine) to precipitate proteins.[9]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer or a triple quadrupole mass spectrometer coupled to a UHPLC system is recommended for high sensitivity and specificity.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm) is suitable for separating this compound from other acylcarnitines.[7]
-
Mobile Phase: A typical mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient elution is employed for optimal separation.[7]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.[7]
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).[7]
-
Detection: MRM mode is used with transitions specific for this compound and its internal standard.
-
Data Presentation: LC-MS/MS Instrument Parameters for Plasma Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | ACQUITY UPLC BEH C18 2.1 × 50 mm | [7] |
| Mobile Phase A | H₂O + 0.1% formic acid | [7] |
| Mobile Phase B | ACN + 0.1% formic acid | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Column Temperature | 40 °C | [7] |
| Injection Volume | 5 µL | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization | [7] |
| MRM Transition (this compound) | Q1: 218.1 -> Q3: 85.1 | [5] |
| MRM Transition (d3-Propionylcarnitine) | Q1: 221.1 -> Q3: 85.1 | |
| Dwell Time | 50-100 ms | |
| Collision Energy | Optimized for specific instrument |
The described LC-MS/MS methods provide robust and reliable platforms for the quantification of this compound in both dried blood spots and plasma. The choice between FIA-MS/MS and LC-MS/MS will depend on the specific application, with FIA offering higher throughput for screening and LC providing superior specificity for diagnostic and research purposes. Adherence to these detailed protocols will enable researchers and clinicians to obtain high-quality data for the assessment of metabolic disorders related to this compound metabolism.
References
- 1. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 2-methylcitric acid in dried blood spots improves newborn screening for propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded Newborn Screening Using Tandem Mass Spectrometry: Seven Years of Experience in Eastern Sicily [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots: reducing the false-positive rate for this compound during expanded newborn screening by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [merckmillipore.com]
- 11. bevital.no [bevital.no]
- 12. research.unipd.it [research.unipd.it]
Application Notes and Protocols: In Vitro Models for Studying Propionylcarnitine Effects on Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propionyl-L-carnitine (PLC) is a naturally occurring derivative of L-carnitine that plays a crucial role in fatty acid metabolism.[1] Emerging research indicates that PLC exhibits significant vasoprotective effects, making it a compound of interest for cardiovascular drug development.[1] These notes provide detailed protocols for in vitro models designed to investigate the effects of PLC on endothelial cells, the primary cell type lining the interior surface of blood vessels. The methodologies outlined below focus on key aspects of endothelial function, including cell viability, proliferation, nitric oxide production, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of Propionylcarnitine on Endothelial Cells
The following tables summarize the quantitative data from various studies on the effects of this compound on endothelial cells.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Type | PLC Concentration | Assay | Observation | Reference |
| HUVEC | 1 mmol/L | [³H]thymidine incorporation | Increased proliferation (P<0.01) at 24 hours. | [2] |
| HUVEC | Not specified | Cell Count | Increased cell number after 48 hours (P<0.01). | [2] |
Table 2: Effect of this compound on Nitric Oxide (NO) Production and Related Signaling
| Cell Type | PLC Treatment | Assay | Key Findings | Reference |
| HAEC | Various concentrations | Western Blot | Caused eNOS phosphorylation at Ser-1177. | [1] |
| HAEC | Various concentrations | NO Measurement | Increased NO release. | [1] |
| HMVEC | Not specified | Gene Expression | Increased iNOS expression. | [3][4] |
| HMVEC | Not specified | NO Measurement | Increased NO levels. | [3][4] |
| SHR Aortic Rings | 200 mg/kg (in vivo) | Functional Assay | Increased NO participation in vasorelaxation. | [5] |
Table 3: Effect of this compound on Oxidative Stress and Inflammation
| Cell Type | PLC Treatment | Assay | Key Findings | Reference |
| HUVEC | Not specified | Gene Expression | Decreased Nox4 and ICAM-1 transcripts after 12 hours (P<0.01). | [2] |
| HMVEC | Not specified | ROS Detection | Reduced serum deprivation-induced ROS generation. | [3][4] |
| HMVEC | Not specified | Gene Expression | Reduced serum deprivation-induced Nox4 expression. | [3][4] |
| HMVEC | Not specified | Adhesion Assay | Inhibited leukocyte adhesion. | [6] |
Experimental Protocols
Protocol 1: Endothelial Cell Culture
1.1. Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell line widely used for studying endothelial function.
-
Human Aortic Endothelial Cells (HAECs): A primary cell line relevant for studying atherosclerosis and other aortic diseases.[1]
-
Human Dermal Microvascular Endothelial Cells (HMVECs): Useful for investigating microvascular-related processes like wound healing.[3][4]
1.2. Culture Conditions:
-
Media: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency using Trypsin-EDTA.
Protocol 2: Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[7][8]
2.1. Materials:
-
Endothelial cells (e.g., HUVECs)
-
96-well tissue culture plates
-
EGM-2 medium
-
Propionyl-L-carnitine (PLC)
-
[³H]Thymidine (1 µCi/well)
-
Cell harvester
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
2.2. Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with varying concentrations of PLC (e.g., 0.1, 1, 10 mmol/L) or vehicle control for 24 hours.
-
Add 1 µCi/well of [³H]thymidine and incubate for another 4-6 hours.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold PBS and then with 5% trichloroacetic acid (TCA).
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
This colorimetric assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9][10][11]
3.1. Materials:
-
Endothelial cells (e.g., HAECs)
-
24-well tissue culture plates
-
Phenol red-free culture medium
-
Propionyl-L-carnitine (PLC)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader (540 nm)
3.2. Procedure:
-
Plate HAECs in 24-well plates and grow to confluence.
-
Replace the medium with phenol red-free medium and treat with PLC or vehicle for the desired time.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 4: Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in PLC-induced signaling pathways, such as p-eNOS and p-Akt.
4.1. Materials:
-
Endothelial cells
-
Propionyl-L-carnitine (PLC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eNOS (Ser1177), anti-eNOS, anti-p-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2. Procedure:
-
Treat endothelial cells with PLC for the specified duration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: Reactive Oxygen Species (ROS) Detection
This assay uses the fluorescent probe CM-H₂DCFDA to measure intracellular ROS levels.[3]
5.1. Materials:
-
Endothelial cells
-
Propionyl-L-carnitine (PLC)
-
CM-H₂DCFDA probe (5 µM)
-
Fluorescence microplate reader or fluorescence microscope
5.2. Procedure:
-
Culture endothelial cells in a 96-well black plate.
-
Treat the cells with PLC or vehicle.
-
Load the cells with 5 µM CM-H₂DCFDA for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation/emission ~495/529 nm).
Visualization of Signaling Pathways and Workflows
Caption: PLC-induced eNOS activation pathway in endothelial cells.
Caption: General workflow for in vitro analysis of PLC effects.
References
- 1. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionyl-L-carnitine improves postischemic blood flow recovery and arteriogenetic revascularization and reduces endothelial NADPH-oxidase 4-mediated superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction | PLOS One [journals.plos.org]
- 4. Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 11. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propionyl-L-Carnitine in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-L-carnitine (PLC) is a naturally occurring derivative of L-carnitine that plays a crucial role in myocardial energy metabolism. It facilitates the transport of fatty acids into the mitochondria for β-oxidation and is involved in the modulation of the intramitochondrial acetyl-CoA/CoA ratio, which in turn influences carbohydrate oxidation. These metabolic effects have positioned PLC as a promising therapeutic agent for various cardiovascular diseases. This document provides an overview of the common animal models used to study the efficacy of PLC in cardiovascular disease, detailed experimental protocols, and a summary of key quantitative findings.
Animal Models of Cardiovascular Disease for Propionyl-L-Carnitine Research
Propionyl-L-carnitine has been investigated in a variety of animal models that mimic human cardiovascular pathologies. These models are essential for elucidating the mechanisms of action and evaluating the therapeutic potential of PLC.
Heart Failure Models
Animal models of heart failure are employed to study the effects of PLC on cardiac function and energy metabolism in a failing heart.[1] Common models include:
-
Pressure-Overload Induced Heart Failure: This model is typically created by surgically constricting the aorta, leading to cardiac hypertrophy and subsequent heart failure.[2][3]
-
Myocardial Infarction-Induced Heart Failure: Ligation of a coronary artery, most commonly the left anterior descending (LAD) artery, induces myocardial infarction and subsequent left ventricular dysfunction, mimicking heart failure of ischemic origin.[4][5]
-
Diabetic Cardiomyopathy: Chemically-induced diabetes, for example with streptozotocin, in animals like rabbits can lead to the development of diabetic cardiomyopathy, a form of heart failure.[1]
-
Drug-Induced Cardiomyopathy: Administration of cardiotoxic drugs like cisplatin can induce cardiomyopathy, and PLC has been studied for its protective effects in such models.[6]
Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research, and PLC has shown protective effects in various animal models of I/R injury. These models involve temporarily occluding a blood vessel and then restoring blood flow, which paradoxically leads to further tissue damage. Models include:
-
Myocardial Ischemia-Reperfusion: This is a common model to study the cardioprotective effects of PLC against the damage caused by a heart attack and subsequent reperfusion therapy.[7][8]
-
Renal Ischemia-Reperfusion: The protective effects of PLC have also been demonstrated in models of kidney I/R injury.[9]
-
Spinal Cord Ischemia-Reperfusion: Studies have investigated the neuroprotective effects of PLC in models of spinal cord I/R injury.[10]
-
Peripheral Tissue Ischemia-Reperfusion: Models such as epigastric island flaps in rats are used to assess the efficacy of PLC in improving tissue survival after ischemic insults.[11][12]
Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease of the arteries. Animal models, particularly in rabbits, are used to study the impact of PLC on the development and progression of atherosclerotic plaques.
-
Hyperlipidemic Rabbit Model: Rabbits fed a high-cholesterol diet develop atherosclerotic lesions, providing a valuable model to investigate the anti-atherosclerotic properties of PLC.[13]
Cardiac Hypertrophy Models
Cardiac hypertrophy, an increase in the size of the heart muscle, is a compensatory response to pressure overload that can eventually lead to heart failure.
-
Aortic Banding-Induced Cardiac Hypertrophy: Similar to the pressure-overload heart failure model, partial constriction of the aorta in rats is used to induce cardiac hypertrophy and study the effects of PLC on myocardial metabolism and function.[2][3][14][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of propionyl-L-carnitine in various animal models of cardiovascular disease.
Table 1: Effects of Propionyl-L-Carnitine in Heart Failure Models
| Animal Model | Species | Key Parameters Measured | PLC Treatment Effect | Reference |
| Myocardial Infarction | Rat | Left Ventricular Function | Marked improvement in attenuated left ventricular function. | [4] |
| Sarcolemmal Na+-K+ ATPase Activity | Increased from 22.5±2.4 to 30.1±2.8 μmol Pi/mg/h. | [4] | ||
| Sarcolemmal Adenylyl Cyclase Activity | Increased from 190±22 to 320±21 pmol cAMP/mg/10 min. | [4] | ||
| Myocardial Infarction | Dog | Infarct Size | Reduced by 50% (7.4% vs 14.1% in control). | [5] |
| Pressure-Overload Hypertrophy | Rat | Myocardial Carnitine Content | Restored to normal values. | [3] |
| Cardiac Output, Cardiac Work | Significantly increased in animals with heart weight > 1,400 mg. | [3] | ||
| Left Ventricular End-Diastolic Pressure | Significantly lower than control. | [3] | ||
| Myocardial ATP and Creatine Phosphate | Significantly increased. | [3] | ||
| Cisplatin-Induced Cardiomyopathy | Rat | Serum CK-MB and LDH | Complete reversal of the increase induced by cisplatin. | [6] |
| Cardiac ATP Content | Complete reversal of the decrease induced by cisplatin. | [6] |
Table 2: Effects of Propionyl-L-Carnitine in Ischemia-Reperfusion Injury Models
| Animal Model | Species | Key Parameters Measured | PLC Treatment Effect | Reference |
| Myocardial I/R | Rat (Adult) | Creatine Kinase Leakage | Significantly reduced compared to controls. | [7] |
| Renal I/R | Rat | Glomerular Filtration Rate (GFR) | Largely prevented the reduction in GFR. | [9] |
| Renal Perfusate Flow (RPF) | Largely prevented the reduction in RPF. | [9] | ||
| Spinal Cord I/R | Rat | Thiobarbituric Acid Reactive Substances (TBARS) | Statistically significant decrease in post-ischemic reperfusion samples. | [10] |
| Conjugated Dienes | Statistically significant decrease in post-ischemic reperfusion samples. | [10] | ||
| Epigastric Island Flap I/R | Rat | Flap Survival Area | Significantly increased compared to the sham group. | [11][12] |
| Malondialdehyde (MDA) Levels | Reduced. | [11][12] | ||
| Glutathione Levels | Elevated. | [11][12] |
Table 3: Effects of Propionyl-L-Carnitine in Atherosclerosis and Hypertrophy Models
| Animal Model | Species | Key Parameters Measured | PLC Treatment Effect | Reference |
| Hyperlipemic Atherosclerosis | Rabbit | Plaque Thickness and Extent | Reduced. | [13] |
| Plasma Triglycerides, VLDL, and IDL | Markedly lowered. | [13] | ||
| Aortic Banding-Induced Hypertrophy | Rat | Myocardial Carnitine Content | Increased from 4526±197 to 6411±305 nmol/g dry wt. | [14] |
| Contribution of Glucose Oxidation to ATP Production | Increased from 11.6% to 21.6%. | [14] | ||
| Papillary Muscle Contractile Function | Prevented hypertrophy-induced changes. | [2] | ||
| Diet-Induced Obesity | Mouse | Cardiac Output and Cardiac Index | Significantly increased in animals on a high-fat diet. | [16] |
Experimental Protocols
Protocol 1: Pressure-Overload Induced Cardiac Hypertrophy in Rats
Objective: To induce cardiac hypertrophy in rats to study the effects of propionyl-L-carnitine on myocardial mechanics and metabolism.
Materials:
-
Male Wistar-Kyoto rats (juvenile, 50-80 g)[14]
-
Anesthetic (e.g., methohexital sodium, 50 mg/kg IP)[14]
-
Surgical instruments
-
Hemoclips (0.4 mm)[14]
-
Propionyl-L-carnitine
-
Standard or custom diets
Procedure:
-
Anesthetize the juvenile male Wistar-Kyoto rats.[14]
-
Make a midline abdominal incision to expose the suprarenal abdominal aorta.
-
Carefully isolate the aorta and place a minimally occlusive hemoclip (0.4 mm) around it.[14]
-
For sham-operated control animals, isolate the aorta but do not place a hemoclip.[14]
-
Close the incision in layers.
-
Allow the animals to recover for a period of 8 weeks to develop mild hypertrophy.[14]
-
During this period, treat the animals with propionyl-L-carnitine. One method is to supplement their diet (e.g., 710 µmol/kg body weight).[2] Another approach is a daily oral administration of 60 mg/kg.[14]
-
At the end of the treatment period, euthanize the animals and harvest the hearts for analysis of cardiac function (e.g., isolated working heart preparation), histology, and biochemical assays.
Protocol 2: Myocardial Infarction-Induced Heart Failure in Rats
Objective: To induce heart failure in rats via myocardial infarction to evaluate the therapeutic effects of propionyl-L-carnitine.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
Surgical instruments
-
Suture for coronary artery ligation
-
Propionyl-L-carnitine (100 mg/kg, i.p. daily)[4]
-
Saline
Procedure:
-
Anesthetize the rats and perform a left thoracotomy.
-
Exteriorize the heart and ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the appearance of a pale area on the ventricle.
-
For sham-operated animals, pass the suture around the coronary artery without tying it.[4]
-
Close the chest and allow the animals to recover.
-
Three weeks after the coronary artery occlusion, when the myocardial infarct is fully healed, begin treatment with propionyl-L-carnitine (100 mg/kg, i.p. daily) or saline for 4 weeks.[4]
-
After the treatment period, assess left ventricular function and other relevant parameters.
Protocol 3: Hyperlipidemic Rabbit Model of Atherosclerosis
Objective: To induce atherosclerosis in rabbits to investigate the effects of propionyl-L-carnitine on plaque formation.
Materials:
-
Aged rabbits[13]
-
High-cholesterol diet
-
Propionyl-L-carnitine
-
Control diet
Procedure:
-
Divide the aged rabbits into two groups.[13]
-
Feed one group a hypercholesterolemic diet.[13]
-
Feed the second group the same hypercholesterolemic diet supplemented with propionyl-L-carnitine.[13]
-
Maintain the diets for an extended period, for example, nine months.[13]
-
During and after the treatment period, monitor plasma lipid profiles (triglycerides, VLDL, IDL, cholesterol).[13]
-
At the end of the study, euthanize the animals and harvest the aortas for histological analysis of plaque thickness, extent, and cellular composition.[13]
Signaling Pathways and Mechanisms of Action
Propionyl-L-carnitine exerts its cardioprotective effects through multiple mechanisms, primarily by improving cellular energy metabolism.
Propionyl-L-Carnitine's Role in Myocardial Energy Metabolism
Propionyl-L-carnitine enhances both fatty acid and carbohydrate metabolism in the heart.[17] In ischemic conditions, where fatty acid oxidation is impaired and toxic lipid intermediates accumulate, PLC can replenish the pool of L-carnitine, which is essential for transporting fatty acids into the mitochondria. Furthermore, the propionyl moiety of PLC can serve as an anaplerotic substrate for the Krebs cycle, thereby improving its efficiency.[18] PLC also reduces the intramitochondrial acetyl-CoA/free CoA ratio, which stimulates the activity of pyruvate dehydrogenase, leading to increased glucose oxidation.[18] This shift towards more efficient carbohydrate utilization is particularly beneficial in the hypertrophied and failing heart.[14]
Caption: Propionyl-L-Carnitine's influence on myocardial energy metabolism.
Experimental Workflow for Evaluating Propionyl-L-Carnitine
A typical preclinical study to evaluate the efficacy of propionyl-L-carnitine in a cardiovascular disease model follows a structured workflow.
Caption: General experimental workflow for PLC research in animal models.
Anti-apoptotic and Anti-inflammatory Mechanisms
In addition to its metabolic effects, propionyl-L-carnitine has been shown to exert anti-apoptotic and anti-inflammatory effects. In a model of intimal hyperplasia in normocholesterolemic rabbits, PLC was found to modulate the proliferation and caspase-3-dependent apoptosis of vascular smooth muscle cells.[19] Furthermore, in ischemia-reperfusion injury models, PLC administration leads to a decrease in inflammatory markers such as myeloperoxidase and neutrophil infiltration, and a reduction in oxidative stress.[11][12]
Caption: Anti-inflammatory and anti-apoptotic actions of PLC.
Conclusion
Animal models are indispensable tools for investigating the therapeutic potential of propionyl-L-carnitine in a range of cardiovascular diseases. The data consistently demonstrate that PLC improves cardiac function, reduces tissue injury, and favorably modulates cellular metabolism and signaling pathways in models of heart failure, ischemia-reperfusion, and atherosclerosis. The detailed protocols and summarized data presented here provide a valuable resource for researchers designing and conducting preclinical studies with propionyl-L-carnitine. Further research will continue to refine our understanding of its mechanisms of action and its potential translation to clinical applications in cardiovascular medicine.
References
- 1. The propionyl-L-carnitine hypothesis: an alternative approach to treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionyl-L-carnitine prevents myocardial mechanical alterations due to pressure overload in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and metabolic activities of propionyl-L-carnitine in rats with pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of propionyl-L-carnitine on experimental myocardial infarction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-L-carnitine prevents the progression of cisplatin-induced cardiomyopathy in a carnitine-depleted rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of the cardiac consequences of myocardial ischemia and reperfusion by L-propionylcarnitine: age-response and dose-response studies in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Propionyl-L-carnitine prevents renal function deterioration due to ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of propionyl-L-carnitine on rat spinal cord ischaemia and post-ischaemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionyl-l-carnitine mitigates ischemia-reperfusion injury in rat epigastric island flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. Propionyl-L-carnitine prevents the progression of atherosclerotic lesions in aged hyperlipemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Propionyl L-carnitine improvement of hypertrophied heart function is accompanied by an increase in carbohydrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propionyl-L-carnitine Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity | PLOS One [journals.plos.org]
- 17. Carnitine and its derivatives in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Propionyl-L-carnitine reduces intimal hyperplasia after injury in normocholesterolemic rabbit carotid artery by modulating proliferation and caspase 3-dependent apoptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Propionylcarnitine hydrochloride stability and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl-L-carnitine hydrochloride (PLC) is a synthetically derived ester of L-carnitine. It is a naturally occurring compound in the body and plays a vital role in cellular energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation. PLC is investigated for its therapeutic potential in a variety of cardiovascular and peripheral arterial diseases. These application notes provide detailed information on the stability of PLC and protocols for its preparation for experimental use.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₂₀ClNO₄ |
| Molecular Weight | 253.72 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
Stability of Propionylcarnitine Hydrochloride
The stability of this compound hydrochloride is crucial for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the stability of PLC in both solid and solution forms under various storage conditions.
| Form | Solvent/Condition | Temperature | Duration | Stability Notes |
| Crystalline Solid | - | -20°C | ≥ 4 years | Stable for an extended period when stored properly[1]. |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | < 24 hours | It is recommended to prepare fresh solutions daily[1]. |
| Aqueous Solution | Water | Room Temperature | Not Recommended | Prone to hydrolysis, especially at neutral to alkaline pH. |
| Stock Solution | DMSO | -20°C | 1 month | Stable for short-term storage. |
| Stock Solution | DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| Stock Solution | Ethanol | -20°C / -80°C | Data not available | - |
| Stock Solution | Dimethylformamide | -20°C / -80°C | Data not available | - |
Note on pH Stability: While specific kinetic data for propionyl-L-carnitine hydrochloride is limited, a similar compound, acetyl-L-carnitine, is known to be stable in acidic to neutral aqueous solutions but unstable at a pH greater than 9[2]. It is confirmed that propionyl-L-carnitine undergoes hydrolysis to L-carnitine at a high pH of 12.8[3]. Therefore, it is recommended to maintain the pH of aqueous solutions below 7.5 to minimize degradation.
Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility |
| Water | 50-60 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL[1] |
| Ethanol | ~25 mg/mL[1][4] |
| DMSO | ~20 mg/mL[1][4] |
| Dimethylformamide (DMF) | ~15 mg/mL[1][4] |
Experimental Protocols
Preparation of Stock Solutions
Stock solutions of this compound hydrochloride can be prepared in organic solvents for long-term storage.
Materials:
-
Propionyl-L-carnitine hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Weigh the desired amount of propionyl-L-carnitine hydrochloride powder in a sterile conical tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)
Working solutions for cell culture experiments are typically prepared by diluting the stock solution in a sterile aqueous medium.
Materials:
-
Propionyl-L-carnitine hydrochloride stock solution (e.g., 20 mg/mL in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile, conical tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental medium.
-
In a sterile tube, dilute the stock solution with sterile PBS or cell culture medium to an intermediate concentration.
-
Further dilute the intermediate solution into the final cell culture medium to reach the desired working concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).
-
Use the freshly prepared working solution for your experiments immediately. Do not store aqueous working solutions.
Preparation of Solutions for In Vivo Experiments (e.g., Animal Studies)
For oral administration in animal studies, this compound hydrochloride can be dissolved in drinking water. For intravenous administration, sterile saline is a suitable vehicle.
Protocol for Oral Administration in Drinking Water (Example Dose: 200 mg/kg/day):
-
Calculate the total daily dose required for the number of animals and their average body weight.
-
Estimate the average daily water consumption per animal.
-
Dissolve the calculated amount of propionyl-L-carnitine hydrochloride in the total volume of drinking water to be provided.
-
Ensure the compound is fully dissolved.
-
Provide the medicated water to the animals. Prepare fresh solutions daily to ensure stability and accurate dosing[5][6][7].
Protocol for Intravenous Administration:
-
For intravenous infusion, propionyl-L-carnitine hydrochloride can be reconstituted in 0.9% sodium chloride (sterile saline).
-
Prepare the solution under sterile conditions.
-
The final concentration should be determined based on the desired dose and infusion volume for the animal model.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound hydrochloride solutions.
Signaling Pathway of Propionyl-L-Carnitine in Endothelial Cells
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of high-performance liquid chromatography to the analysis of propionyl-L-carnitine by a stereospecific enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cephamls.com [cephamls.com]
- 5. Propionyl-L-carnitine Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. Oral supplementation of propionyl-l-carnitine reduces body weight and hyperinsulinaemia in obese Zucker rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes and Protocols: Dosing Considerations for Propionyl-L-Carnitine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for propionyl-L-carnitine (PLC) in preclinical research, with a focus on rodent models. The information is intended to guide study design and execution for investigations into the metabolic and cardiovascular effects of PLC.
Quantitative Dosing Information
The following table summarizes the dosing regimens of propionyl-L-carnitine used in various preclinical studies. This information can serve as a starting point for dose selection in new experimental designs.
| Animal Model | Dosing Regimen | Route of Administration | Study Duration | Key Findings |
| Obese Zucker Rats | 200 mg/kg/day | Oral (in drinking water) | 20 weeks | Reduced body weight gain, food intake, adiposity, and serum insulin; improved insulin resistance.[1][2][3][4] |
| Diet-Induced Obese C57BL/6 Mice | 200 mg/kg/day | Oral (in drinking water) | 4 weeks | Corrected metabolic and cardiovascular alterations; improved liver respiratory chain activity.[5] |
| Spontaneously Hypertensive Rats (SHR) | 200 mg/kg/day | Oral (in drinking water) | 8 weeks | Improved endothelial function.[3][6] |
| Sprague-Dawley Rats | 30, 60, 120, and 250 mg/kg/day | Oral | 7 days | Dose-dependently decreased the severity of walking capacity impairment in a model of peripheral arteriopathy.[7] |
| Sprague-Dawley Rats | Intravenous | Single dose | N/A | Rapid plasma clearance; metabolism to L-carnitine and acetyl-L-carnitine.[8] |
| Male Sprague-Dawley Rats | 10 µM and 200 µM (in perfusate) | Isolated Perfused Kidney | N/A | Extensive tubular reabsorption; metabolism is the major renal elimination route.[9] |
Experimental Protocols
Detailed methodologies for key experiments frequently employed in preclinical studies of propionyl-L-carnitine are provided below.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess glucose homeostasis.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles (18-20 gauge)
-
Syringes (1 mL)
-
Heating lamp (optional, for tail vein dilation)
-
Restraining device
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
Procedure:
-
Fasting: Fast mice for 6 hours (e.g., 8:00 AM to 2:00 PM) with free access to water.[2]
-
Baseline Blood Glucose: At the end of the fasting period, obtain a baseline blood sample (Time 0).
-
Warm the mouse's tail using a heating lamp if necessary to promote vasodilation.
-
Make a small incision at the tip of the tail with a sterile scalpel or lancet.
-
Gently "milk" the tail to obtain a drop of blood.
-
Measure blood glucose using a glucometer and collect a blood sample for insulin analysis if required.
-
-
Glucose Administration: Immediately after the baseline sample is taken, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[2]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration, measuring glucose at each time point.[2]
-
Data Analysis: Plot blood glucose concentration against time to determine the glucose excursion curve. Calculate the area under the curve (AUC) for quantitative comparison between treatment groups.
Vascular Reactivity Assessment in Isolated Aortic Rings
This protocol is used to evaluate endothelial and smooth muscle function in isolated blood vessels.
Materials:
-
Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium Nitroprusside (SNP)
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation:
-
Euthanize the animal via an approved method.
-
Carefully dissect the thoracic aorta and place it in ice-cold KH buffer.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings on the wires of the myograph chamber, which is filled with KH buffer maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g for rat aorta).
-
To check for viability and contractility, stimulate the rings with a high concentration of KCl (e.g., 60-80 mM).
-
Wash out the KCl and allow the rings to return to baseline.
-
-
Endothelium-Dependent Relaxation:
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of acetylcholine (e.g., 1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
-
Endothelium-Independent Relaxation:
-
Wash out the acetylcholine and phenylephrine.
-
Pre-contract the rings again with phenylephrine.
-
Add cumulative concentrations of the nitric oxide donor, sodium nitroprusside (e.g., 1 nM to 10 µM), to assess endothelium-independent (smooth muscle) relaxation.
-
-
Data Analysis: Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
Measurement of Mitochondrial Respiration in Liver Tissue
This protocol is used to assess the function of the mitochondrial electron transport chain.
Materials:
-
Mitochondria isolation buffer (e.g., containing sucrose, mannitol, EGTA, and a buffer like HEPES)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and a buffer like HEPES)
-
Substrates for different respiratory complexes (e.g., glutamate/malate for Complex I, succinate for Complex II)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
High-resolution respirometry system (e.g., Oroboros Oxygraph-2k)
-
Tissue homogenizer
Procedure:
-
Mitochondria Isolation:
-
Homogenize fresh liver tissue in ice-cold isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
-
Respirometry:
-
Add a known amount of isolated mitochondria to the respirometry chamber containing air-saturated respiration buffer at 37°C.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration (Leak): Add Complex I substrates (glutamate and malate) to measure leak respiration in the absence of ADP.
-
State 3 Respiration (Oxidative Phosphorylation): Add a saturating concentration of ADP to measure maximal coupled respiration through Complex I.
-
Complex II-linked Respiration: Add succinate to measure respiration supported by both Complex I and II.
-
State 4o Respiration: Add oligomycin to inhibit ATP synthase and measure leak respiration in the presence of substrates.
-
Maximal Uncoupled Respiration (Electron Transport System Capacity): Titrate FCCP to uncouple respiration from ATP synthesis and measure the maximal capacity of the electron transport system.
-
-
Data Analysis: Calculate respiratory rates (oxygen consumption) in different respiratory states. Determine parameters such as the respiratory control ratio (RCR; State 3/State 4o) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen atoms consumed).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by propionyl-L-carnitine and a general experimental workflow for preclinical studies.
Propionyl-L-Carnitine and Endothelial Function
Anaplerotic Role of Propionyl-L-Carnitine in the Krebs Cycle
General Experimental Workflow for Preclinical PLC Studies
References
- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral supplementation of propionyl-l-carnitine reduces body weight and hyperinsulinaemia in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionyl-L-carnitine Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity | PLOS One [journals.plos.org]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Effect of propionyl-L-carnitine in a rat model of peripheral arteriopathy: a functional, histologic, and NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
Application Notes and Protocols for Oral Administration of Propionyl-L-Carnitine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Propionyl-L-carnitine (PLC) is an acyl derivative of L-carnitine, a vital compound for cellular energy metabolism. PLC plays a crucial role by being transported into the mitochondria, where it is converted to free L-carnitine and propionyl-coenzyme A.[1][2] Propionyl-CoA then enters the citric acid cycle as succinyl-CoA, providing an alternative energy source, which is particularly beneficial in ischemic tissues.[1][3] The L-carnitine component is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3][4]
In rodent models, oral administration of PLC has been investigated for its therapeutic potential across a spectrum of diseases. Studies have demonstrated its efficacy in improving metabolic disorders like obesity and insulin resistance, correcting cardiovascular alterations such as endothelial dysfunction, and exerting anti-inflammatory and antioxidant effects.[4][5][6][7] Its mechanisms of action are multifaceted, involving the enhancement of mitochondrial function, improvement of nitric oxide (NO) bioavailability, reduction of oxidative stress, and modulation of inflammatory pathways.[4][8][9] These properties make PLC a compound of significant interest in drug development for metabolic, cardiovascular, and inflammatory diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies involving the oral administration of PLC in various rodent models.
Table 1: Metabolic and Cardiovascular Disease Models
| Rodent Model | PLC Dosage & Administration | Duration | Key Findings | Reference |
| Diet-Induced Obese C57BL/6 Mice | 200 mg/kg/day in drinking water | 4 weeks | Reversed body weight gain; Improved insulin resistance (reduced HOMA-IR); Reversed increased total cholesterol; Improved cardiac output and endothelial function; Reversed decrease in hepatic mitochondrial activity.[5] | [5] |
| Obese Zucker Rats (OZR) | 200 mg/kg/day in drinking water | 20 weeks | Decreased body weight gain, food intake, and visceral adiposity; Reduced serum insulin and improved insulin resistance; Reduced liver triglyceride content; Enhanced endothelial NO release.[1][6] | [1][6] |
| Spontaneously Hypertensive Rats (SHR) | 200 mg/kg/day (oral) | 8 weeks | Improved endothelial function in aortic rings; Increased NO participation in endothelium-dependent relaxation.[8] | [8] |
| Rat Model of Peripheral Arteriopathy | 30, 60, 120, 250 mg/kg/day (oral) | 7 days | Dose-dependently improved walking capacity (by 19%, 41%, 64%, and 71%, respectively).[10] | [10] |
| Rat Model of Cardiac Hypertrophy | 60 mg/kg (oral) | 8 weeks | Increased myocardial carnitine content; Increased contribution of glucose oxidation to ATP production; Improved overall cardiac work.[11] | [11] |
Table 2: Inflammation and Other Disease Models
| Rodent Model | PLC Dosage & Administration | Duration | Key Findings | Reference |
| Rat TNBS-Induced Colitis | 120 mg/kg/day (oral) | 1 week | Reduced intestinal damage and microvascular dysfunction, comparable to intrarectal administration.[9] | [9] |
| PCOS Mouse Model (DHEA-induced) | Co-administered with L-carnitine and Acetyl-L-carnitine | 20 days | Ameliorated ovarian PCOS phenotype; Mitigated intraovarian accumulation of advanced glycation end-products (AGEs); Increased mitochondrial transcriptional factor A (mtTFA) expression.[12] | [12] |
| Normocholesterolemic Rabbit Carotid Artery Injury | Daily oral treatment | 3 weeks | Reduced neointimal volume and percentage of stenosis; Reduced smooth muscle cell (SMC) number and increased apoptosis rate in the intima.[13] | [13] |
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage in Rodents
This protocol provides a standardized method for the oral administration of PLC via gavage, compiled from institutional guidelines.[14][15][16]
1. Materials:
-
Propionyl-L-Carnitine (PLC)
-
Vehicle (e.g., sterile water, saline)
-
Gavage needles (flexible plastic or stainless steel with a rounded tip are recommended to minimize injury).[16][17]
-
Syringes
-
Animal scale
2. Procedure:
-
Preparation:
-
Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[15][16][17]
-
Prepare the PLC solution in the desired vehicle at the target concentration.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the animal's last rib or bottom of the sternum. Mark this length on the needle.[15][16] Do not insert the needle past this mark to prevent stomach perforation.[15]
-
-
Animal Restraint:
-
Gavage Administration:
-
Gently extend the animal's head back to create a straight line through the neck and esophagus.[15][16]
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.[15]
-
The tube should pass smoothly with no resistance; the animal may exhibit swallowing motions.[15] If resistance is met, do not force the needle. Withdraw and attempt again.[15][16]
-
Once the needle is in place (up to the pre-measured mark), slowly administer the solution from the syringe.[16]
-
After administration, gently remove the needle along the same path of insertion.[16]
-
-
Post-Procedure Monitoring:
Protocol 2: Induction of Diet-Induced Obesity and PLC Treatment (Mouse Model)
This protocol is adapted from a study evaluating PLC in diet-induced obese mice.[5]
1. Animal Model: C57BL/6 mice. 2. Diet and Induction:
- Feed mice a high-fat (HF) diet for 9 weeks to induce obesity and insulin resistance.
- A control group should be fed a standard diet (ST). 3. PLC Administration:
- After the 9-week induction period, divide the HF diet group into two subgroups.
- Vehicle-HF group: Continues on the HF diet with regular drinking water.
- PLC-HF group: Continues on the HF diet with drinking water supplemented with PLC at a concentration calculated to provide a dose of 200 mg/kg/day.
- The standard diet group (Vehicle-ST) continues on the ST diet with regular drinking water.
- Continue treatment for 4 additional weeks. 4. Key Outcome Assessments:
- Body Weight and Food Intake: Monitor weekly throughout the study.[5]
- Glucose and Insulin Tolerance Tests (GTT & ITT): Perform at the end of the treatment period to assess insulin sensitivity.[5]
- Serum Analysis: Collect blood at sacrifice to measure fasting glucose, insulin, HOMA-IR, and lipid profiles.[5]
- Tissue Analysis: Harvest liver and muscle tissue to assess mitochondrial activity and nitric oxide (NO) liberation.[5]
- Cardiovascular Function: Evaluate systolic blood pressure, cardiac function, and endothelial function.[5]
Protocol 3: Assessment of Endothelial Function in Aortic Rings (Rat Model)
This protocol is based on a study assessing PLC's effects on vascular function in spontaneously hypertensive rats (SHR).[8]
1. Animal Model and Treatment:
- Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats as controls.
- Administer PLC (200 mg/kg/day) or vehicle orally for 8 weeks. 2. Aortic Ring Preparation:
- At the end of the treatment, euthanize the rats and carefully excise the thoracic aorta.
- Clean the aorta of adhering fat and connective tissue and cut it into rings (approx. 3-4 mm in length). 3. Functional Assessment (Organ Bath):
- Mount the aortic rings in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Allow the rings to equilibrate under a resting tension.
- Pre-contract the rings with phenylephrine.
- Assess endothelium-dependent relaxation by generating a cumulative concentration-response curve to carbachol (CCh).[8] 4. Mechanistic Analysis:
- To investigate the factors involved in the relaxation response, repeat the concentration-response curves in the presence of specific inhibitors:
- L-NAME: To inhibit nitric oxide synthase (NOS).[8]
- Indomethacin: To inhibit cyclooxygenase (COX).[8]
- Superoxide Dismutase (SOD) plus Catalase: To assess the role of reactive oxygen species (ROS).[8]
Signaling Pathways and Mechanisms of Action
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of oral PLC administration in a rodent model of metabolic disease.
Caption: A typical workflow for an in-vivo study of oral PLC in rodents.
Metabolic Mechanism of Action
PLC enhances cellular energy metabolism by providing substrates for the citric acid cycle and facilitating fatty acid oxidation. This dual action is key to its beneficial effects in metabolic disorders.[2][3][4]
Caption: PLC's role in mitochondrial energy production.
Vascular and Antioxidant Effects
PLC improves endothelial function primarily by increasing the production and bioavailability of Nitric Oxide (NO) and by exerting antioxidant effects.[4][8] It can reduce superoxide production, which in turn prevents the degradation of NO.[2]
Caption: PLC's signaling pathway for improving vascular function.
Anti-inflammatory and Immunomodulatory Pathway
In models of inflammation, such as colitis, PLC has been shown to reduce inflammatory cell infiltration and the expression of adhesion molecules on the microvasculature, partly by reducing oxidative stress and iNOS expression.[9]
Caption: PLC's anti-inflammatory action on intestinal microvasculature.
References
- 1. Oral supplementation of propionyl-l-carnitine reduces body weight and hyperinsulinaemia in obese Zucker rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. Propionyl-L-carnitine Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity | PLOS One [journals.plos.org]
- 4. Propionyl-L-carnitine Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionyl-L-carnitine corrects metabolic and cardiovascular alterations in diet-induced obese mice and improves liver respiratory chain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral supplementation of propionyl-l-carnitine reduces body weight and hyperinsulinaemia in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionyl-L-Carnitine is Efficacious in Ulcerative Colitis Through its Action on the Immune Function and Microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of propionyl-L-carnitine in a rat model of peripheral arteriopathy: a functional, histologic, and NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Regulatory Functions of L-Carnitine, Acetyl, and Propionyl L-Carnitine in a PCOS Mouse Model: Focus on Antioxidant/Antiglycative Molecular Pathways in the Ovarian Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionyl-L-carnitine reduces intimal hyperplasia after injury in normocholesterolemic rabbit carotid artery by modulating proliferation and caspase 3-dependent apoptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Propionylcarnitine Sample Preparation for HPLC Analysis
Welcome to the technical support center for propionylcarnitine sample preparation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples like plasma?
A1: The primary methods for extracting this compound from biological matrices are protein precipitation and solid-phase extraction (SPE).[1][2][3][4] Protein precipitation is a simpler and faster technique, often employing solvents like acetonitrile, methanol, or acetone to remove proteins that can interfere with HPLC analysis.[5][6][7] Solid-phase extraction, particularly using ion-exchange cartridges, offers a more selective cleanup, which can be crucial for reducing matrix effects and achieving lower detection limits.[2][3]
Q2: Is derivatization necessary for the HPLC analysis of this compound?
A2: this compound lacks a strong chromophore or fluorophore, making its detection by UV or fluorescence detectors challenging.[8] Therefore, pre-column or post-column derivatization is often employed to enhance detection sensitivity.[1][2][3][9] Common derivatizing agents for fluorescence detection include 1-aminoanthracene and 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate.[1][3]
Q3: What are the key stability concerns for this compound during sample preparation and storage?
A3: this compound is susceptible to hydrolysis, especially under basic pH conditions and at elevated temperatures.[10][11][12] This degradation can lead to an underestimation of this compound and a concurrent increase in free carnitine levels.[11] It is crucial to maintain samples at low temperatures (e.g., -20°C or -80°C) and to control the pH during extraction and storage to minimize hydrolysis.[10][12][13] Short-chain acylcarnitines like this compound tend to hydrolyze more rapidly than long-chain ones.[10][11]
Q4: How can matrix effects be minimized in the HPLC analysis of this compound?
A4: Matrix effects, which arise from co-eluting endogenous components in the sample, can significantly impact the accuracy and precision of quantification. To mitigate these effects, several strategies can be employed:
-
Efficient Sample Cleanup: Utilizing advanced sample preparation techniques like solid-phase extraction can effectively remove interfering substances.[14][15]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d3-propionylcarnitine) is highly recommended to compensate for matrix effects and variations in extraction recovery.[3][16][17]
-
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and interfering peaks is essential.[18]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | - Ensure the correct ratio of precipitating solvent to sample volume is used. A common ratio is 3:1 or 4:1 (solvent:sample).[19] - Perform precipitation at low temperatures (e.g., -20°C) to enhance protein removal.[5][19] - Vortex the sample thoroughly after adding the solvent to ensure complete mixing.[20] |
| Suboptimal Solid-Phase Extraction (SPE) | - Verify that the SPE cartridge has been properly conditioned and equilibrated before loading the sample.[2][18] - Ensure the pH of the sample and wash solutions are appropriate for the ion-exchange mechanism. - Check the elution solvent for its ability to effectively desorb this compound from the sorbent. Multiple elution steps may be necessary. |
| Analyte Degradation | - Maintain samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity and hydrolysis.[21][22] - Avoid high pH conditions during extraction and storage.[12] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | - The solvent used to dissolve the final extract should be of similar or weaker eluotropic strength than the initial mobile phase.[23][24] Injecting a sample in a much stronger solvent can lead to peak distortion. |
| Column Overload | - Dilute the sample to reduce the concentration of the analyte being injected onto the column. |
| Column Contamination | - Use a guard column to protect the analytical column from strongly retained matrix components.[18][24] - Implement a column washing procedure to remove contaminants. |
Issue 3: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting and timing for each step of the extraction process. - Use an internal standard to account for variations in sample handling and extraction efficiency.[16][17] |
| Matrix Effects | - Evaluate different sample cleanup strategies (e.g., SPE vs. protein precipitation) to determine which provides the cleanest extract.[14] - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for signal suppression or enhancement.[3] |
| Instrumental Issues | - Check for leaks in the HPLC system.[24] - Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[23] |
Quantitative Data Summary
Table 1: Recovery of this compound with Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation & Derivatization | Human Plasma | 98.20% | [1] |
| Solid-Phase Extraction & Derivatization | Human Plasma | 82.6% - 95.4% | [2] |
| Solid-Phase Extraction | Human Plasma | 98% - 105% | [4] |
Table 2: Stability of Acylcarnitines Under Different Storage Conditions
| Analyte | Storage Temperature | Duration | Observation | Reference |
| Acylcarnitines | -18°C | At least 330 days | Stable | [10] |
| Acylcarnitines | Room Temperature | >14 days | Hydrolysis to free carnitine observed. | [10][13] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Incubate the mixture at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[20]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) using Cation Exchange
-
Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak buffer (e.g., 0.01 M phosphate buffer pH 3.5) to remove neutral and acidic interferences.[2]
-
Elution: Elute the this compound and other carnitines with a suitable elution solvent (e.g., a mixture of methanol and a stronger buffer or a volatile base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Visualizations
Caption: General experimental workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unipd.it [research.unipd.it]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mitoproteome.org [mitoproteome.org]
- 21. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Improving the sensitivity of propionylcarnitine detection in plasma samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of propionylcarnitine in plasma samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound quantification.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
-
Question: My this compound signal is very low or undetectable in my plasma samples when using LC-MS/MS. How can I improve the sensitivity?
-
Answer: Low sensitivity can stem from several factors throughout your workflow, from sample preparation to mass spectrometry settings. Here are key areas to troubleshoot:
-
Sample Preparation:
-
Inefficient Protein Precipitation: Ensure complete protein removal as it can interfere with ionization. A common method is protein precipitation with ice-cold methanol.[1]
-
Suboptimal Extraction: The extraction of acylcarnitines from plasma is crucial. Using a mixture of acetonitrile and methanol can be effective for targeted metabolomics.
-
Consider Solid-Phase Extraction (SPE): For cleaner samples and potentially higher recovery, SPE can be employed to purify carnitines and their esters prior to derivatization.
-
-
Derivatization:
-
Enhance Ionization Efficiency: this compound is a polar compound. Derivatization can significantly improve its chromatographic retention and ionization efficiency. Butylation (to form butyl esters) is a widely used method for acylcarnitines, which enhances their signal in positive ion mode electrospray ionization (ESI).[1] Another option is derivatization with reagents like 1-aminoanthracene to create fluorescent derivatives for HPLC-fluorescence detection, which offers high sensitivity.[2][3]
-
-
LC-MS/MS Method:
-
Optimize Mobile Phase: The composition of your mobile phase can impact peak shape and sensitivity. A common mobile phase for acylcarnitine analysis consists of water and acetonitrile with additives like formic acid and ammonium acetate to improve ionization.[1]
-
Fine-tune MS Parameters: Ensure that your mass spectrometer's source conditions (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy for MRM transitions) are optimized for this compound.
-
Use of Stable Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard, such as propionyl-L-carnitine-d3, is critical for accurate quantification and can help compensate for matrix effects and variations in sample preparation and instrument response.[4]
-
-
Issue 2: High Background Noise or Interfering Peaks
-
Question: I am observing high background noise or peaks that interfere with the this compound peak in my chromatogram. What could be the cause and how can I resolve this?
-
Answer: High background and interfering peaks can compromise the accuracy of your measurements. Here are some common causes and solutions:
-
Matrix Effects: Plasma is a complex matrix containing numerous endogenous compounds that can co-elute with this compound and cause ion suppression or enhancement.
-
Improve Sample Cleanup: As mentioned above, optimizing protein precipitation and considering SPE can reduce matrix components.
-
Chromatographic Separation: Adjust your LC gradient to better separate this compound from interfering species. Using a HILIC (Hydrophilic Interaction Chromatography) column can be an alternative to reversed-phase for separating polar compounds.[5]
-
-
Contamination:
-
Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.
-
Sample Collection and Handling: Use appropriate collection tubes (e.g., EDTA tubes) and follow consistent procedures for plasma isolation and storage to prevent contamination.[5]
-
-
Isobaric Interferences: Other compounds in the sample may have the same nominal mass as this compound.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between this compound and isobaric interferences based on their exact mass.
-
Tandem Mass Spectrometry (MS/MS): Using highly specific Multiple Reaction Monitoring (MRM) transitions can minimize the impact of isobaric interferences.[5][6]
-
-
Issue 3: High False-Positive Rate in Screening Assays
-
Question: In our newborn screening program, we are experiencing a high rate of false positives for elevated this compound. What strategies can we implement to reduce this?
-
Answer: High false-positive rates for this compound are a known challenge in newborn screening.[7] Here are established strategies to address this:
-
Second-Tier Testing: Implement a second-tier test to analyze for more specific biomarkers of related metabolic disorders. For instance, a rapid LC-MS/MS method to measure methylmalonic acid (MMA) and 3-hydroxypropionic acid (3OH-PA) in the same dried blood spot can effectively distinguish true positives from false positives.[7]
-
Customized Cut-Off Values: The metabolic profile can be influenced by factors like gestational age and birth weight. Establishing layered or customized cut-off values based on these neonatal variables can improve the specificity of the primary screening.[8][9]
-
Ratio Analysis: Utilize ratios of this compound to other acylcarnitines (e.g., C3/C2 - this compound/acetylcarnitine) or amino acids as part of the screening algorithm. These ratios can provide better diagnostic specificity than this compound levels alone.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for quantifying this compound in plasma?
-
Q2: Why is derivatization recommended for this compound analysis?
-
A2: Derivatization is often employed to improve the analytical properties of this compound. Butylation, for example, converts the polar carboxyl group into a less polar butyl ester.[1] This can lead to better retention on reversed-phase chromatography columns and enhanced ionization efficiency in the mass spectrometer, ultimately increasing the sensitivity of the assay.[12] Derivatization can also be used to introduce a fluorescent tag for detection by HPLC with a fluorescence detector.[2][3]
-
-
Q3: What type of internal standard should be used for accurate quantification?
-
A3: A stable isotope-labeled internal standard, such as propionyl-L-carnitine-d3, is the gold standard for quantitative analysis of this compound by mass spectrometry.[4] This type of internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate correction for any sample loss during preparation or variations in instrument response.[6]
-
-
Q4: What are the key considerations for plasma sample collection and storage?
-
A4: For accurate measurement of this compound, proper sample handling is crucial. Venous blood should be collected in EDTA tubes. Plasma should be separated promptly by centrifugation at a low temperature (e.g., 4°C) and then stored at -80°C until analysis to ensure the stability of the analytes.[5]
-
-
Q5: Can this compound levels be influenced by diet or lifestyle?
-
A5: Yes, factors such as diet and smoking can influence serum this compound concentrations. For instance, the intake of branched-chain amino acids (BCAAs) can be related to this compound levels.[13]
-
Quantitative Data Summary
Table 1: Performance Characteristics of this compound Detection Methods
| Method | Analyte(s) | Sample Type | Limit of Quantitation (LOQ) | Recovery (%) | Linearity Range | Reference |
| HPLC-Fluorescence | Propionyl-L-carnitine | Human Plasma | 0.25 nmol/ml | 82.6 - 95.4 | 0.25 - 8 nmol/ml | [2][3] |
| LC-MS/MS | Methylmalonic Acid | Dried Blood Spot | 4.2 µmol/L | 92.9 - 106.1 | Up to 3300 nmol/L | [7] |
| LC-MS/MS | 3-OH Propionic Acid | Dried Blood Spot | 10 µmol/L | 92.9 - 106.1 | Up to 3300 nmol/L | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma with Butylation
This protocol is based on a method for quantifying acylcarnitines, including this compound, in plasma.[1]
-
Sample Preparation:
-
To 10 µl of plasma, add 100 µl of ice-cold methanol containing the stable isotope-labeled internal standard mixture (including d3-propionylcarnitine).
-
Vortex thoroughly to precipitate proteins.
-
Evaporate the supernatant to dryness in a vacuum concentrator.
-
-
Derivatization (Butylation):
-
To the dried residue, add 100 µl of n-butanol containing 5% (v/v) acetyl chloride.
-
Incubate at 60°C for 20 minutes with shaking.
-
Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried, derivatized sample in 100 µl of the initial mobile phase (e.g., methanol/water mixture).
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other acylcarnitines.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for butylated this compound should be monitored.
-
Protocol 2: HPLC with Fluorescence Detection of this compound in Plasma
This protocol involves pre-column derivatization to create a fluorescent product.[2][3]
-
Sample Preparation and Extraction:
-
To 100 µl of plasma, add internal standards.
-
Perform a solid-phase extraction (SPE) using a strong anion exchange (SAX) cartridge to purify the carnitines.
-
Elute the carnitines and collect the eluate for derivatization.
-
-
Derivatization:
-
To the eluate, add a solution of 1-aminoanthracene in a suitable buffer.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst.
-
Incubate at room temperature (e.g., 25°C) for approximately 20 minutes to allow the reaction to complete.
-
-
HPLC Analysis:
-
LC System: Use a C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and ammonium acetate buffer.
-
Fluorescence Detection: Set the excitation wavelength to 248 nm and the emission wavelength to 418 nm.
-
Visualizations
Caption: Workflow for this compound detection in plasma.
Caption: Troubleshooting low this compound signal.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots: reducing the false-positive rate for this compound during expanded newborn screening by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Navigating In Vitro Variability: A Technical Support Guide for Propionylcarnitine Studies
For Researchers, Scientists, and Drug Development Professionals
Propionylcarnitine (PLC) is a promising therapeutic agent, yet its in vitro investigation can be accompanied by experimental variability. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate these challenges, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: Propionyl-L-carnitine acts primarily as a precursor for both L-carnitine and propionyl-CoA. This dual role allows it to influence cellular energy metabolism in two key ways: by replenishing the intracellular L-carnitine pool, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, and by providing propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, thereby having an anaplerotic effect (replenishing citric acid cycle intermediates).[1] Additionally, PLC has demonstrated antioxidant properties and can stimulate nitric oxide (NO) production in endothelial cells through the PI3K/Akt signaling pathway.[2]
Q2: What are the common sources of variability in in vitro studies with this compound?
A2: Variability in in vitro studies of this compound can arise from several factors:
-
Cell Type and Density: Different cell lines will have varying capacities for carnitine uptake and metabolism. Cell density at the time of treatment can also influence the observed effects.
-
Culture Medium Composition: The presence or absence of serum, as well as the concentration of glucose and fatty acids in the medium, can significantly impact cellular metabolism and the response to this compound.
-
This compound Stability: Like other small molecules in solution, the stability of this compound in culture media over time can be a factor. Preparing fresh solutions is recommended.
-
Incubation Time and Concentration: The optimal concentration and duration of treatment with this compound will vary depending on the cell type and the specific endpoint being measured.
-
Assay-Specific Variability: The choice of assay and its inherent variability can contribute to inconsistent results. Careful optimization and inclusion of appropriate controls are crucial.
Q3: How does this compound exert its antioxidant effects?
A3: Propionyl-L-carnitine has been shown to act as a superoxide scavenger and can protect against DNA cleavage.[2] It is believed to exert its antioxidant effects by chelating iron, which is required for the generation of hydroxyl radicals in the Fenton reaction.[2] Furthermore, studies on carnitine, in general, have demonstrated its ability to protect against oxidative damage by scavenging free radicals and protecting cellular components like lipids and proteins from oxidation.[3][4]
Troubleshooting Guides
Issue 1: High Variability in Mitochondrial Respiration Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and monitor cell viability prior to and during the experiment. Only use cells within a specific passage number range. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations in the literature for isolated mitochondria range from the micromolar to low millimolar range.[5] |
| Fluctuations in Substrate Availability | Standardize the composition of the assay medium, particularly the concentrations of glucose, fatty acids, and other energy substrates. |
| Mitochondrial Isolation Issues (if applicable) | If using isolated mitochondria, ensure the isolation procedure is consistent and yields mitochondria with high integrity (e.g., high respiratory control ratio). |
Issue 2: Inconsistent Results in Fatty Acid Oxidation (FAO) Assays
| Possible Cause | Troubleshooting Step |
| Variable Cellular Uptake of this compound | Pre-incubate cells with this compound for a sufficient period to allow for cellular uptake before initiating the FAO assay. This time may need to be optimized. |
| Interference from Other Metabolic Pathways | Consider the contribution of other energy sources like glucose. Performing experiments in low-glucose media can enhance the reliance on FAO. |
| Inadequate L-carnitine Levels | Ensure the basal media contains sufficient L-carnitine, as it is essential for the transport of fatty acids into the mitochondria.[6] |
| Assay Sensitivity | Use a sensitive detection method for FAO, such as measuring the production of radiolabeled CO2 or H2O from a labeled fatty acid substrate. |
Issue 3: Difficulty in Detecting a Significant Antioxidant Effect
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay Choice | Select an antioxidant assay that is appropriate for the expected mechanism of this compound. For example, assays that measure radical scavenging activity (e.g., DPPH, ORAC) or inhibition of lipid peroxidation may be suitable.[7][8] |
| Insufficient Oxidative Stress | Ensure that the level of induced oxidative stress in your assay is sufficient to see a protective effect without causing excessive cell death. Titrate the concentration of the pro-oxidant (e.g., H2O2, AAPH). |
| Incorrect this compound Concentration | Perform a concentration-response curve to identify the optimal antioxidant concentration. |
| Timing of Treatment | The timing of this compound addition (pre-treatment, co-treatment, or post-treatment) relative to the oxidative challenge can significantly impact the results. |
Quantitative Data Summary
Table 1: Representative Concentrations of Propionyl-L-carnitine in In Vitro Studies
| Cell/System Type | Concentration Range | Observed Effect | Reference |
| Isolated Rat Heart Mitochondria | 10⁻⁸ M - 10⁻⁶ M | Protection against ischemia-reperfusion injury | [5] |
| Isolated Rat Heart Myocytes | 5 mM | Reversal of adriamycin-induced inhibition of palmitate oxidation | [9] |
| Human Aortic Endothelial Cells (HAEC) | Not specified | Stimulation of eNOS and NO production |
Note: The optimal concentration of this compound is highly dependent on the experimental system and should be determined empirically.
Experimental Protocols
Detailed Methodology: In Vitro Fatty Acid Oxidation (FAO) Assay
This protocol is a general guideline for measuring FAO in cultured cells and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Assay medium (e.g., Krebs-Ringer bicarbonate buffer supplemented with BSA-conjugated fatty acid substrate, such as [³H]palmitate or [¹⁴C]palmitate)
-
Propionyl-L-carnitine solution
-
Scintillation vials and scintillation cocktail
-
CO₂ trapping agent (e.g., filter paper soaked in NaOH)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of propionyl-L-carnitine in serum-free medium for a predetermined time (e.g., 1-4 hours).
-
Initiation of FAO: Remove the pre-incubation medium and add the assay medium containing the radiolabeled fatty acid substrate.
-
CO₂ Trapping: Seal the wells and place a CO₂ trapping agent in each well (e.g., a small piece of filter paper soaked in NaOH suspended above the medium).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours). During this time, the cells will metabolize the radiolabeled fatty acid, releasing radiolabeled CO₂.
-
Measurement: After incubation, carefully remove the CO₂ trapping agent and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of fatty acid oxidation. Normalize the results to the protein content of each well.
Mandatory Visualizations
Caption: this compound's dual role in metabolism and signaling.
References
- 1. This compound | C10H19NO4 | CID 107738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Propionyl-L-carnitine as potential protective agent against adriamycin-induced impairment of fatty acid beta-oxidation in isolated heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propionyl-L-Carnitine (PLC) Dosage Optimization
Welcome to the technical support center for propionyl-L-carnitine (PLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in optimizing PLC dosage for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for propionyl-L-carnitine?
A1: Propionyl-L-carnitine (PLC) is a derivative of L-carnitine that plays a crucial role in cellular energy metabolism.[1][2] Its primary functions include:
-
Mitochondrial Energy Production: PLC facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP generation.[3][4] It also provides propionyl-CoA, which can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, helps replenish the cycle's intermediates, which is particularly beneficial in ischemic conditions.[2][3]
-
Endothelial Function and Vasodilation: PLC stimulates the production of nitric oxide (NO), a potent vasodilator, in endothelial cells.[2] It achieves this by activating endothelial nitric oxide synthase (eNOS) through the AMPK/Src/PI3K/Akt signaling pathway.[5]
-
Antioxidant Properties: PLC exhibits free radical scavenging activity and can reduce reactive oxygen species (ROS), thereby protecting tissues from oxidative damage.[1][6][7] Some studies suggest it may increase the expression of antioxidant enzymes like superoxide dismutase (SOD).[8]
Q2: How does the therapeutic effect of PLC differ from that of L-carnitine?
A2: While both compounds are involved in fatty acid metabolism, PLC offers some distinct advantages. Due to its propionyl group, PLC can serve as an anaplerotic substrate for the Krebs cycle, a property not shared by L-carnitine.[3] This makes it particularly effective in improving the metabolism of ischemic muscles.[3][9] In clinical studies on patients with peripheral vascular disease, PLC was found to be more effective than an equimolar dose of L-carnitine at improving maximal walking distance, suggesting a superior metabolic effect.[9][10]
Q3: What are the typical dosage ranges for PLC in preclinical and clinical studies?
A3: Dosages vary significantly based on the model system and therapeutic goal.
-
Animal Studies: In studies on spontaneously hypertensive rats, a common oral dose for improving endothelial dysfunction is 200 mg/kg daily.[6][8][11]
-
Human Clinical Trials: Oral dosages in humans typically range from 1 to 3 grams per day, often divided into two or three doses. For instance, doses of 500-1500 mg twice daily have been used for vascular disorders, while 500 mg three times daily has been used for congestive heart failure and chronic angina.[12][13] A dose of 2 grams per day is common in studies for peripheral artery disease and erectile dysfunction.[12][14][15]
Q4: What are the key pharmacokinetic parameters to consider when designing an experiment?
A4: Following intravenous administration in healthy males, PLC is rapidly cleared. It has a half-life of approximately 1.09 hours and a clearance rate of 11.6 L/h at a 1g dose.[16][17] A significant portion of PLC is hydrolyzed to L-carnitine, which becomes its major metabolite.[16] PLC and its metabolites undergo extensive renal tubular reabsorption, a process that can become saturated at higher doses, leading to increased urinary excretion.[16][17] After oral administration of L-carnitine, its half-life is considerably longer than that of its acetyl and propionyl esters.[18][19]
Q5: How should PLC be stored and prepared for experimental use?
A5: PLC hydrochloride is typically a white, crystalline solid.[20]
-
Storage: For long-term stability (years), the solid powder should be stored at -20°C.[20][21]
-
Solution Preparation: PLC is soluble in water (≥ 150 mg/mL).[21] Stock solutions should be prepared fresh if possible.[22] If storage is necessary, aqueous solutions can be aliquoted and stored at -20°C for up to one month.[21][22] Avoid repeated freeze-thaw cycles.[21] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[22]
Data Presentation: Dosage and Pharmacokinetics
Table 1: Recommended Oral Dosages of Propionyl-L-Carnitine in Human Clinical Trials
| Therapeutic Area | Dosage | Frequency | Study Population |
| Peripheral Artery Disease | 2 g/day | Once Daily | Patients with intermittent claudication[14][15] |
| Congestive Heart Failure | 500 mg | 3 times/day | Patients with mild to moderate (NYHA class II-III) CHF[12][13] |
| Chronic Angina | 500 mg | 3 times/day | Patients with stable effort angina[12] |
| Vascular Disorders | 500-1500 mg | 2 times/day | General vascular conditions[12] |
| Ulcerative Colitis | 1-2 g/day | Once Daily | Patients with mild-to-moderate UC[23][24] |
| "Male Menopause" Symptoms | 2 g/day | Once Daily | In combination with 2g acetyl-L-carnitine[12] |
Table 2: Pharmacokinetic Parameters of Intravenous Propionyl-L-Carnitine (1g Dose) in Healthy Males [16][17]
| Parameter | Mean Value (± S.D.) | Unit |
| Half-life (t½) | 1.09 (± 0.15) | hours |
| Clearance (CL) | 11.6 (± 0.24) | L/h |
| Volume of Distribution (Vd) | 18.3 (± 2.4) | L |
| % Dose Excreted Unchanged | 18.1 (± 5.5) | % |
Signaling Pathways and Experimental Workflows
Caption: PLC signaling pathway leading to eNOS activation and NO production.[5]
References
- 1. Pharmacological effects and clinical applications of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. l-carnitine and its propionate: improvement of endothelial function in SHR through superoxide dismutase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine and peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superiority of L-propionylcarnitine vs L-carnitine in improving walking capacity in patients with peripheral vascular disease: an acute, intravenous, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. Propionyl-l-carnitine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 13. Controlled study on the therapeutic efficacy of propionyl-L-carnitine in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of propionyl-L-carnitine in humans: evidence for saturable tubular reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 19. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. abmole.com [abmole.com]
- 22. Propionyl-L-carnitine hydrochloride | NOS other | Hello Bio [hellobio.com]
- 23. Randomised clinical trial: the efficacy and safety of propionyl-L-carnitine therapy in patients with ulcerative colitis receiving stable oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. magistralbr.caldic.com [magistralbr.caldic.com]
Troubleshooting propionylcarnitine quantification in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of propionylcarnitine in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound quantification?
A1: The most common sources of variability include:
-
Sample Collection and Handling: Improper collection, storage, or freeze-thaw cycles can degrade this compound.
-
Matrix Effects: Components of biological matrices (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2]
-
Isobaric Interference: Other molecules with the same mass as this compound can co-elute and interfere with quantification, leading to falsely elevated results.[3][4] This is a significant issue in methods that do not use chromatographic separation.[4]
-
Sample Preparation: Inconsistent extraction efficiency, incomplete derivatization, or hydrolysis of acylcarnitines during sample processing can introduce variability.[1][4][5] The use of stable isotope-labeled internal standards is crucial to mitigate these effects.[1][6][7]
Q2: Why am I seeing a high number of false positives for this compound in my newborn screening assay?
A2: High false-positive rates for this compound (C3) are a known issue in newborn screening programs.[8][9] This is often due to:
-
Isobaric Compounds: The presence of other compounds with the same mass as this compound.
-
Physiological Factors: Transient elevations in this compound can occur in healthy newborns.
-
Methodological Limitations: Direct infusion mass spectrometry (also known as "acylcarnitine profiling") is prone to interference because it does not separate isomers.[4] The implementation of a second-tier test, often involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), can significantly reduce the number of false positives by separating this compound from interfering compounds.[4][8]
Q3: What is the role of derivatization in this compound analysis, and what are the potential pitfalls?
A3: Derivatization, typically butylation to form butyl esters, is often employed to increase the volatility and ionization efficiency of acylcarnitines for mass spectrometric analysis.[1] However, this step can introduce complications:
-
Incomplete Derivatization: If the reaction is not complete, the analyte response will be inconsistent.
-
Hydrolysis: The derivatization process, which is often conducted under harsh conditions, can cause partial hydrolysis of acylcarnitines back to free carnitine, leading to an underestimation of the acylcarnitine concentration.[4][5]
-
Side Reactions: The reagents used for derivatization can react with other components in the sample, potentially creating interfering species.
Many modern methods now favor the analysis of underivatized acylcarnitines to avoid these issues.[10][11]
Q4: How can I effectively minimize matrix effects in my assay?
A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Efficient Sample Preparation: Use techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances.
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound (e.g., d3-propionylcarnitine) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the endogenous analyte.[1][2][7]
-
Chromatographic Separation: A good LC method can separate this compound from many matrix components that might cause ion suppression or enhancement.
-
Matrix-Matched Calibrators: Preparing calibration standards in a surrogate matrix that closely mimics the biological sample can help to normalize for matrix effects.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal LC Conditions | Optimize the mobile phase composition, gradient, and flow rate. The addition of ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve peak shape.[1] |
| Matrix Effects | Implement a more rigorous sample clean-up procedure (e.g., SPE). Ensure a stable isotope-labeled internal standard is used.[2] Dilute the sample to reduce the concentration of interfering matrix components. |
| Poor Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for positive ion mode ESI. The addition of ammonium acetate to the mobile phase can enhance ionization.[1] |
| Analyte Degradation | Ensure samples are stored properly and minimize freeze-thaw cycles. Process samples on ice. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting. Thoroughly vortex all samples at each step. Automate sample preparation steps if possible. |
| Instrument Instability | Check for fluctuations in LC pressure and MS signal. Perform a system suitability test before running samples. |
| Precipitate in Reconstituted Sample | Centrifuge the sample after reconstitution and before injection to remove any particulate matter. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the needle wash procedure. |
Issue 3: Inaccurate Quantification (Poor Agreement with Expected Values)
| Potential Cause | Troubleshooting Step |
| Calibration Curve Issues | Prepare fresh calibration standards. Ensure the concentration range of the calibrators brackets the expected sample concentrations. Use a surrogate matrix for calibrators that matches the sample matrix.[11] |
| Internal Standard Problems | Verify the concentration and purity of the internal standard stock solution. Ensure the internal standard is added consistently to all samples and calibrators. |
| Isobaric Interference | Use a high-resolution mass spectrometer or, more commonly, an LC-MS/MS method that chromatographically separates the interfering compounds from this compound.[4][12] |
| Incomplete Extraction | Optimize the extraction solvent and procedure to ensure complete recovery of this compound from the matrix. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a representative method based on common practices in the field.[1][12]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d3-propionylcarnitine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 218.2 -> Product ion (Q3) m/z 85.1
-
d3-Propionylcarnitine (IS): Precursor ion (Q1) m/z 221.2 -> Product ion (Q3) m/z 85.1
-
-
Optimize collision energy and other source-dependent parameters for your specific instrument.
-
Visualizations
This compound Quantification Workflow
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. metbio.net [metbio.net]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots: reducing the false-positive rate for this compound during expanded newborn screening by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. restek.com [restek.com]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Propionylcarnitine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of experiments involving propionylcarnitine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the analytical quantification, in vitro cell-based assays, and in vivo studies with this compound.
Analytical & Quantitative Issues
Question: My mass spectrometry analysis shows a peak at the m/z of this compound, but the retention time is inconsistent, or I see multiple peaks. What could be the cause?
Answer: This issue can arise from several factors:
-
Isomeric Interference: this compound has isomers, such as methylmalonylcarnitine, which have the same mass and are indistinguishable by tandem MS alone. Chromatographic separation using techniques like UHPLC-MS/MS is crucial to differentiate between these isomers.[1]
-
Peak Splitting: Poor chromatographic conditions can lead to peak splitting. This may be caused by issues with the column, mobile phase composition, or gradient. Ensure your column is not degraded and that the mobile phase is correctly prepared and degassed.[1]
-
Sample Matrix Effects: The biological matrix of your sample (e.g., plasma, tissue homogenate) can interfere with ionization and chromatography. Proper sample preparation, including protein precipitation and solid-phase extraction, is critical to minimize these effects.
Question: I am observing high variability in this compound concentrations between replicate samples. What are the common sources of this variability?
Answer: High variability can be introduced at several stages of the experimental workflow:
-
Sample Stability: Acylcarnitines, including this compound, can be unstable in stored samples, especially at room temperature.[2][3] Hydrolysis can occur, leading to an increase in free carnitine and a decrease in this compound concentrations.[2] It is imperative to store samples at -80°C and minimize freeze-thaw cycles.[3]
-
Inconsistent Sample Preparation: Variations in extraction efficiency during sample preparation can lead to significant variability. Ensure precise and consistent execution of each step, including pipetting, vortexing, and evaporation. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for analytical variability.[4]
-
Instrument Performance: Fluctuations in mass spectrometer performance can contribute to variability. Regular calibration and performance checks are essential to ensure consistent instrument response.
In Vitro & Cell Culture Issues
Question: I am not observing the expected effects of this compound on my cell line, or the results are not reproducible. What should I check?
Answer: Lack of expected effects or poor reproducibility in cell-based assays can be due to several factors:
-
Cell Line Specificity: The response to this compound can be cell-type dependent. For example, its effects on endothelial cells, such as stimulating nitric oxide production, are well-documented.[5] Ensure the cell line you are using is appropriate for investigating the biological question of interest.
-
Drug Potency and Purity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the cellular response to this compound.[6][7][8][9] It is crucial to standardize these parameters across experiments.[6][7][8][9]
-
Assay Sensitivity: The chosen viability or functional assay may not be sensitive enough to detect subtle changes induced by this compound. Consider using multiple assays to assess different aspects of cell health and function.
Question: My cell viability assays show inconsistent results when treating with this compound. How can I improve the reproducibility?
Answer: To improve the reproducibility of cell viability assays:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the final readout.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. Consider not using the outer wells for experimental samples or filling them with media to minimize this effect.
-
Standardize Incubation Times: The duration of drug exposure should be precisely controlled.
-
Validate the Assay: Ensure the chosen viability assay (e.g., MTT, resazurin) is linear over the range of cell numbers used in your experiment and is not directly affected by this compound itself.
In Vivo & Animal Study Issues
Question: There is significant variability in the physiological responses of my animal models to this compound treatment. What could be the reasons?
Answer: In vivo studies are inherently more complex and subject to greater variability. Key factors to consider include:
-
Route of Administration and Bioavailability: The method of administration (e.g., oral gavage, intraperitoneal injection, in drinking water) will affect the absorption and bioavailability of this compound. Ensure the chosen route is consistent and appropriate for the study design.
-
Animal Strain and Genetics: Different animal strains can exhibit varied metabolic responses. It is important to use a consistent and well-characterized animal model.
-
Diet and Gut Microbiome: The diet of the animals can influence baseline metabolism and the response to this compound. Standardize the diet and be aware that the gut microbiome can also play a role in carnitine metabolism.
-
Stress and Handling: Animal stress can significantly impact physiological parameters. Handle animals consistently and minimize stressors throughout the experiment.
Data Presentation
Table 1: Quantitative Analysis of this compound in Biological Samples
| Parameter | Method | Sample Type | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| This compound | HPLC-Fluorimetry | Human Plasma | 0.25 nmol/ml | 0.25 - 8 nmol/ml | [10] |
| This compound | UHPLC-MS/MS | Human Urine | Not specified | Not specified | [1] |
| This compound | Tandem MS | Dried Blood Spot | Not specified | Not specified | [4] |
Table 2: In Vitro Effects of this compound on Endothelial Cells
| Cell Type | Treatment | Effect | Endpoint Measured | Reference |
| Human Aortic Endothelial Cells (HAEC) | Propionyl-L-carnitine | Increased eNOS phosphorylation and NO production | Western Blot, NO Assay | [5] |
| Human Dermal Microvascular Endothelial Cells | Propionyl-L-carnitine | Ameliorated endothelial dysfunction | Gene expression (iNOS, PlGF, VEGF receptors), NO level | [11][12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Propionyl-L-carnitine | Reduced superoxide production | Reactive Oxygen Species (ROS) Assay | [13] |
Table 3: In Vivo Effects of this compound on Cardiac Function
| Animal Model | Condition | Treatment | Effect | Endpoint Measured | Reference | | :--- | :--- | :--- | :--- | :--- | | Diabetic Rat | Ischemia-Reperfusion | Oral Propionyl-L-carnitine | Improved heart function and mitochondrial respiration | Isolated heart perfusion, mitochondrial respiration assays |[14] | | Rabbit | Ischemia-Reperfusion | Propionyl-L-carnitine (10⁻⁷ M) | Protected mitochondrial function, improved LV performance | Isolated heart perfusion, mitochondrial function assays |[15] | | Rat | Secondary Carnitine Deficiency | Propionyl-L-carnitine (80 mg/kg in drinking water) | Prevented depletion of cardiac carnitine and improved cardiac parameters | Isolated heart perfusion |[16] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC with Fluorescence Detection
This protocol is a summary of the methodology described by Longo et al. (1996).[10]
-
Sample Preparation:
-
Dialyze human plasma to remove endogenous carnitines for the preparation of calibration standards.
-
For sample analysis, use 100 µL of plasma.
-
Add internal standards.
-
Load the sample onto a SAX (Strong Anion Exchange) cartridge.
-
Wash the cartridge and elute the carnitines.
-
-
Derivatization:
-
Derivatize the eluted carnitines with 1-aminoanthracene in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst to form fluorescent derivatives.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution.
-
Detection: Fluorescence detector with excitation at 248 nm and emission at 418 nm.
-
-
Quantification:
-
Generate a calibration curve using dialyzed plasma spiked with known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Protocol 2: Assessment of Mitochondrial Respiration in Isolated Heart Mitochondria
This protocol is based on the methodology described by A. T.L. et al. (1998).[14]
-
Animal Model and Treatment:
-
Induce diabetes in rats (e.g., using streptozotocin).
-
Treat a group of diabetic rats with propionyl-L-carnitine (e.g., orally for 6 weeks).
-
-
Heart Perfusion and Ischemia-Reperfusion:
-
Isolate the hearts and perfuse them in a working heart apparatus under aerobic conditions.
-
Subject the hearts to a period of no-flow ischemia (e.g., 25 minutes).
-
Reperfuse the hearts under aerobic conditions (e.g., 15 minutes).
-
-
Mitochondria Isolation:
-
At the end of reperfusion, homogenize the heart tissue.
-
Isolate mitochondria using differential centrifugation.
-
-
Mitochondrial Respiration Assay:
-
Use an oxygen electrode to measure mitochondrial respiration.
-
Measure State 3 (ADP-stimulated) and State 4 (basal) respiration rates.
-
Use various substrates to assess different parts of the respiratory chain, such as pyruvate, glutamate, and palmitoylcarnitine.
-
-
Data Analysis:
-
Calculate the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling and health.
-
Compare the respiration rates and RCR between the different experimental groups.
-
Mandatory Visualization
Caption: A generalized experimental workflow for this compound analysis.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionyl-L-carnitine induces eNOS activation and nitric oxide synthesis in endothelial cells via PI3 and Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 10. research.unipd.it [research.unipd.it]
- 11. Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction | PLOS One [journals.plos.org]
- 12. Propionyl-L-Carnitine Enhances Wound Healing and Counteracts Microvascular Endothelial Cell Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionyl-L-carnitine improves postischemic blood flow recovery and arteriogenetic revascularization and reduces endothelial NADPH-oxidase 4-mediated superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-propionylcarnitine effects on cardiac carnitine content and function in secondary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Data interpretation issues in propionylcarnitine metabolic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from propionylcarnitine metabolic studies.
Troubleshooting Guides
Issue: Elevated this compound (C3) Levels in Newborn Screening
Question: Our newborn screening results show an elevated level of this compound (C3). Does this confirm a diagnosis of an inborn error of metabolism?
Answer: Not necessarily. While elevated C3 is a primary marker for several inborn errors of metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), it has a high false-positive rate.[1][2] Several factors can contribute to elevated C3 levels in newborns, including:
-
Maternal Vitamin B12 Deficiency: This can lead to an accumulation of upstream metabolites, including this compound, in the newborn.[3]
-
Prematurity and Low Birth Weight: Pre-term infants and those with low birth weight may have higher C3 levels.[4]
-
Mode of Delivery: Newborns delivered vaginally may have higher C3 levels compared to those born via C-section.[4]
-
Antibiotic Treatment: Administration of certain antibiotics to the newborn can affect gut microbiota and influence C3 levels.[4]
Troubleshooting Steps:
-
Review Maternal and Neonatal Clinical History: Investigate for any history of maternal vitamin B12 deficiency, pernicious anemia, or relevant dietary restrictions (e.g., vegan/vegetarian diet).[5] Note the newborn's gestational age, birth weight, delivery method, and any medications administered.[4]
-
Initiate Second-Tier Testing: This is a critical step to differentiate true-positive from false-positive results. Second-tier tests typically involve the quantification of methylmalonic acid (MMA) and methylcitric acid (MCA) from the same dried blood spot.[3][6][7]
-
Perform Confirmatory Diagnostic Testing: If second-tier testing is abnormal, proceed with confirmatory tests, which may include:
-
Urine Organic Acid Analysis: To detect characteristic metabolites such as 3-hydroxypropionate and methylcitrate.[8][9]
-
Plasma Acylcarnitine Profile: To confirm the elevation of C3 and assess other acylcarnitine species.[10]
-
Plasma Amino Acid Analysis: To check for elevated glycine, which can be associated with propionic acidemia.[9]
-
Enzyme Activity Assay: Measurement of propionyl-CoA carboxylase (PCC) activity in lymphocytes or cultured fibroblasts can confirm a diagnosis of propionic acidemia.[11][12]
-
Molecular Genetic Testing: Sequencing of the PCCA and PCCB genes can identify pathogenic variants causing propionic acidemia.[10]
-
Issue: Unexpected this compound Fluctuations in Longitudinal Studies
Question: We are observing significant variability in this compound levels in our longitudinal metabolic study. What could be the cause?
Answer: Fluctuations in this compound levels can be influenced by a variety of factors beyond the primary condition being studied. It is crucial to consider and control for these variables to ensure accurate data interpretation.
Potential Causes and Troubleshooting:
-
Dietary Intake: The intake of branched-chain amino acids (BCAAs), odd-chain fatty acids, and certain dietary patterns can influence propionyl-CoA production and subsequently this compound levels.[13][14]
-
Action: Standardize dietary intake for study participants or, at a minimum, record detailed dietary information to be used as a covariate in the analysis.
-
-
Gut Microbiota Metabolism: The gut microbiome plays a role in the metabolism of L-carnitine, a precursor for this compound. Alterations in the gut microbiota composition can impact carnitine metabolism and TMAO (trimethylamine-N-oxide) production, which is linked to cardiovascular disease risk.[15][16]
-
Action: Consider collecting fecal samples for gut microbiota analysis to investigate potential associations with this compound levels.
-
-
Physical Activity: Exercise can influence mitochondrial function and fatty acid metabolism, potentially affecting acylcarnitine profiles.[17]
-
Action: Standardize or monitor the physical activity levels of study participants.
-
-
Underlying Health Status: Conditions such as metabolic syndrome, cardiovascular disease, and diabetes are associated with altered this compound levels.[13][17]
-
Action: Carefully screen participants for and document any underlying health conditions.
-
-
Genetic Factors: Genetic variants can influence an individual's baseline this compound concentrations.[13]
-
Action: If feasible, consider genetic analysis for variants known to be associated with this compound metabolism.
-
-
Sample Handling and Storage: Improper sample collection, processing, or storage can lead to degradation of acylcarnitines.
-
Action: Ensure strict adherence to standardized protocols for sample handling and storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic role of this compound?
A1: this compound is an ester of carnitine and propionic acid. Its primary role is to buffer the intramitochondrial pool of propionyl-CoA. Propionyl-CoA is a key intermediate in the catabolism of the branched-chain amino acids valine and isoleucine, odd-chain fatty acids, and cholesterol.[5][14] By converting propionyl-CoA to this compound, the cell can transport propionyl groups out of the mitochondria, preventing the accumulation of toxic levels of propionyl-CoA and freeing up coenzyme A (CoA) for other metabolic processes.[5]
Q2: Why is this compound considered a biomarker for mitochondrial dysfunction?
A2: Elevated levels of this compound can indicate a bottleneck in the metabolic pathway downstream of propionyl-CoA, often reflecting impaired mitochondrial function.[18] When the activity of enzymes like propionyl-CoA carboxylase is deficient, or when the tricarboxylic acid (TCA) cycle is overwhelmed, propionyl-CoA accumulates and is shunted towards the formation of this compound.[13]
Q3: Can diet significantly impact this compound levels in individuals without an inborn error of metabolism?
A3: Yes, diet can influence this compound levels. Diets rich in branched-chain amino acids (found in protein-rich foods like meat and dairy) and odd-chain fatty acids can increase the metabolic flux through the propionyl-CoA pathway, potentially leading to higher this compound concentrations.[13][14] Conversely, dietary patterns may also play a role; for instance, one study found that a diet rich in beans, potatoes, and kimchi interacted with genetic factors to influence this compound levels.[13]
Q4: What is the significance of the C3/C2 ratio in metabolic screening?
A4: The ratio of this compound (C3) to acetylcarnitine (C2) is often used in newborn screening to improve the specificity of detecting certain organic acidemias.[6] In conditions like propionic acidemia, the accumulation of propionyl-CoA leads to a disproportionate increase in C3 relative to C2, resulting in an elevated C3/C2 ratio. This ratio can help distinguish true metabolic disorders from other causes of mildly elevated C3.[19]
Q5: How does this compound relate to cardiovascular disease risk?
A5: The link between this compound and cardiovascular disease (CVD) is complex. Some studies have shown that elevated serum this compound is positively correlated with risk factors for CVD, such as components of the metabolic syndrome.[13] However, other research suggests that propionyl-L-carnitine may have protective effects on the heart, particularly during ischemic events.[5] The gut microbiota's metabolism of L-carnitine to TMAO is another factor that links dietary carnitine intake to atherosclerosis risk.[16] Further research is needed to fully elucidate these relationships.
Data Presentation
Table 1: Reference Ranges for Plasma this compound (C3)
| Age Group | This compound (µmol/L) |
| < 1 Week | 0 - 0.90 |
| 1 Week - 1 Month | 0 - 0.90 |
| > 1 Month | 0 - 0.90 |
| Patient 1 with PA (at diagnosis) | 23.93 (Normal: 0 - 0.87) |
| Patient 2 with PA (at diagnosis) | 11.028 (Normal: 0 - 0.87) |
| Patient 3 with PA (at diagnosis) | 4.93 (Normal: 0 - 1.12) |
Data compiled from publicly available reference range information and a case series on propionic acidemia (PA).[20][21] Note that reference ranges can vary between laboratories.
Table 2: Association of Serum this compound with Metabolic Syndrome Components
| Metabolic Syndrome Component | Odds Ratio (95% CI) for High vs. Low this compound |
| Metabolic Syndrome | 1.454 (1.163–1.817) |
| Insulin Resistance (HOMA-IR) | 1.345 (1.112–1.626) |
| HDL-Cholesterol (inverse) | Associated |
| Triglycerides | Positively Associated |
| Systolic Blood Pressure | 1.3 times higher |
| Diastolic Blood Pressure | 1.9 times higher |
Adapted from a study on genetic and lifestyle factors influencing serum this compound concentrations.[13]
Experimental Protocols
1. Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This method is used for the quantitative analysis of acylcarnitine species, including this compound, in biological samples like plasma or dried blood spots.
-
Sample Preparation (from Dried Blood Spot):
-
A 3.2-mm disk is punched from the dried blood spot.
-
The disk is placed in a microtiter plate well.
-
An extraction solution containing methanol and internal standards (deuterium-labeled acylcarnitines) is added to each well.
-
The plate is agitated to facilitate extraction.
-
The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 column is typically used to separate the different acylcarnitine species. A gradient elution with a mobile phase consisting of water and acetonitrile with additives like formic acid and ammonium acetate is employed.[3]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is used. The mass spectrometer is operated in the precursor ion scan mode, monitoring for the common fragment ion of carnitine at m/z 85, or in the multiple reaction monitoring (MRM) mode for specific acylcarnitine transitions.[22]
-
Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.[3]
-
2. Second-Tier Test for Elevated this compound: Methylmalonic Acid (MMA) and Methylcitric Acid (MCA) Analysis
This test is performed on the same dried blood spot sample to reduce the false-positive rate of newborn screening for propionic and methylmalonic acidemias.
-
Sample Preparation:
-
A 3.2-mm disk is punched from the dried blood spot.
-
The analytes are eluted from the disk using a solution of acetonitrile/water with formic acid.[2]
-
-
LC-MS/MS Analysis:
-
The extract is directly injected into an LC-MS/MS system.
-
Chromatographic separation is performed to resolve MMA and MCA from other interfering substances.
-
Detection is achieved using tandem mass spectrometry in a specific MRM mode for each analyte.[6]
-
Quantification is based on stable isotope dilution using labeled internal standards for MMA and MCA.[2]
-
3. Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a key diagnostic test for identifying inborn errors of metabolism.
-
Sample Preparation:
-
A urine sample is collected, preferably a first-morning void.[23]
-
An internal standard is added to a specific volume of urine.
-
The organic acids are extracted from the urine using a liquid-liquid extraction or solid-phase extraction method.
-
The extracted organic acids are chemically derivatized (e.g., silylation) to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS.
-
The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.
-
The mass spectrometer detects and identifies the separated compounds based on their unique mass spectra.
-
In propionic acidemia, characteristic peaks for 3-hydroxypropionic acid, methylcitric acid, and propionylglycine will be identified.[8][9]
-
Mandatory Visualization
Caption: Metabolic pathway of propionyl-CoA and formation of this compound.
Caption: Workflow for newborn screening for disorders of propionate metabolism.
Caption: Factors influencing the interpretation of this compound levels.
References
- 1. Case Western Reserve University [case.edu]
- 2. Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots: reducing the false-positive rate for this compound during expanded newborn screening by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. familiasga.com [familiasga.com]
- 8. researchgate.net [researchgate.net]
- 9. metabolic.ie [metabolic.ie]
- 10. researchgate.net [researchgate.net]
- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic and Lifestyle-Related Factors Influencing Serum Hyper-Propionylcarnitine Concentrations and Their Association with Metabolic Syndrome and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Plasma acylcarnitines and risk of incident heart failure and atrial fibrillation: the Prevención con Dieta Mediterránea study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma Levels of this compound Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease [mdpi.com]
- 18. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Expansion of the Phenotypic Spectrum of Propionic Acidemia with Isolated Elevated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 22. scielo.br [scielo.br]
- 23. Organic Acids (urine) [heftpathology.com]
Methodological considerations for long-term propionyl-L-carnitine administration studies
Technical Support Center: Propionyl-L-Carnitine (PLC) Long-Term Administration Studies
This guide provides researchers, scientists, and drug development professionals with methodological considerations, troubleshooting advice, and detailed protocols for conducting long-term studies involving propionyl-L-carnitine (PLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the planning and execution of long-term PLC administration experiments.
Question 1: What is the appropriate vehicle and route of administration for long-term PLC studies in rodents?
Answer: For long-term studies, oral administration is the most common and physiologically relevant route. PLC is typically dissolved in drinking water or administered by oral gavage.
-
Drinking Water: This method is less stressful for the animals as it avoids repeated handling. However, it can be challenging to ensure accurate dosing, as water intake can vary between animals and may be affected by the taste of the PLC solution. It's crucial to monitor water consumption daily and measure the stability of PLC in the water over 24 hours.
-
Oral Gavage: This ensures a precise dose is delivered to each animal. However, the repeated procedure can be a source of chronic stress, which may act as a confounding variable in the study. If using gavage, experienced personnel are essential to minimize stress and potential injury. Saline is a commonly used vehicle for gavage.
Troubleshooting Tip: If you observe reduced water intake after adding PLC, consider adding a small amount of sweetener (like saccharin) to mask the taste. However, you must include a control group receiving the same sweetener to account for any potential metabolic effects.
Question 2: How stable is PLC in solution, and what are the proper storage conditions?
Answer: Propionyl-L-carnitine, as a hydrochloride salt, is generally stable in aqueous solutions. However, for long-term studies, it is best practice to prepare fresh solutions daily to prevent any potential degradation or bacterial growth, especially when administered in drinking water. Stock solutions can be prepared in saline or water, filtered, and stored at 4°C for short periods (a few days) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Question 3: What are the typical dosage ranges for long-term PLC administration in animal models?
Answer: Dosages can vary significantly based on the animal model and the research question. Common ranges reported in the literature for rodents are between 100 mg/kg/day and 500 mg/kg/day, administered orally. It is always recommended to perform a pilot study to determine the optimal dose-response relationship for your specific experimental model and endpoints.
Question 4: How can I measure the levels of PLC and its metabolites in biological samples?
Answer: The gold standard for quantifying PLC and other acylcarnitines (like L-carnitine and acetyl-L-carnitine) in plasma, tissue, and urine is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often using a tandem mass spectrometer (LC-MS/MS). This method offers high sensitivity and specificity. The general workflow involves sample preparation (protein precipitation), derivatization (e.g., to butyl esters), chromatographic separation, and detection by MS/MS.
Troubleshooting Tip: A common issue is ion suppression in the mass spectrometer caused by the biological matrix. Ensure your sample preparation protocol is robust and consider using stable isotope-labeled internal standards for accurate quantification.
Quantitative Data Summary
The following table summarizes typical dosage regimens for PLC in preclinical studies.
| Parameter | Details | Animal Model | Reference |
| Route of Administration | Oral (in drinking water) | Spontaneously Hypertensive Rats | |
| Dosage | 100 mg/kg/day | Spontaneously Hypertensive Rats | |
| Study Duration | 4 weeks | Spontaneously Hypertensive Rats | |
| Route of Administration | Intraperitoneal Injection | Male Wistar Rats | |
| Dosage | 25, 50, 100 mg/kg/day | Male Wistar Rats | |
| Study Duration | 10 days | Male Wistar Rats | |
| Route of Administration | Oral Gavage (in saline) | Male Sprague-Dawley Rats | |
| Dosage | 500 mg/kg/day | Male Sprague-Dawley Rats | |
| Study Duration | 8 weeks | Male Sprague-Dawley Rats |
Detailed Experimental Protocol
Protocol: Quantification of PLC in Rat Plasma using HPLC-MS/MS
This protocol provides a standard method for measuring PLC concentrations in plasma samples.
1. Materials and Reagents:
-
Plasma samples collected in EDTA tubes.
-
Propionyl-L-carnitine (PLC) standard.
-
L-carnitine and other acylcarnitine standards.
-
Stable isotope-labeled internal standard (e.g., d3-propionyl-L-carnitine).
-
Acetonitrile (HPLC grade), ice-cold.
-
Butanolic-HCl (3N).
-
HPLC-grade water and mobile phase solvents (e.g., methanol, formic acid).
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
3. Derivatization (Butylation):
-
To the dried residue, add 50 µL of 3N butanolic-HCl.
-
Seal the tube and incubate at 65°C for 15 minutes to convert carnitines to their butyl esters.
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for each analyte and the internal standard. For example, for PLC butyl ester, this would be m/z 260.2 → 85.1.
5. Quantification:
-
Generate a standard curve using known concentrations of PLC standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration in the unknown samples by interpolating from the standard curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes relevant to PLC research.
Caption: Workflow for PLC quantification in plasma via LC-MS/MS.
Caption: PLC's role in energy metabolism and endothelial function.
Technical Support Center: Refinement of Animal Models for Studying Propionylcarnitine's Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the efficacy of propionylcarnitine (PLC).
Frequently Asked Questions (FAQs)
Q1: Which are the most common animal models used to study the cardiovascular effects of this compound?
A1: Several well-established animal models are utilized to investigate the cardiovascular benefits of this compound. These include:
-
Spontaneously Hypertensive Rats (SHR): This model is ideal for studying endothelial dysfunction in hypertension.[1][2][3]
-
Rat Models of Ischemia-Reperfusion Injury: These models, often involving ligation of a coronary artery, are crucial for assessing the protective effects of PLC on the myocardium.[4][5][6][7]
-
Diet-Induced Obese Mice: These models are valuable for investigating the metabolic and cardiovascular alterations associated with obesity and insulin resistance, and how PLC can mitigate these changes.[8][9]
-
Obese Zucker Rats (OZR): This genetic model of obesity and insulin resistance is used to evaluate the effects of PLC on body weight, hyperinsulinemia, and endothelial dysfunction.[10]
-
Rabbit Models of Atherosclerosis and Myocardial Remodeling: Rabbits fed a hyperlipemic diet are used to study the prevention of atherosclerotic lesion progression, while aged rabbits are used to investigate age-related myocardial remodeling.[11][12]
Q2: What is a typical dosage and administration route for this compound in these animal models?
A2: The dosage and administration route can vary depending on the specific model and research question. However, a commonly reported oral dose is 200 mg/kg/day , often administered in drinking water.[1][8][10] Intravenous and intraperitoneal administrations are also used, particularly in acute studies like ischemia-reperfusion models.[13][14]
Q3: What are the key outcome measures to assess the efficacy of this compound in these models?
A3: Key outcome measures include:
-
Cardiovascular Function: Blood pressure, heart rate, cardiac output, and endothelial function (assessed by vasodilation and vasoconstriction in isolated aortic rings).[1][3][8]
-
Metabolic Parameters: Body weight, food intake, glucose tolerance, insulin sensitivity (HOMA-IR), and serum lipid profiles.[8][9][10]
-
Biochemical Markers: Nitric oxide (NO) production, markers of oxidative stress (e.g., malondialdehyde), and inflammatory markers.[1][6][15]
-
Histopathology: Analysis of tissue damage, fibrosis, and cellular infiltration in the heart and blood vessels.[6][11][16]
-
Mitochondrial Function: Assessment of respiratory chain activity.[8]
Troubleshooting Guides
Problem 1: Inconsistent or no significant effect of this compound on blood pressure in spontaneously hypertensive rats (SHR).
-
Possible Cause 1: Insufficient treatment duration.
-
Troubleshooting: Studies reporting positive effects on endothelial function without a change in blood pressure often involve treatment durations of around 8 weeks.[1] Ensure the treatment period is adequate to observe potential long-term effects on blood pressure.
-
-
Possible Cause 2: Dosage.
-
Troubleshooting: While 200 mg/kg/day is a common oral dose, dose-response studies may be necessary to determine the optimal dose for affecting blood pressure in your specific experimental setup.
-
-
Possible Cause 3: Method of blood pressure measurement.
-
Troubleshooting: Ensure that the method used for blood pressure measurement (e.g., tail-cuff method) is validated and performed consistently to minimize variability.
-
Problem 2: High variability in the assessment of endothelial function in isolated aortic rings.
-
Possible Cause 1: Technical variability in tissue preparation and mounting.
-
Troubleshooting: Standardize the protocol for dissecting and mounting the aortic rings. Ensure consistent tension is applied to the rings.
-
-
Possible Cause 2: Agonist/Inhibitor concentrations.
-
Possible Cause 3: Animal-to-animal variability.
-
Troubleshooting: Increase the number of animals per group to account for biological variability. Ensure that animals are age- and weight-matched.
-
Problem 3: Difficulty in inducing a consistent level of ischemia-reperfusion injury.
-
Possible Cause 1: Inconsistent ligation of the coronary artery.
-
Troubleshooting: Ensure the surgical procedure for ligating the coronary artery is standardized. The location and duration of the ligation are critical for inducing a reproducible infarct size.
-
-
Possible Cause 2: Variability in the reperfusion period.
-
Troubleshooting: The duration of reperfusion can significantly impact the extent of injury. Maintain a consistent reperfusion time across all experimental groups.
-
-
Possible Cause 3: Anesthesia and temperature control.
-
Troubleshooting: Use a consistent anesthetic regimen and maintain the animal's body temperature throughout the surgical procedure, as these factors can influence cardiac function and the extent of injury.
-
Quantitative Data Summary
Table 1: Effects of this compound in Animal Models of Cardiovascular Disease
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 200 mg/kg/day PLC (oral) | 8 weeks | Improved endothelial function, increased NO participation, no change in blood pressure. | [1] |
| Diet-Induced Obese Mice | 200 mg/kg/day PLC (in water) | 4 weeks | Reversed body weight gain, improved insulin resistance, improved cardiac output and endothelial function, reversed decrease in hepatic mitochondrial activity. | [8][9] |
| Obese Zucker Rats | 200 mg/kg/day PLC (in water) | 20 weeks | Decreased body weight gain, food intake, and insulin serum concentration; improved insulin resistance and enhanced endothelial NO release. | [10] |
| Rat Ischemia-Reperfusion | 11 mM PLC (perfusion) | 15 min post-ischemia | Significantly restored cardiac function, increased tissue ATP and creatine phosphate, reduced superoxide production. | [4] |
| Rabbit Hind Limb Ischemia | PLC injection | 4-7 days | Accelerated blood flow recovery, increased collateral vascularization, reduced endothelial NADPH-oxidase-related superoxide production. | [15] |
| Aged Hyperlipemic Rabbits | PLC (oral) | 9 months | Reduced plasma triglycerides, reduced atherosclerotic plaque thickness and extent. | [12] |
Experimental Protocols
Protocol 1: Assessment of Endothelial Function in Aortic Rings from Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats as controls.
-
Treatment: Administer this compound (e.g., 200 mg/kg/day) or vehicle in drinking water for 8 weeks.[1]
-
Tissue Preparation:
-
Euthanize the rat and rapidly excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue in Krebs solution.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Organ Bath Setup:
-
Mount the aortic rings in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 2g) and allow the rings to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, induce endothelium-dependent relaxation by adding cumulative concentrations of carbachol.
-
To investigate the mechanisms involved, repeat the carbachol concentration-response curve in the presence of inhibitors such as L-NAME (NOS inhibitor) or indomethacin (COX inhibitor).[1][2]
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
Protocol 2: Induction of Myocardial Ischemia-Reperfusion Injury in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Anesthesia and Ventilation: Anesthetize the rat (e.g., with sodium pentobarbital) and mechanically ventilate.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Place a suture around the left anterior descending (LAD) coronary artery.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion can be confirmed by observing regional cyanosis of the myocardium.
-
Maintain the ischemic period for a defined duration (e.g., 30-90 minutes).[4][7]
-
-
Reperfusion:
-
Treatment: this compound can be administered prior to ischemia, during ischemia, or at the onset of reperfusion, depending on the research question.
-
Outcome Assessment:
-
Hemodynamic Monitoring: Measure heart rate, blood pressure, and left ventricular developed pressure.
-
Infarct Size Measurement: At the end of the experiment, stain the heart (e.g., with triphenyltetrazolium chloride) to delineate the infarct area.
-
Biochemical Analysis: Collect blood and tissue samples to measure markers of cardiac injury (e.g., troponin), oxidative stress, and inflammation.[6]
-
Visualizations
Caption: Proposed signaling pathway for this compound's effect on endothelial function.
Caption: General experimental workflow for studying this compound efficacy in animal models.
References
- 1. L-carnitine and propionyl-L-carnitine improve endothelial dysfunction in spontaneously hypertensive rats: different participation of NO and COX-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Effect of L-carnitine and propionyl-L-carnitine on endothelial function of small mesenteric arteries from SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of propionyl-L-carnitine during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of the ischaemic myocardium by L-propionylcarnitine: effects on the recovery of cardiac output after ischaemia and reperfusion, carnitine transport, and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionyl-l-carnitine mitigates ischemia-reperfusion injury in rat epigastric island flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential protective effects of L-carnitine against myocardial ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-L-carnitine corrects metabolic and cardiovascular alterations in diet-induced obese mice and improves liver respiratory chain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral supplementation of propionyl-l-carnitine reduces body weight and hyperinsulinaemia in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionyl-L-carnitine prevents age-related myocardial remodeling in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propionyl-L-carnitine prevents the progression of atherosclerotic lesions in aged hyperlipemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionyl-L-carnitine: labelling in the N-methyl position with carbon-11 and pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of propionyl-L-carnitine on experimental induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propionyl-L-carnitine improves postischemic blood flow recovery and arteriogenetic revascularization and reduces endothelial NADPH-oxidase 4-mediated superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of propionyl-L-carnitine in a rat model of peripheral arteriopathy: a functional, histologic, and NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Propionyl-L-Carnitine Versus L-Carnitine in Enhancing Walking Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propionyl-L-carnitine (PLC) and L-carnitine in their efficacy at improving walking capacity, with a focus on individuals with peripheral artery disease (PAD) and intermittent claudication. The information presented is supported by experimental data from clinical trials to aid in research and development efforts.
Executive Summary
Both L-carnitine and its derivative, propionyl-L-carnitine, play crucial roles in cellular energy metabolism and have been investigated for their potential to alleviate the functional limitations of intermittent claudication. L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy source for skeletal muscle.[1] Propionyl-L-carnitine is proposed to have additional benefits, including anaplerotic replenishment of Krebs cycle intermediates and stimulation of pyruvate dehydrogenase, which may enhance energy production, particularly in ischemic muscle.[2][3]
Clinical evidence, primarily from a direct head-to-head study involving intravenous administration, suggests that propionyl-L-carnitine may be superior to an equimolar dose of L-carnitine in improving maximal walking distance in patients with PAD. While direct comparative data for oral administration is limited, numerous studies have demonstrated the efficacy of oral propionyl-L-carnitine in improving walking performance compared to placebo.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from clinical trials evaluating the effects of propionyl-L-carnitine and L-carnitine on walking capacity.
Table 1: Direct Comparison of Intravenous Propionyl-L-Carnitine and L-Carnitine
| Parameter | Propionyl-L-Carnitine (600 mg) | L-Carnitine (500 mg) | Placebo |
| Initial Claudication Distance (m) | 245 ± 129 | Data not directly compared to placebo | 179 ± 114 |
| Maximal Walking Distance (m) | 349 ± 155 | Improved, but to a lesser extent than PLC | 245 ± 124 |
| p < 0.05 vs. Placebo. The increase in maximal walking distance with PLC was significantly greater than with L-carnitine (p < 0.05). |
Data sourced from Brevetti et al. (1992)
Table 2: Efficacy of Oral Propionyl-L-Carnitine vs. Placebo in Improving Maximal Walking Distance
| Study | Dosage | Duration | PLC Improvement (%) | Placebo Improvement (%) |
| Brevetti et al. (1995) | 1-2 g/day | 24 weeks | 73 ± 9 | 46 ± 6 |
| Hiatt et al. (2001) | 2 g/day | 6 months | 54 | 25 |
Experimental Protocols
Brevetti G, et al. European Heart Journal. 1992;13(2):251-5.
-
Study Design: A double-blind, double-dummy, cross-over study.
-
Participants: 14 patients with peripheral vascular disease and stable intermittent claudication.
-
Intervention:
-
An initial dose-finding phase with intravenous propionyl-L-carnitine (300 mg and 600 mg) and placebo.
-
A comparative phase with an intravenous bolus of 600 mg of propionyl-L-carnitine versus an equimolar dose of 500 mg of L-carnitine.
-
-
Walking Capacity Assessment:
-
Treadmill Protocol: The specific speed and grade of the treadmill were not detailed in the abstract but were consistent for each patient throughout the study.
-
Measurements: Initial claudication distance (the distance at which pain began) and maximal walking distance (the distance at which the patient could no longer continue due to pain) were recorded.
-
-
Hemodynamic Assessment: In a subset of 7 patients, blood velocity and flow rate in the affected leg were measured using an ultrasonic duplex system to assess whether the effects were metabolic or hemodynamic. The results indicated no significant hemodynamic changes, suggesting a metabolic mechanism of action.
Brevetti G, et al. Journal of the American College of Cardiology. 1995;26(6):1411-6.
-
Study Design: A double-blind, placebo-controlled, dose-titration, multicenter trial.
-
Participants: 245 patients with intermittent claudication.
-
Intervention: Patients were randomized to receive oral propionyl-L-carnitine (initial dose of 500 mg twice daily, with potential titration up to 3 g/day ) or placebo for 24 weeks.
-
Walking Capacity Assessment:
-
Treadmill Protocol: A standardized treadmill test was used to assess maximal walking distance.
-
Measurements: The primary endpoint was the percentage improvement in maximal walking distance from baseline.
-
Signaling Pathways and Mechanisms of Action
L-Carnitine: Facilitating Fatty Acid Oxidation
L-carnitine's primary role in skeletal muscle is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA. This process, known as the carnitine shuttle, is rate-limited by the enzyme Carnitine Palmitoyltransferase I (CPT1).
Caption: The L-Carnitine shuttle facilitating fatty acid transport into the mitochondria.
Propionyl-L-Carnitine: A Dual-Action Mechanism
Propionyl-L-carnitine not only provides L-carnitine for the fatty acid shuttle but also delivers a propionyl group. This propionyl group is converted to propionyl-CoA, which can then be metabolized to succinyl-CoA, an intermediate of the Krebs (TCA) cycle. This anaplerotic function can enhance the cycle's activity and ATP production, which is particularly beneficial in ischemic conditions where energy metabolism is compromised.[3] Furthermore, PLC is suggested to stimulate the activity of the pyruvate dehydrogenase complex (PDC), the gatekeeper enzyme for glucose oxidation, by modulating the intramitochondrial acetyl-CoA/CoA ratio.[2]
Caption: Dual metabolic actions of Propionyl-L-Carnitine in muscle cells.
Conclusion
The available evidence suggests that both L-carnitine and propionyl-L-carnitine can play a role in improving walking capacity in individuals with intermittent claudication through their effects on muscle energy metabolism. The direct comparative data from intravenous administration indicates a potential superiority of propionyl-L-carnitine over L-carnitine. This may be attributed to its dual mechanism of not only supporting fatty acid oxidation but also providing an anaplerotic substrate for the Krebs cycle. However, the lack of direct head-to-head clinical trials with oral administration warrants further investigation to definitively establish the relative efficacy of these two compounds in a chronic setting. The data from placebo-controlled trials with oral propionyl-L-carnitine are promising and support its continued investigation as a therapeutic agent for improving functional status in patients with peripheral artery disease.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Propionyl-L-Carnitine and Acetyl-L-Carnitine
A Comprehensive Guide for Researchers and Drug Development Professionals
Propionyl-L-carnitine (PLC) and acetyl-L-carnitine (ALCAR) are two prominent acyl esters of L-carnitine, a crucial molecule in cellular energy metabolism. While both play vital roles in transporting fatty acids into the mitochondria for beta-oxidation, their distinct acyl groups—propionyl and acetyl, respectively—confer unique metabolic properties and therapeutic potentials.[1] This guide provides a detailed comparative analysis of the metabolic effects of PLC and ALCAR, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Metabolic Functions: A Shared Foundation
Both PLC and ALCAR are integral to mitochondrial function. L-carnitine and its esters facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step in energy production.[2][3] This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as cardiac and skeletal muscle.[2][3]
Distinct Metabolic Fates and Anaplerotic Potential
The key difference between PLC and ALCAR lies in the metabolism of their respective acyl groups following their entry into the mitochondrial matrix.
Propionyl-L-Carnitine (PLC): The propionyl group from PLC is converted to propionyl-CoA. This molecule can then be carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, an intermediate of the Krebs cycle.[4] This process, known as anaplerosis, replenishes Krebs cycle intermediates, which can be depleted during periods of high energy demand or ischemia.[4] This anaplerotic effect is particularly beneficial for cardiac muscle, where maintaining Krebs cycle flux is critical for sustained ATP production.[4]
Acetyl-L-Carnitine (ALCAR): The acetyl group from ALCAR is converted to acetyl-CoA. Acetyl-CoA can directly enter the Krebs cycle by condensing with oxaloacetate to form citrate.[5] ALCAR also serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine, a function particularly important in the central and peripheral nervous systems.[2]
Comparative Metabolic Effects: Experimental Data
The distinct metabolic pathways of PLC and ALCAR translate into different physiological effects, as demonstrated in numerous preclinical and clinical studies.
Table 1: Comparative Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | Propionyl-L-Carnitine (PLC) | Acetyl-L-Carnitine (ALCAR) | Key Findings and References |
| Fasting Glucose | In diet-induced obese mice, PLC treatment (200 mg/kg/day for 4 weeks) did not significantly alter fasting glucose compared to the high-fat diet control group.[6] | In a clinical trial with type 2 diabetes patients, 6-month treatment with ALC (2 g/day ) did not significantly change fasting blood glucose.[7] However, another study showed that ALC infusion could increase glucose disposal.[8] | PLC's primary impact appears to be on insulin sensitivity rather than directly on fasting glucose levels in some models.[6] ALCAR's effects on fasting glucose may be context-dependent. |
| Insulin Sensitivity | PLC treatment in diet-induced obese mice significantly improved insulin sensitivity, as indicated by a reduction in HOMA-IR and improved glucose tolerance.[6] | ALCAR has been shown to improve insulin sensitivity and glucose disposal in both healthy subjects and patients with type 2 diabetes.[8][9] A 6-month treatment with ALC in subjects with decreased insulin sensitivity improved the glucose disposal rate.[8] | Both compounds demonstrate the ability to enhance insulin sensitivity, likely through mechanisms involving improved mitochondrial function and substrate utilization. |
| Glucose Oxidation | PLC treatment in hypertrophied rat hearts significantly increased glucose oxidation rates.[10] | ALCAR can serve as an alternative source of acetyl-CoA, promoting aerobic energy metabolism and potentially enhancing glucose utilization when glycolysis is impaired.[3][11] | Both molecules can enhance the efficiency of glucose metabolism, albeit through slightly different mechanisms. |
Table 2: Comparative Cardiovascular Effects
| Parameter | Propionyl-L-Carnitine (PLC) | Acetyl-L-Carnitine (ALCAR) | Key Findings and References |
| Endothelial Function | PLC has been shown to improve endothelial function and increase nitric oxide (NO) production, leading to vasodilation.[2] | While L-carnitine has been studied for its effects on endothelial function, specific quantitative data for ALCAR is less prominent in the provided results. | PLC appears to have a more pronounced and directly studied effect on improving endothelial function. |
| Exercise Capacity (in Cardiovascular Disease) | In patients with chronic heart failure, chronic administration of PLC (1.5 g/day for 1 month) increased peak oxygen consumption by 45% and exercise time by 21%.[12] In patients with stable exertional angina, PLC (2g/day) increased total work by 17% and time to ischemic threshold by 14%.[13] | While ALCAR has been studied for its general metabolic benefits, specific data on improving exercise capacity in cardiovascular patients was not as prominent in the search results. | PLC has demonstrated significant improvements in exercise capacity in patients with various cardiovascular conditions. |
| Myocardial Metabolism | PLC improves myocardial energy metabolism, particularly during ischemia, by providing an anaplerotic substrate (succinate).[4] | ALCAR can reduce post-ischemic brain lactate levels and elevate ATP, suggesting a beneficial effect on energy metabolism under ischemic conditions.[11] | Both compounds can protect cardiac and neural tissue from ischemic damage by improving energy metabolism. |
Table 3: Comparative Neuroprotective Effects
| Parameter | Propionyl-L-Carnitine (PLC) | Acetyl-L-Carnitine (ALCAR) | Key Findings and References |
| Nerve Conduction Velocity | In diabetic rats, both PLC and ALC treatment for 2 months attenuated the decrease in sciatic motor nerve conduction velocity.[14] | In diabetic rats, both ALC and PLC treatment for 2 months attenuated the decrease in sciatic motor nerve conduction velocity.[14] | Both esters show comparable efficacy in preventing diabetic neuropathy. |
| Neuroprotection against Excitotoxicity | Data on direct neuroprotection against excitotoxicity for PLC is not as prevalent in the provided search results. | ALCAR significantly inhibits both acute and delayed cell death following exposure to the excitotoxic glutamate antagonist NMDA in primary cortical neuron cultures.[11][15] It also showed neuroprotective activity against β-amyloid-induced toxicity.[16] | ALCAR has a well-documented and direct neuroprotective effect against excitotoxicity. |
| Antioxidant Effects | PLC is described as a potent antiradical agent that can protect tissues from oxidative damage.[17] | ALCAR reduces markers of oxidative stress, such as protein oxidation, in both brain tissue and cerebrospinal fluid.[11] | Both compounds exhibit antioxidant properties, contributing to their protective effects in various tissues. |
Experimental Protocols
Measurement of Mitochondrial Respiration
Objective: To assess the effect of PLC or ALCAR on mitochondrial function, specifically on carnitine palmitoyltransferase-1 (CPT-1) mediated respiration.
Methodology (based on Seahorse XF Analyzer protocol): [15]
-
Cell Culture/Mitochondria Isolation:
-
Permeabilized Cells: Plate cells (e.g., HepG2) in a Seahorse XF96 well plate. Prior to the assay, permeabilize the cell membrane using a suitable agent (e.g., saponin) to allow direct access of substrates to the mitochondria.
-
Isolated Mitochondria: Isolate mitochondria from tissue (e.g., mouse liver) by differential centrifugation. Measure mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Medium: Use a mitochondrial assay solution (MAS) containing substrates and co-factors necessary for respiration (e.g., succinate, ADP).
-
Seahorse XF Analyzer Assay:
-
Load the Seahorse XF cartridge with compounds to be injected during the assay (e.g., PLC, ALCAR, etomoxir as a CPT-1 inhibitor, and other mitochondrial inhibitors like rotenone, antimycin A, and oligomycin for a full mitochondrial stress test).
-
Place the cell/mitochondria plate in the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Inject the compounds sequentially to measure basal respiration, ATP-linked respiration, proton leak, and maximal respiration.
-
-
Data Analysis: Analyze the changes in OCR in response to the addition of PLC or ALCAR to determine their effect on fatty acid oxidation and overall mitochondrial respiration.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of PLC or ALCAR supplementation on glucose homeostasis.
-
Animal Model: Use a relevant mouse model (e.g., C57BL/6J mice on a high-fat diet to induce insulin resistance).
-
Supplementation: Administer PLC or ALCAR to the treatment group for a specified period (e.g., 4 weeks) via drinking water or oral gavage. The control group receives a vehicle.
-
Fasting: Fast the mice for 4-6 hours before the OGTT.
-
Baseline Measurement: Measure baseline blood glucose from the tail vein using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at several time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose. A lower AUC in the treatment group compared to the control group indicates improved glucose tolerance.
Assessment of Endothelial Function in Humans
Objective: To measure the effect of PLC or ALCAR on endothelium-dependent vasodilation.
Methodology (Flow-Mediated Dilation - FMD): [5][22][23][24][25]
-
Participant Preparation: Participants should be in a resting, supine position in a temperature-controlled room.
-
Brachial Artery Imaging: Use a high-resolution ultrasound system with a linear array transducer (e.g., 7.5 MHz) to image the brachial artery longitudinally, 3-7 cm above the antecubital crease.
-
Baseline Measurement: Record the baseline diameter of the brachial artery at the end of diastole.
-
Reactive Hyperemia: Inflate a sphygmomanometer cuff on the forearm to a pressure 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: Deflate the cuff and record the diameter of the brachial artery continuously for several minutes. The increased blood flow (reactive hyperemia) will cause endothelium-dependent vasodilation.
-
Data Analysis: Calculate FMD as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved after cuff release. An increase in FMD following treatment with PLC or ALCAR indicates improved endothelial function.
Signaling Pathways and Experimental Workflows
Caption: Comparative metabolic fates of Propionyl-L-Carnitine and Acetyl-L-Carnitine.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion
Propionyl-L-carnitine and acetyl-L-carnitine, while sharing a common carnitine backbone, exhibit distinct metabolic effects due to their different acyl groups. PLC's anaplerotic potential makes it particularly beneficial for cardiac metabolism and improving exercise capacity in cardiovascular diseases. ALCAR's ability to donate acetyl groups for both energy production and acetylcholine synthesis underlies its significant neuroprotective effects. Both compounds demonstrate favorable effects on glucose metabolism and insulin sensitivity. The choice between PLC and ALCAR for therapeutic development should be guided by the specific metabolic dysfunction and target tissue of interest. This comparative guide provides a foundation for further research and development in harnessing the therapeutic potential of these important metabolic modulators.
References
- 1. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does L-carnitine improve endothelial function in hemodialysis patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionyl-L-carnitine Corrects Metabolic and Cardiovascular Alterations in Diet-Induced Obese Mice and Improves Liver Respiratory Chain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute and chronic effects of propionyl-L-carnitine on the hemodynamics, exercise capacity, and hormones in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionyl-L-carnitine: a new compound in the metabolic approach to the treatment of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of acetyl- and proprionyl-L-carnitine on peripheral nerve function and vascular supply in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mmpc.org [mmpc.org]
- 22. New methods to evaluate endothelial function: method for assessing endothelial function in humans using a strain-gauge plethysmography: nitric oxide-dependent and -independent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluating endothelial function in humans: a guide to invasive and non-invasive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Frontiers | Overview of the Assessment of Endothelial Function in Humans [frontiersin.org]
Validating the therapeutic efficacy of propionyl-L-carnitine in heart failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of propionyl-L-carnitine (PLC) in the context of heart failure, benchmarked against placebo and standard therapeutic approaches. The information presented is supported by experimental data from both clinical and preclinical studies.
Executive Summary
Propionyl-L-carnitine, a naturally occurring derivative of L-carnitine, has been investigated as a metabolic modulator for the treatment of heart failure. Its proposed mechanism of action centers on improving energy metabolism within cardiac and skeletal muscle. Clinical studies have demonstrated that PLC can lead to modest improvements in exercise capacity and left ventricular ejection fraction in patients with heart failure, particularly those with preserved ejection fraction. The therapeutic benefits of PLC appear to be most pronounced in situations of high energy demand. While not a replacement for standard heart failure therapies, PLC may offer an adjunctive approach to improving functional capacity and quality of life.
Comparative Efficacy: Propionyl-L-Carnitine vs. Placebo
Clinical trials have evaluated the efficacy of PLC in patients with chronic heart failure, most commonly in addition to standard therapy such as digitalis and diuretics. The primary endpoints in these studies have typically been exercise tolerance and cardiac function.
Table 1: Summary of Clinical Trial Data on Propionyl-L-Carnitine in Heart Failure
| Parameter | PLC Treatment Group | Placebo/Control Group | Study Details |
| Maximum Exercise Duration | Increase of 16.4% at 90 days and 25.9% at 180 days[1] | No significant change | 60 patients with mild to moderate (NYHA class II-III) heart failure on digitalis and diuretics; 1.5 g/day PLC for 180 days.[1] |
| Increase of 40 seconds in patients with ejection fraction >30% (p<0.01)[2] | No significant change[2] | 537 patients with mild to moderate chronic heart failure on ACE inhibitors and diuretics; 2 g/day PLC for 6 months.[2] | |
| Increase of 21% at 1 month[3] | Not specified | 30 patients with chronic congestive heart failure (NYHA class II-III); 1.5 g/day PLC for 1 month.[3] | |
| Left Ventricular Ejection Fraction (LVEF) | Increase of 10.7% at 90 days and 13.6% at 180 days[1] | No significant change | 60 patients with mild to moderate (NYHA class II-III) heart failure on digitalis and diuretics; 1.5 g/day PLC for 180 days.[1] |
| Increase of 10.7% at 90 days and 12.1% at 180 days | No significant change | 50 patients with mild to moderate congestive heart failure on digitalis and diuretics; 2 g/day PLC for 6 months. | |
| Systemic Vascular Resistance | Reduction of 20% at 90 days and 20.6% at 180 days | No significant change | 50 patients with mild to moderate congestive heart failure on digitalis and diuretics; 2 g/day PLC for 6 months. |
| Peak Oxygen Consumption (VO2 max) | Increase of 45% at 1 month[3] | Not specified | 30 patients with chronic congestive heart failure (NYHA class II-III); 1.5 g/day PLC for 1 month.[3] |
Mechanism of Action: Signaling Pathways and Metabolic Effects
Propionyl-L-carnitine exerts its therapeutic effects through multiple mechanisms, primarily by enhancing cellular energy metabolism and improving endothelial function.
Metabolic Modulation in Cardiomyocytes
In the failing heart, energy metabolism is often impaired. PLC addresses this by:
-
Facilitating Fatty Acid Transport: PLC increases the cellular content of carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation and subsequent ATP production.[4]
-
Anaplerotic Replenishment of the Krebs Cycle: The propionyl moiety of PLC can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This anaplerotic effect helps to maintain the concentration of Krebs cycle intermediates, thereby enhancing the efficiency of ATP production, especially during periods of high energy demand.[4][5]
-
Improving Pyruvate Oxidation: PLC helps to decrease the intramitochondrial acetyl-CoA/CoA ratio, which in turn stimulates the activity of pyruvate dehydrogenase, leading to increased oxidation of pyruvate and a reduction in lactate production.[6]
Caption: Metabolic effects of Propionyl-L-Carnitine in cardiomyocytes.
Endothelial Function and Nitric Oxide Production
Endothelial dysfunction is a hallmark of heart failure, characterized by reduced bioavailability of nitric oxide (NO). PLC has been shown to improve endothelial function through a signaling cascade that increases NO production.
Caption: PLC-mediated signaling pathway in endothelial cells leading to NO production.
Experimental Protocols
Clinical Trial: Double-Blind, Placebo-Controlled Study in Mild to Moderate Heart Failure[1][8]
-
Objective: To evaluate the therapeutic efficacy of propionyl-L-carnitine in patients with congestive heart failure.
-
Study Design: A double-blind, randomized, placebo-controlled phase II clinical trial.
-
Participants: 60 patients (aged 48-73 years) with mild to moderate (NYHA class II and III) congestive heart failure who were on chronic treatment with digitalis and diuretics for at least 3 months.
-
Intervention: Patients were randomly assigned to receive either 500 mg of propionyl-L-carnitine orally three times a day (1.5 g/day total) or a matching placebo, in addition to their standard therapy, for 180 days.
-
Outcome Measures:
-
Primary: Maximum exercise time, evaluated using an exercise tolerance test on an ergometer bicycle at baseline and after 30, 90, and 180 days of treatment.
-
Secondary: Left ventricular ejection fraction, assessed by two-dimensional echocardiography at the same time points.
-
-
Workflow:
Caption: Workflow of a clinical trial evaluating PLC in heart failure.
Preclinical Study: Experimentally Induced Cardiomyopathy in Rats[9]
-
Objective: To evaluate the ability of propionyl-L-carnitine to prevent cardiac dysfunction in rat models of cardiomyopathy.
-
Animal Models:
-
Erucic Acid-Induced Cardiomyopathy: Rats were fed a 10% erucic acid-enriched diet for 10 days.
-
Streptozotocin-Induced Diabetic Cardiomyopathy: Rats were injected with a single dose of streptozotocin (65 mg/kg) and studied for 8-10 weeks.
-
-
Intervention: In both models, a subset of animals received daily intraperitoneal injections of propionyl-L-carnitine (1 mM/kg).
-
Outcome Measures:
-
Left ventricular function was assessed in isolated, aerobically perfused hearts.
-
Pressure-volume curves were determined in paced hearts to evaluate myocardial contractility.
-
-
Workflow:
Caption: Workflow of a preclinical study of PLC in rat models of cardiomyopathy.
Conclusion
The available evidence suggests that propionyl-L-carnitine can be a beneficial adjunctive therapy in a subset of patients with heart failure. Its primary mechanism of improving cardiac and skeletal muscle energy metabolism translates into modest but statistically significant improvements in exercise capacity and left ventricular function in some clinical trials. The favorable safety profile of PLC makes it an attractive option for further investigation. However, large-scale clinical trials directly comparing PLC with current standard-of-care heart failure medications are needed to definitively establish its place in the therapeutic armamentarium. The signaling pathways elucidated, particularly the activation of eNOS, also suggest a potential role for PLC in mitigating the endothelial dysfunction that accompanies heart failure.
References
- 1. Controlled study on the therapeutic efficacy of propionyl-L-carnitine in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acute and chronic effects of propionyl-L-carnitine on the hemodynamics, exercise capacity, and hormones in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical profile of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The propionyl-L-carnitine hypothesis: an alternative approach to treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for propionylcarnitine measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods used for the quantification of propionylcarnitine, a crucial biomarker for several inborn errors of metabolism. The selection of an appropriate analytical method is critical for accurate diagnosis, therapeutic monitoring, and drug development. This document outlines the performance characteristics and experimental protocols of three major techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and an Enzymatic Assay coupled with HPLC.
Performance Characteristics
The choice of an analytical method often depends on a balance between performance, throughput, and cost. The following table summarizes the key quantitative performance characteristics of the different methods for this compound measurement, collated from various validation studies.
| Performance Metric | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assay with HPLC |
| Linearity Range | Wide, typically ng/mL to µg/mL | µg/mL to mg/mL | µmol/L range |
| Precision (%RSD) | <15% | <10% | <6% (within-run and day-to-day)[1] |
| Accuracy (%Recovery) | 85-115% | 90-110% | Not explicitly stated |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | µg/mL range | < 1 µmol/L[1] |
| Limit of Quantitation (LOQ) | Low ng/mL | µg/mL range | Not explicitly stated |
| Specificity | High (mass-based) | Moderate (retention time-based) | High (enzyme-specific) |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducing analytical results. Below are representative protocols for the three discussed methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of this compound due to its high sensitivity and specificity.
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). A common transition is 218.1 -> 85.1.
-
MRM Transition for Internal Standard: Corresponding transition for the deuterated analog.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC methods often require derivatization of this compound to enable UV or fluorescence detection.
Sample Preparation and Derivatization:
-
Perform protein precipitation as described for the LC-MS/MS method.
-
After evaporation, add a derivatizing agent (e.g., a fluorescent tag that reacts with the carboxyl group of this compound).
-
Incubate the mixture under specific temperature and time conditions to ensure complete derivatization.
-
Stop the reaction and dilute the sample with the mobile phase before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
Detection:
-
UV Detector: Wavelength set based on the absorbance maximum of the derivatized this compound.
-
Fluorescence Detector: Excitation and emission wavelengths set to the specific values for the fluorescent tag used.
Enzymatic Assay with HPLC Detection
This method combines the specificity of an enzymatic reaction with the separation power of HPLC.
Principle: This method utilizes an immobilized enzyme reactor containing acylcarnitine hydrolase, carnitine dehydrogenase, and diaphorase in sequence[1]. Acylcarnitines are first hydrolyzed to free carnitine, which then undergoes a series of enzymatic reactions to produce a fluorescent product (resorufin) that can be quantified[1].
Experimental Workflow:
-
Sample Injection: A urine sample is directly injected onto an HPLC column (e.g., TSKgel ODS 80Ts)[1].
-
Chromatographic Separation: The different acylcarnitines are separated using a step-gradient elution.
-
Post-Column Reaction: The eluent from the column is mixed with a substrate solution containing β-NAD+ and resazurin[1].
-
Enzymatic Reaction: The mixture passes through the immobilized enzyme reactor where the enzymatic cascade takes place.
-
Fluorescence Detection: The resulting fluorescent product, resorufin, is measured using a fluorescence detector with excitation at 560 nm and emission at 580 nm[1].
Visualizing the Workflow: Bioanalytical Method Validation
The validation of any analytical method is a critical step to ensure its reliability for its intended purpose. The following diagram illustrates the typical workflow for bioanalytical method validation.
References
A Comparative Analysis of L-carnitine and Propionyl-L-carnitine in Cardiovascular Disease Management
For Researchers, Scientists, and Drug Development Professionals
L-carnitine and its propionyl ester, propionyl-L-carnitine, are two compounds that have garnered significant attention for their potential therapeutic roles in a range of cardiovascular diseases. Both molecules are fundamentally involved in cellular energy metabolism, yet their distinct biochemical properties may confer differential effects on the cardiovascular system. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies of key clinical trials, and an exploration of their underlying mechanisms of action through signaling pathway diagrams.
At a Glance: Key Differences and Similarities
| Feature | L-carnitine | Propionyl-L-carnitine |
| Primary Mechanism | Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] | In addition to facilitating fatty acid transport, its propionyl moiety serves as an anaplerotic substrate for the Krebs cycle.[3][4] |
| Key Cardiovascular Applications | Acute Myocardial Infarction, Chronic Heart Failure | Chronic Heart Failure, Peripheral Arterial Disease, Angina |
| Primary Therapeutic Effect | Improves myocardial energy metabolism, reduces infarct size, and may reduce arrhythmias and mortality post-myocardial infarction.[5][6] | Enhances exercise capacity and tolerance in patients with chronic heart failure and peripheral arterial disease.[7][8][9] |
Quantitative Comparison of Clinical Endpoints
The following tables summarize the quantitative data from key clinical trials investigating the effects of L-carnitine and propionyl-L-carnitine on various cardiovascular conditions.
Acute Myocardial Infarction (AMI)
| Parameter | L-carnitine Treatment Group | Placebo/Control Group | Study Details |
| All-Cause Mortality | 27% reduction | - | Meta-analysis of 13 trials (n=3,629).[10] |
| Ventricular Arrhythmias | 65% reduction | - | Meta-analysis of 13 trials (n=3,629).[10] |
| Angina Pectoris | 17.6% incidence | 36.0% incidence | Randomized, double-blind, placebo-controlled trial (n=101) with 2 g/day oral L-carnitine for 28 days.[5] |
| Total Cardiac Events (death, nonfatal MI) | 15.6% incidence | 26.0% incidence | Randomized, double-blind, placebo-controlled trial (n=101) with 2 g/day oral L-carnitine for 28 days.[5] |
| QRS-Score (infarct size) | 7.4 +/- 1.2 | 10.7 +/- 2.0 | Randomized, double-blind, placebo-controlled trial (n=101) with 2 g/day oral L-carnitine for 28 days.[5] |
| Death and Heart Failure (6 months) | 9.2% incidence | 10.5% incidence | CEDIM 2 Trial (n=2,330), a randomized, double-blind, multicenter, placebo-controlled trial.[11][12] |
| 5-Day Mortality | Hazard Ratio: 0.61 (95% CI 0.37–0.98) | - | CEDIM 2 Trial (n=2,330).[11][12] |
Chronic Heart Failure (CHF)
| Parameter | L-carnitine Treatment Group | Propionyl-L-carnitine Treatment Group | Placebo/Control Group | Study Details |
| Left Ventricular Ejection Fraction (LVEF) | WMD: 4.14% improvement | - | - | Meta-analysis of 17 RCTs (n=1625).[1][13] |
| Cardiac Output | WMD: 0.88 L/min increase | - | - | Meta-analysis of 17 RCTs (n=1625).[1][13] |
| Stroke Volume | WMD: 8.21 mL increase | - | - | Meta-analysis of 17 RCTs (n=1625).[1][13] |
| Maximum Exercise Duration | - | 40s increase (in patients with EF >30%) | No significant difference | Phase III, double-blind, randomized, parallel, multicentre study (n=537).[7][8][14] |
| Maximum Exercise Time | - | 16.4% increase (30 days), 22.9% (90 days), 25.9% (180 days) | - | Double-blind phase II study (n=60) with 500 mg PLC three times a day.[9] |
| Left Ventricular Ejection Fraction | - | 8.4% increase (30 days), 11.6% (90 days), 13.6% (180 days) | - | Double-blind phase II study (n=60) with 500 mg PLC three times a day.[9] |
Peripheral Arterial Disease (PAD)
| Parameter | Propionyl-L-carnitine Treatment Group | Placebo/Control Group | Study Details |
| Peak Walking Distance (PWD) | Net 16-meter improvement (95% CI, 8-20 meters) | - | Patient-level meta-analysis of six phase III studies (n=867) with 1 g oral PLC twice daily.[13] |
| Absolute Claudication Distance (ACD) | 50.86 meters greater improvement | - | Meta-analysis of 9 studies (n=1121).[15] |
| Initial Claudication Distance (ICD) | 32.98 meters greater improvement | - | Meta-analysis of 9 studies (n=1151).[15] |
| Peak Walking Time (PWT) | 266 ± 243 seconds increase | 218 ± 367 seconds increase | Randomized trial (n=62) with 2 g/day PLC for 6 months in combination with exercise.[16] |
Angina Pectoris
| Parameter | Propionyl-L-carnitine Treatment Group | Placebo/Control Group | Study Details |
| Total Work | 600 +/- 209 W | 514 +/- 199 W | Double-blind, placebo-controlled, cross-over trial (n=12). |
| Exercise Time | 565 +/- 109 sec | 515 +/- 115 sec | Double-blind, placebo-controlled, cross-over trial (n=12). |
| Time to Ischemic Threshold | 427 +/- 93 sec | 375 +/- 102 sec | Double-blind, placebo-controlled, cross-over trial (n=12). |
| ST Segment Depression | 0.15 +/- 0.08 mV | 0.19 +/- 0.08 mV | Double-blind, placebo-controlled, cross-over trial (n=12). |
Experimental Protocols
L-Carnitine in Acute Myocardial Infarction (CEDIM Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7]
-
Participants: 472 patients with a first acute myocardial infarction.[7]
-
Inclusion Criteria: Patients presenting within 24 hours of the onset of chest pain with a high-quality two-dimensional echocardiogram.[7]
-
Intervention:
-
Primary Endpoints: Left ventricular volumes and ejection fraction, assessed by two-dimensional echocardiography at admission, discharge, and at 3, 6, and 12 months post-AMI.[7][17]
Propionyl-L-carnitine in Chronic Heart Failure
-
Study Design: A phase III, double-blind, randomized, parallel, multicentre study.[8][14]
-
Participants: 537 patients with mild to moderate chronic heart failure (NYHA class II-III) treated with ACE inhibitors and diuretics.[7][8]
-
Intervention:
-
Propionyl-L-carnitine group (n=271): Oral propionyl-L-carnitine.
-
Placebo group (n=266): Matched placebo.[8]
-
-
Primary Endpoint: Maximum exercise duration evaluated using a bicycle exercise test.[8][14]
Propionyl-L-carnitine in Peripheral Arterial Disease
-
Study Design: Randomized controlled trials comparing oral propionyl-L-carnitine (1 g twice daily) with placebo.[13]
-
Participants: Patients with intermittent claudication secondary to peripheral artery disease.
-
Primary Endpoint: Peak walking distance (PWD) measured on a treadmill at a 7% grade and a speed of 3 km/hour.[13][18]
Signaling Pathways and Mechanisms of Action
L-carnitine's Role in Myocardial Energy Metabolism and Cardioprotection
L-carnitine's primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent beta-oxidation and ATP production.[1][2] In ischemic conditions, L-carnitine may exert its cardioprotective effects through multiple mechanisms, including the modulation of the PI3K/Akt and Bax/Bcl-2 signaling pathways, which are involved in cell survival and apoptosis.[15][19]
Caption: L-carnitine's role in fatty acid transport and cell survival pathways.
Propionyl-L-carnitine's Dual Mechanism in Energy Metabolism
Propionyl-L-carnitine shares the carnitine-dependent fatty acid transport mechanism with L-carnitine. However, its unique feature is the propionyl group, which can be converted to succinyl-CoA. This provides an anaplerotic substrate to the Krebs cycle, replenishing its intermediates and enhancing its efficiency, particularly under ischemic conditions.[3][4]
Caption: Propionyl-L-carnitine's anaplerotic contribution to the Krebs cycle.
Conclusion
Both L-carnitine and propionyl-L-carnitine demonstrate beneficial effects in the context of cardiovascular diseases, primarily through their roles in enhancing cellular energy metabolism. L-carnitine appears particularly promising in the acute setting of myocardial infarction, with evidence suggesting a reduction in mortality and arrhythmias. Propionyl-L-carnitine, with its unique anaplerotic properties, shows significant efficacy in improving exercise capacity in chronic conditions such as heart failure and peripheral arterial disease.
The choice between these two compounds may therefore depend on the specific cardiovascular condition being targeted. Further large-scale, well-designed clinical trials are warranted to definitively establish their roles in contemporary cardiovascular therapy and to elucidate the full spectrum of their mechanisms of action. This comparative guide serves as a foundational resource for researchers and clinicians in navigating the potential therapeutic applications of these intriguing metabolic modulators.
References
- 1. Role of L-carnitine in Cardiovascular Health: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Effects of L-carnitine administration on left ventricular remodeling after acute anterior myocardial infarction: the L-Carnitine Ecocardiografia Digitalizzata Infarto Miocardico (CEDIM) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on propionyl-L-carnitine in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. karger.com [karger.com]
- 12. Metabolic treatment with L-carnitine in acute anterior ST segment elevation myocardial infarction. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of L-Carnitine Treatment for Chronic Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of propionyl-L-carnitine on a background of monitored exercise in patients with claudication secondary to peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. magistralbr.caldic.com [magistralbr.caldic.com]
- 18. magistralbr.caldic.com [magistralbr.caldic.com]
- 19. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Propionyl-L-Carnitine vs. Diltiazem in the Management of Myocardial Ischemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of propionyl-L-carnitine and diltiazem in the context of myocardial ischemia, supported by experimental data. It delves into the distinct mechanisms of action, summarizes key quantitative findings from comparative studies, and outlines the experimental protocols employed in these investigations.
At a Glance: Propionyl-L-Carnitine and Diltiazem for Ischemia
| Feature | Propionyl-L-Carnitine | Diltiazem |
| Primary Mechanism | Metabolic modulator | Calcium channel blocker |
| Effect on Heart Rate | No significant change[1] | Decreases heart rate[1] |
| Effect on Blood Pressure | No significant change[1] | Decreases blood pressure[1] |
| Anti-anginal Effects | Reduces frequency of anginal attacks[1] | Reduces frequency of anginal attacks and increases time to onset of angina[1] |
| Myocardial Protection | Protects against ischemia-reperfusion injury by preserving mitochondrial function and reducing oxidative stress.[2][3][4] | Reduces myocardial oxygen demand and protects against ischemia-reperfusion injury by preventing calcium overload.[5][6][7] |
Quantitative Comparison: Clinical Efficacy in Exercise-Induced Ischemia
A randomized, crossover study provides a direct comparison of oral propionyl-L-carnitine and diltiazem in patients with stable, exercise-induced angina. The key findings are summarized below.
| Parameter | Propionyl-L-Carnitine (1500 mg/day) | Diltiazem (180-360 mg/day) |
| Reduction in ST Segment Depression at Maximal Exercise | 23%[1] | 35% (statistically more effective than propionyl-L-carnitine)[1] |
| Increase in Time to 0.1 mV ST Segment Depression | 20%[8] | 28%[8] |
| Maximal Exercise Duration | Comparable to diltiazem[8] | Comparable to propionyl-L-carnitine[8] |
| Reduction in Anginal Attacks | 70%[8] | 57%[8] |
| Reduction in Nitroglycerin Consumption | 57%[8] | 70%[8] |
| Effect on Rate-Pressure Product | No significant effect[1] | Significantly reduced at rest and during maximal exercise[1] |
| Time to Onset of Angina | No significant change[8] | Increased by 22%[8] |
Experimental Protocols
Preclinical Models of Myocardial Ischemia
1. Isolated Perfused Heart (Langendorff) Model:
This ex vivo model is frequently used to assess the direct effects of pharmacological agents on the heart, independent of systemic physiological responses.
-
Animal Model: Male Wistar rats or New Zealand white rabbits are commonly used.[3][9]
-
Heart Isolation and Perfusion: Animals are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus. The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C) and pressure.
-
Induction of Ischemia: Global ischemia is typically induced by stopping the perfusion for a defined period (e.g., 30-90 minutes).[3][10] Low-flow ischemia can also be induced by reducing the perfusion rate.[9]
-
Reperfusion: After the ischemic period, perfusion is restored for a specified duration (e.g., 15-30 minutes) to simulate reperfusion injury.[3][10]
-
Drug Administration: Propionyl-L-carnitine or diltiazem is added to the perfusion buffer before the induction of ischemia, during reperfusion, or both, depending on the study design.[2]
-
Measured Parameters:
-
Hemodynamic Function: Left ventricular developed pressure (LVDP), heart rate, coronary flow, and the first derivative of left ventricular pressure (dP/dt) are continuously monitored.[2]
-
Biochemical Markers: Myocardial tissue levels of ATP and creatine phosphate are measured.[9] The release of lactate dehydrogenase (LDH) and creatine kinase (CK) into the coronary effluent is quantified as a marker of cellular damage.[2]
-
Mitochondrial Function: Mitochondrial respiration and calcium content are assessed in isolated mitochondria.[3]
-
2. In Vivo Coronary Artery Occlusion Model:
This model more closely mimics the clinical scenario of myocardial infarction.
-
Animal Model: Chronically instrumented conscious dogs are often used.[5]
-
Surgical Preparation: Under anesthesia, a hydraulic occluder and an ameroid constrictor are placed around a coronary artery (e.g., the left anterior descending or left circumflex artery). Sonomicrometers are implanted in the myocardial region supplied by the artery to measure regional wall thickening. Catheters are placed for pressure monitoring and drug administration.
-
Induction of Ischemia: Ischemia is induced by inflating the hydraulic occluder for a specific duration (e.g., 4 hours).[5]
-
Drug Administration: Diltiazem or a placebo is administered intravenously as a bolus followed by a continuous infusion.[5]
-
Measured Parameters:
Clinical Studies in Exercise-Induced Ischemia
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is a robust method for comparing the anti-ischemic effects of two active treatments.[8]
-
Patient Population: Patients with stable angina pectoris and reproducible exercise-induced ischemia are recruited.
-
Washout Period: A washout period is implemented to eliminate the effects of any pre-existing anti-anginal medications.
-
Treatment Phases: Patients receive each treatment (propionyl-L-carnitine, diltiazem, and placebo) for a defined period (e.g., 6 weeks), separated by a washout period.[8]
-
Exercise Testing: Symptom-limited exercise tests are performed on a bicycle ergometer or treadmill at the end of each treatment phase.
-
Measured Parameters:
-
Electrocardiogram (ECG): ST-segment depression is continuously monitored as an objective measure of myocardial ischemia.
-
Clinical Endpoints: Time to onset of angina, time to 0.1 mV ST-segment depression, and maximal exercise duration are recorded.
-
Hemodynamic Parameters: Heart rate and blood pressure are measured at rest and during exercise.
-
Signaling Pathways and Mechanisms of Action
Propionyl-L-Carnitine: The Metabolic Modulator
Propionyl-L-carnitine exerts its cardioprotective effects primarily by modulating cellular energy metabolism, particularly during ischemic conditions.
-
Enhanced Fatty Acid Transport and Oxidation: As a derivative of carnitine, it facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary source of energy for the heart.[4]
-
Anaplerotic Effect: The propionyl moiety of the molecule can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This anaplerotic pathway replenishes Krebs cycle intermediates, thereby enhancing energy production, especially during hypoxia.[4]
-
Reduction of Toxic Metabolites: By promoting efficient fatty acid oxidation, it helps to prevent the accumulation of toxic long-chain acyl-CoA esters within the myocardial cells.[4]
-
Antioxidant Properties: Propionyl-L-carnitine has been shown to reduce the formation of free radicals and protect against oxidative stress, a key contributor to reperfusion injury.[9]
Diltiazem: The Calcium Channel Blocker
Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its anti-ischemic effects by reducing myocardial oxygen demand and increasing oxygen supply.
-
Inhibition of Calcium Influx: Diltiazem blocks the influx of calcium ions through L-type calcium channels in cardiac muscle and vascular smooth muscle cells.[11]
-
Negative Chronotropic and Inotropic Effects: By reducing intracellular calcium in cardiac myocytes, diltiazem decreases heart rate (negative chronotropy) and myocardial contractility (negative inotropy), thereby lowering myocardial oxygen consumption.[11]
-
Coronary and Peripheral Vasodilation: In vascular smooth muscle, the inhibition of calcium influx leads to vasodilation. Coronary vasodilation increases myocardial oxygen supply, while peripheral vasodilation reduces afterload, further decreasing the workload on the heart.[11]
-
Protection against Calcium Overload: During ischemia and reperfusion, intracellular calcium levels can rise to toxic levels, leading to cell death. Diltiazem helps to mitigate this calcium overload.[6][7]
-
Regulation of Mitophagy: Recent studies suggest that diltiazem may also protect against ischemia-reperfusion injury by modulating mitophagy, the selective removal of damaged mitochondria, through the DUSP1-JNK-BNIP3L/NIX signaling pathway.[12]
Conclusion
Both propionyl-L-carnitine and diltiazem demonstrate efficacy in mitigating myocardial ischemia, albeit through different mechanisms. Diltiazem appears to have a more pronounced effect on exercise-induced ST-segment depression and time to onset of angina, likely due to its hemodynamic effects of reducing heart rate and blood pressure. Propionyl-L-carnitine, on the other hand, offers a metabolic approach to cardioprotection without altering hemodynamics. The choice between these agents may depend on the specific clinical context and the desired physiological response. Further research is warranted to explore the potential synergistic effects of combining metabolic modulators with traditional anti-anginal therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Control of the cardiac consequences of myocardial ischemia and reperfusion by L-propionylcarnitine: age-response and dose-response studies in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diltiazem on experimental myocardial ischemia and on left ventricular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of diltiazem in ischemia-reperfusion injury of the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diltiazem in ischemia-induced and reperfusion arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-ischaemic efficacy of L-propionylcarnitine--a promising novel metabolic approach to ischaemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of propionyl-L-carnitine during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection of the ischaemic myocardium by L-propionylcarnitine: effects on the recovery of cardiac output after ischaemia and reperfusion, carnitine transport, and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Diltiazem Hydrochloride Protects Against Myocardial Ischemia/Reperfusion Injury in a BNIP3L/NIX-Mediated Mitophagy Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of L-Carnitine and Its Acetyl and Propionyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of L-carnitine, acetyl-L-carnitine (ALC), and propionyl-L-carnitine (PLC), supplemented with experimental data and metabolic pathway visualizations. Understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these related compounds is crucial for the development of targeted therapeutic strategies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine following oral administration in healthy human volunteers. It is important to note that the data are compiled from different studies with varying administration protocols, which should be taken into consideration when making direct comparisons.
| Parameter | L-Carnitine | Acetyl-L-Carnitine | Propionyl-L-Carnitine |
| Dose | 2.0 g | 0.5 g | 2.0 g (Estimated Equivalent) |
| Cmax (µmol/L) | 84.7 ± 25.2[1][2][3][4] | ~40 (Estimated from plasma increase) | Data not available from single oral dose studies |
| Tmax (h) | 3.4 ± 0.46[1][2][3][4] | 3.1 | Data not available from single oral dose studies |
| AUC (µmol·h/L) | 2676.4 ± 708.3[1][2][3][4] | 9.88 µg·h/mL (~48.6 µmol·h/L) | Data not available from single oral dose studies |
| Half-life (t½) (h) | 60.3 ± 15.0[1][2][3][4] | 4.2 | ~1.1 (Intravenous)[1] |
| Bioavailability | 14-18% from supplements | Thought to be higher than L-carnitine | Data not available |
Note: The data for L-carnitine is derived from a study where only L-carnitine was administered, and the corresponding levels of ALC and PLC were measured as metabolites. The data for Acetyl-L-Carnitine is from a study with a lower administered dose. Direct, head-to-head comparative studies with oral administration of all three compounds are limited.
Metabolic Pathways and Interconversion
L-carnitine and its acetylated and propionylated forms are intricately linked through metabolic pathways, primarily revolving around the transport of fatty acids into the mitochondria for β-oxidation. The interconversion between these forms is a key aspect of their physiological function.
Caption: Metabolic interconversion and transport of L-carnitine, ALC, and PLC.
Experimental Protocols
The methodologies employed in the key cited studies are crucial for interpreting the pharmacokinetic data.
Study of L-Carnitine Pharmacokinetics (Cao et al., 2009) [1][2][3][4]
-
Objective: To investigate the pharmacokinetics of L-carnitine and its metabolites, ALC and PLC, after a single oral dose of L-carnitine.
-
Subjects: 12 healthy volunteers.
-
Administration: A single oral dose of 2.0 g of liquid L-carnitine was administered.
-
Sample Collection: Blood and urine samples were collected at various time points.
-
Analytical Method: Plasma and urine concentrations of L-carnitine, ALC, and PLC were determined by High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data.
References
- 1. Pharmacokinetics of propionyl-l-carnitine in humans: evidence for saturable tubular reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Propionate vs. Propionyl-L-Carnitine in the Ischemic Heart: A Comparative Analysis
A detailed guide for researchers on the contrasting effects of propionate and propionyl-L-carnitine in the context of myocardial ischemia, supported by experimental data and mechanistic insights.
In the landscape of therapeutic interventions for myocardial ischemia, both propionate and its carnitine ester, propionyl-L-carnitine, have been investigated for their potential cardioprotective roles. While structurally related, their effects on the ischemic heart are markedly different, and in some cases, opposing. This guide provides a comprehensive comparison of their actions, drawing upon key experimental findings to inform future research and drug development.
At a Glance: Key Differences
| Feature | Propionate | Propionyl-L-Carnitine |
| Overall Effect on Ischemic Heart | Detrimental | Protective |
| Post-Ischemic Functional Recovery | Markedly Impaired | Fully Recovered |
| Mitochondrial Function | No protection | Reduced functional decay |
| Cellular Coenzyme A (CoA) Levels | Drastic reduction | Maintained |
| ATP Content | Decreased | Maintained or Replenished |
| Lactate Production | Increased | No significant increase |
| Mechanism of Action | CoA trapping, inhibition of pyruvate dehydrogenase | Anaplerosis, improved mitochondrial function, prevention of calcium overload |
Contrasting Effects on Cardiac Function and Metabolism
Experimental evidence from isolated perfused rat hearts demonstrates a stark contrast in the outcomes following treatment with propionate versus propionyl-L-carnitine during ischemia and reperfusion.
In a key study, rat hearts subjected to ischemia and reperfusion showed only partial restoration of contractile parameters in control conditions. However, hearts treated with propionyl-L-carnitine exhibited a full recovery of function.[1] Conversely, hearts treated with propionate alone showed a marked impairment in the recovery of contractile function.[1]
The underlying metabolic disturbances explain these divergent functional outcomes. Propionate administration, even under normoxic conditions, leads to a significant decrease in free Coenzyme A (CoA) and L-carnitine levels.[1] This is attributed to the accumulation of propionyl-CoA, which "traps" the available CoA pool.[1][2] The sequestration of CoA inhibits crucial metabolic enzymes like pyruvate dehydrogenase, leading to increased lactate production and a decrease in ATP content.[1]
In contrast, propionyl-L-carnitine appears to circumvent this issue. Its protective effect is thought to stem from the anaplerotic utilization of its propionyl group, which replenishes intermediates of the Krebs cycle, in the presence of adequate ATP and free L-carnitine.[1] Propionyl-L-carnitine has been shown to protect mitochondrial function during ischemia, partly by preventing mitochondrial calcium overload.[3] This preservation of mitochondrial integrity contributes to better ATP replenishment and overall improved recovery upon reperfusion.[3]
Experimental Data Summary
Table 1: Effects on Post-Ischemic Cardiac Function in Isolated Rat Hearts [1]
| Treatment Group | Left Ventricular Developed Pressure (% of pre-ischemic) | Heart Rate (% of pre-ischemic) |
| Control | 55 ± 4 | 85 ± 3 |
| Propionate (2.5 mM) | 25 ± 3 | 78 ± 4 |
| Propionyl-L-carnitine (2.5 mM) | 95 ± 5 | 92 ± 3 |
Table 2: Myocardial Metabolite Levels after Ischemia in Isolated Rat Hearts [1]
| Treatment Group | Free CoA (nmol/g dry wt) | ATP (µmol/g dry wt) | Lactate Release (µmol/min/g dry wt) |
| Control | 45 ± 5 | 12.5 ± 1.1 | 1.8 ± 0.2 |
| Propionate (2.5 mM) | 18 ± 3 | 8.2 ± 0.9 | 3.5 ± 0.4 |
| Propionyl-L-carnitine (2.5 mM) | 42 ± 4 | 15.1 ± 1.3 | 1.9 ± 0.3 |
Mechanistic Insights: Signaling and Metabolic Pathways
The divergent effects of propionate and propionyl-L-carnitine can be traced to their distinct interactions with cellular metabolic pathways.
Propionate's Detrimental Pathway
High concentrations of propionate lead to a significant accumulation of propionyl-CoA.[2] This accumulation sequesters the mitochondrial pool of free CoA, a phenomenon known as "CoA trapping".[2][4] The depletion of free CoA inhibits key metabolic enzymes, most notably pyruvate dehydrogenase (PDH), which is crucial for the entry of glucose-derived pyruvate into the Krebs cycle.[1] This inhibition shifts metabolism towards anaerobic glycolysis, resulting in increased lactate production and reduced ATP synthesis.[1] While L-carnitine can partially prevent the propionate-induced decrease in developed pressure when pyruvate is the sole substrate, it does not fully alleviate the CoA trapping.[1][2]
Propionyl-L-Carnitine's Protective Pathway
Propionyl-L-carnitine delivers propionate into the mitochondria in a form that can be readily utilized for anaplerosis, the replenishment of Krebs cycle intermediates.[5] The propionyl moiety is converted to succinyl-CoA, a key intermediate of the Krebs cycle, without depleting the free CoA pool.[5] This anaplerotic effect enhances the efficiency of the Krebs cycle, particularly during hypoxia.[5] Furthermore, propionyl-L-carnitine helps maintain mitochondrial function, reduces the depletion of ATP stores, and prevents the overload of mitochondrial calcium during reperfusion.[3] It has also been shown to be more effective than L-carnitine alone in protecting the ischemic myocardium.[6][7]
Experimental Protocols
The following provides a generalized experimental workflow based on the methodologies described in the cited literature for studying the effects of these compounds on isolated ischemic hearts.
Isolated Perfused Heart Model (Langendorff)
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Retrograde perfusion is initiated with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stabilization: Hearts are allowed to stabilize for a period (e.g., 20 minutes) with measurements of baseline cardiac function (Left Ventricular Developed Pressure, Heart Rate, Coronary Flow).
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30-60 minutes).
-
Reperfusion: Perfusion is restored for a set duration (e.g., 30 minutes) with or without the test compounds (propionate or propionyl-L-carnitine) in the perfusate.
-
Functional Measurements: Cardiac function parameters are continuously monitored throughout the experiment.
-
Biochemical Analysis: At the end of reperfusion, hearts are freeze-clamped for subsequent analysis of metabolites (e.g., ATP, CoA, lactate) and mitochondrial function.
Conclusion for the Research Community
The available evidence strongly indicates that while propionyl-L-carnitine offers significant cardioprotection in the setting of ischemia-reperfusion injury, propionate administration is detrimental. The key differentiating factor lies in their impact on the cellular Coenzyme A pool and subsequent effects on mitochondrial metabolism. Propionyl-L-carnitine's ability to provide anaplerotic substrate without causing CoA trapping underscores its therapeutic potential.
For researchers and drug development professionals, these findings highlight the importance of considering not just the metabolic fate of a compound but also its impact on crucial cofactor pools. Future investigations could explore the structure-activity relationships of other short-chain fatty acid carnitine esters and their potential for mitigating ischemic cardiac injury. Furthermore, clinical studies have suggested that propionate itself may have complex roles in cardiovascular health, potentially through G-protein coupled receptors and immunomodulatory effects, which warrants further investigation to reconcile with the direct, detrimental effects observed in isolated ischemic heart models.[8][9][10][11] The toxicity associated with administering propionate alone further emphasizes the advantages of using a carrier molecule like L-carnitine.[5]
References
- 1. Contrasting effects of propionate and propionyl-L-carnitine on energy-linked processes in ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of propionyl-L-carnitine on the ischemic and reperfused intact myocardium and on their derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of propionyl-L-carnitine during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of propionyl-L-carnitine against ischaemia and reperfusion-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionate alleviates myocardial ischemia-reperfusion injury aggravated by Angiotensin II dependent on caveolin-1/ACE2 axis through GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionate alleviates myocardial ischemia-reperfusion injury aggravated by Angiotensin II dependent on caveolin-1/ACE2 axis through GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Propionate alleviates myocardial ischemia-reperfusion injury aggravated by Angiotensin II dependent on caveolin-1/ACE2 axis through GPR41 [ijbs.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Propionylcarnitine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Propionylcarnitine, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. Although generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2]
Hand Protection
General Recommendations:
-
Nitrile gloves are a suitable choice for general handling and provide protection against a wide range of chemicals.[3][4][5] They are recommended for tasks involving potential incidental contact.
-
For tasks with a higher risk of splashes or prolonged contact, consider thicker nitrile or neoprene gloves .[6]
-
Always inspect gloves for tears or punctures before use.[7]
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.[7]
| Glove Material | Suitability for this compound (Qualitative) | General Chemical Resistance |
| Nitrile | Recommended for incidental contact | Good resistance to a broad range of chemicals, including oils and acids.[3][4][5] |
| Latex | Acceptable , but be aware of potential allergies | Good for biological and water-based solutions, but offers poor protection against many organic solvents.[8] |
| Neoprene | Recommended for extended contact | Excellent tensile strength and heat resistance; compatible with some acids and caustics.[6] |
| Butyl Rubber | Not typically necessary , but offers high resistance | High permeation resistance to gases, esters, and ketones.[4] |
Eye and Face Protection
To protect against splashes or airborne particles of this compound powder, appropriate eye and face protection is mandatory.
| Protection Level | Equipment | When to Use |
| Minimum | Safety glasses with side shields | For all routine handling of this compound. |
| Moderate Risk | Safety goggles | When there is a potential for splashes, such as when preparing solutions.[3] |
| High Risk | Face shield worn over safety goggles | For tasks with a significant splash hazard.[5] |
Body Protection
A standard laboratory coat should be worn to protect skin and clothing from contamination.[5] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[6] Ensure that lab coats are buttoned and fit properly.[5]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures consistent, safe handling of this compound.
1. Preparation:
- Read the Safety Data Sheet (SDS) for this compound before beginning work.[3]
- Ensure a clean and uncluttered workspace.[7]
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest eyewash station and safety shower.
2. Weighing and Handling of Powder:
- Handle this compound powder in a well-ventilated area. For larger quantities or if there is a risk of dust generation, use a chemical fume hood.[9]
- Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
- Use a disposable weighing paper or a dedicated, clean container for weighing.
- Avoid creating dust.[1] If dust is generated, do not inhale.
- Close the container tightly after use.[9]
3. Solution Preparation:
- When dissolving this compound, add the powder to the solvent slowly to avoid splashing.
- If the solvent is volatile, perform this step in a chemical fume hood.
- Clearly label the container with the contents and concentration.
4. Post-Handling:
- Clean all equipment and the work area thoroughly after use.[7]
- Dispose of any contaminated disposable materials as outlined in the disposal plan.
- Remove PPE carefully to avoid self-contamination.
- Wash hands thoroughly with soap and water.[7]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
1. Unused this compound:
- This compound is not typically classified as hazardous waste.[2] However, always consult your institution's specific waste disposal guidelines.
- Solid waste should be collected in a clearly labeled, sealed container.
2. Contaminated Labware and PPE:
- Disposable items such as gloves, weighing papers, and paper towels that have come into contact with this compound should be placed in a designated waste container.
- Empty containers should be rinsed with a suitable solvent, and the rinsate collected for disposal according to your institution's procedures for non-hazardous chemical waste.
3. Aqueous Solutions:
- Dilute aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials and are within the pH limits set by your local wastewater regulations. Always check with your institution's environmental health and safety department first.
Spill Cleanup Protocol
In the event of a spill, a prompt and appropriate response is crucial.
For a Small Solid Spill:
-
Alert others in the immediate area.
-
Wear appropriate PPE , including a lab coat, safety glasses, and gloves.
-
Gently cover the spill with a damp paper towel to avoid raising dust.[10]
-
Carefully scoop the material into a labeled container for disposal.
-
Clean the spill area with a wet cloth or paper towel.[2]
-
Dispose of all cleanup materials in the appropriate waste container.
-
Wash hands thoroughly.
For a Small Liquid Spill:
-
Alert others in the immediate area.
-
Wear appropriate PPE .
-
Contain the spill by placing absorbent material (such as spill pads or vermiculite) around the perimeter.[11]
-
Absorb the liquid by covering the spill with the absorbent material, working from the outside in.[11]
-
Collect the absorbed material into a labeled container for disposal.[11]
-
Decontaminate the spill area with an appropriate cleaning solution, followed by water.
-
Dispose of all cleanup materials as chemical waste.
-
Wash hands thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
